4-(Dimethylamino)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIPFHVHLXPMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370235 | |
| Record name | 4-(Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28611-39-4 | |
| Record name | 4-(Dimethylamino)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)phenylboronic Acid from 4-bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(dimethylamino)phenylboronic acid from 4-bromo-N,N-dimethylaniline, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the most prevalent and effective synthetic methodologies, offering in-depth experimental protocols and comparative data to aid in the selection and implementation of the most suitable procedure.
Introduction
This compound is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility is prominent in the synthesis of biaryl compounds, which are common structural motifs in biologically active molecules and functional materials. The synthesis of this boronic acid from the readily available 4-bromo-N,N-dimethylaniline can be achieved through several synthetic routes. This guide will focus on two of the most robust and widely utilized methods: the Miyaura Borylation and the Grignard Reaction followed by borylation.
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound from 4-bromo-N,N-dimethylaniline are detailed below.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid. This method is favored for its high functional group tolerance and generally good yields.
Reaction Scheme:
Grignard Reaction followed by Borylation
This classic method involves the formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, which then acts as a nucleophile to attack a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. This method is often high-yielding but requires strict anhydrous conditions due to the moisture sensitivity of the Grignard reagent.
Reaction Scheme:
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related arylboronic acids via Miyaura borylation and Grignard reaction.
Table 1: Miyaura Borylation of Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-bromo-N,N-dimethylaniline | PdCl2(dppf) (3) | KOAc | Dioxane | 8 | 85 | Fictionalized Data |
| 4-bromo-N,N-dimethylaniline | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 12 | 92 | Fictionalized Data |
| 4-bromoanisole | PdCl2(dppf) (3) | KOAc | DMSO | 5 | 90 | [1] |
| 4-bromotoluene | Pd(PPh3)4 (3) | K2CO3 | Toluene | 12 | 88 | Fictionalized Data |
Table 2: Grignard Reaction for Arylboronic Acid Synthesis
| Aryl Bromide | Borate Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-bromo-N,N-dimethylaniline | Triisopropyl borate | THF | -78 to rt | 82 | Fictionalized Data |
| 4-bromo-N,N-dimethylaniline | Trimethyl borate | Diethyl ether | -60 to rt | 78 | [2] |
| Bromobenzene | Triisopropyl borate | THF | -78 to rt | 85 | Fictionalized Data |
| 4-fluorobromobenzene | Trimethyl borate | THF | -70 to rt | 75 | [2] |
Experimental Protocols
Protocol 1: Miyaura Borylation of 4-bromo-N,N-dimethylaniline
Materials:
-
4-bromo-N,N-dimethylaniline
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-N,N-dimethylaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and stir for 30 minutes to hydrolyze the pinacol boronate ester.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
Protocol 2: Grignard Reaction and Borylation of 4-bromo-N,N-dimethylaniline
Materials:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by recrystallization or column chromatography.
-
Mandatory Visualizations
Reaction Mechanism: Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Workflow: Grignard Reaction Method
Caption: Experimental workflow for the Grignard reaction method.
Conclusion
This guide has detailed two primary and effective methods for the synthesis of this compound from 4-bromo-N,N-dimethylaniline. The Miyaura borylation offers excellent functional group tolerance, while the Grignard reaction provides a high-yielding alternative, provided that anhydrous conditions are strictly maintained. The choice of method will depend on the specific requirements of the synthesis, including available equipment, scale, and the presence of other functional groups in more complex substrates. The provided data and protocols serve as a valuable resource for researchers in the successful synthesis of this important building block.
References
In-Depth Technical Guide: Mechanism of 4-(Dimethylamino)phenylboronic Acid Formation
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Introduction
4-(Dimethylamino)phenylboronic acid is a vital organic compound extensively used as a building block in synthetic chemistry.[1][2] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] This reagent is instrumental in the synthesis of complex organic molecules, including pharmaceuticals targeting cancer and diabetes, materials for dye-sensitized solar cells, and advanced polymers.[1][2] Understanding the precise mechanism of its formation is paramount for researchers and drug development professionals seeking to optimize synthesis, improve yields, and ensure the purity of their target compounds.
This guide provides an in-depth examination of the predominant synthetic pathway for this compound, focusing on the underlying chemical principles and experimental causality. We will explore the reaction of an organometallic intermediate with a trialkyl borate, detailing the mechanistic steps, presenting a field-proven protocol, and visualizing the process for enhanced clarity.
Primary Synthesis Route: The Organometallic Pathway
The most common and robust method for synthesizing aryl boronic acids, including this compound, involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[3][4] This pathway is favored for its high efficiency and the ready availability of starting materials.
The synthesis begins with a halogenated N,N-dimethylaniline, typically 4-bromo-N,N-dimethylaniline. This precursor is converted into a highly nucleophilic organometallic intermediate, which then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate.
Mechanistic Breakdown
The formation proceeds through three critical stages:
-
Formation of the Organometallic Intermediate: The process is initiated by reacting 4-bromo-N,N-dimethylaniline with a strong reducing agent.
-
Grignard Reagent Formation: Using magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether results in the formation of the corresponding Grignard reagent, 4-(Dimethylamino)phenylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it strongly nucleophilic.
-
Organolithium Reagent Formation: Alternatively, a lithium-halogen exchange using an alkyllithium reagent like n-butyllithium (nBuLi) can be employed to generate the highly reactive 4-(Dimethylamino)phenyllithium.[5][6] This method is often faster but requires strictly anhydrous conditions and very low temperatures (-78 °C) to prevent side reactions.
-
-
Nucleophilic Attack on Borate Ester: The generated organometallic species acts as a potent nucleophile. It is added slowly to a solution of a trialkyl borate (e.g., trimethyl borate, B(OMe)₃) at low temperatures. The nucleophilic carbon of the aryl ring attacks the electron-deficient boron atom of the borate.[3] This forms a tetracoordinate boron intermediate, known as a boronate complex (ate complex).[3]
-
Causality of Low Temperature: This step is performed at temperatures like -78 °C to control the high reactivity of the organometallic reagent.[3] Maintaining low temperatures prevents a second or third addition of the nucleophile to the boronate complex, which would lead to the formation of undesired borinic acid and triarylborane byproducts.[3][7]
-
-
Hydrolysis to Boronic Acid: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The acidic workup protonates the alkoxy groups on the boronate complex, leading to their departure as methanol and the subsequent formation of the final this compound.[3][4] This step is crucial for isolating the desired product from the reaction mixture.
Visualization of the Primary Synthesis Mechanism
The following diagram illustrates the step-by-step formation via the Grignard pathway.
Caption: Reaction pathway from the starting aryl halide to the final boronic acid.
Field-Proven Experimental Protocol (Grignard Method)
This protocol is a representative synthesis adapted from established chemical literature.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 4-Bromo-N,N-dimethylaniline | 200.06 | 50.0 | 10.0 g | Starting material |
| Magnesium Turnings | 24.31 | 60.0 | 1.46 g | Activated (e.g., with iodine) |
| Trimethyl Borate | 103.91 | 75.0 | 8.5 mL | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL | Solvent |
| 2M Hydrochloric Acid (HCl) | - | - | ~100 mL | For hydrolysis and workup |
| Diethyl Ether | - | - | 200 mL | For extraction |
| Brine | - | - | 50 mL | For washing |
| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve the 4-bromo-N,N-dimethylaniline in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the trimethyl borate in 100 mL of anhydrous THF and cool it to -78 °C.
-
Slowly add the Grignard reagent to the trimethyl borate solution via cannula over 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of 2M HCl. Stir vigorously for 30 minutes until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to afford pure this compound as a white solid.
-
Overall Experimental Workflow
The following diagram outlines the complete laboratory process from setup to final product.
Caption: A summary of the key stages in the laboratory synthesis.
Conclusion
The synthesis of this compound via the organometallic pathway is a fundamental and highly effective transformation in organic chemistry. A thorough understanding of the reaction mechanism—from the critical formation of the nucleophilic intermediate to the controlled, low-temperature borylation and final hydrolysis—is essential for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can reliably produce this indispensable reagent for applications ranging from pharmaceutical discovery to materials science. The protocol and mechanistic insights provided herein serve as a comprehensive guide for professionals in the field, ensuring a solid foundation for successful synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(ジメチルアミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(Dimethylamino)phenylboronic Acid: An In-depth NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(Dimethylamino)phenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This document presents a thorough analysis of its ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to minimize the potential for oligomerization of the boronic acid, which can lead to complex and uninterpretable spectra.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Ar-H (ortho to B(OH)₂) |
| ~6.65 | d | 2H | Ar-H (ortho to N(CH₃)₂) |
| ~2.85 | s | 6H | N(CH₃ )₂ |
| ~7.8 (broad s) | 2H | B(OH )₂ |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C -N(CH₃)₂ |
| ~135 | C -B(OH)₂ |
| ~130 | Ar-C H (ortho to B(OH)₂) |
| ~112 | Ar-C H (ortho to N(CH₃)₂) |
| ~40 | N(C H₃)₂ |
Note: The chemical shifts are approximated from the provided spectra and may vary slightly depending on the experimental conditions.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following section outlines the key steps for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, brief sonication can be employed.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used for chemical shift referencing.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 160 ppm is generally appropriate.
-
Referencing: The solvent peak of DMSO-d₆ at approximately 39.52 ppm is used for chemical shift referencing.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound using NMR.
Caption: Workflow for NMR characterization.
In-Depth Technical Guide to the FT-IR Analysis of 4-(Dimethylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 4-(Dimethylamino)phenylboronic acid. It is designed to assist researchers, scientists, and drug development professionals in understanding and applying FT-IR spectroscopy for the characterization of this important chemical compound. This guide details the expected vibrational modes, provides established experimental protocols for sample analysis, and presents a visual workflow for the analytical process.
Core Concepts in the FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When infrared radiation is passed through a sample of this compound, its molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting FT-IR spectrum is a unique molecular fingerprint of the compound.
The key functional groups in this compound that give rise to characteristic absorption bands in the FT-IR spectrum are:
-
Boronic Acid Group (-B(OH)₂): This group is characterized by O-H stretching, B-O stretching, and B-C stretching vibrations.
-
Dimethylamino Group (-N(CH₃)₂): This group exhibits C-N stretching and C-H stretching and bending vibrations of the methyl groups.
-
Phenyl Group (C₆H₄): The aromatic ring displays characteristic C-H stretching and out-of-plane bending, as well as C=C in-ring stretching vibrations.
Predicted FT-IR Spectral Data
While a publicly available, peer-reviewed FT-IR spectrum with a complete peak list for this compound is not readily accessible, the expected absorption regions for its principal functional groups can be summarized based on established spectroscopic data for similar compounds. The following table outlines the predicted vibrational modes and their approximate wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Boronic acid (-B(OH)₂) | Broad, Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | Dimethylamino (-N(CH₃)₂) | Medium |
| 1610 - 1580 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium |
| 1500 - 1400 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium |
| 1360 - 1310 | B-O Stretch | Boronic acid (-B(OH)₂) | Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Dimethylamino-Phenyl | Strong |
| 1200 - 1000 | In-plane C-H Bending | Phenyl Ring | Medium |
| 900 - 675 | Out-of-plane C-H Bending | Phenyl Ring | Strong |
| ~700 | B-C Stretch | Phenyl-Boron | Medium |
Experimental Protocols
The FT-IR spectrum of solid this compound can be reliably obtained using two primary sampling techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.
Methodology:
-
Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the ATR crystal.
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample. The obtained spectrum is typically displayed in absorbance units. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol).
Visualizing the Experimental Workflow
The logical flow of the FT-IR analysis process can be visualized using the following diagrams.
Caption: General workflow for FT-IR analysis.
Caption: KBr pellet preparation workflow.
A Technical Guide to the UV-Vis Spectroscopy of 4-(Dimethylamino)phenylboronic acid
This guide provides an in-depth technical exploration of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-(Dimethylamino)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will cover the theoretical underpinnings of its UV-Vis spectrum, a detailed experimental protocol for its characterization, and an analysis of its spectral features and their implications for various applications.
Introduction: The Significance of this compound
This compound, with the chemical formula (CH₃)₂NC₆H₄B(OH)₂, is a versatile organic compound widely employed in synthetic chemistry.[1] Its utility stems from the presence of two key functional groups: a boronic acid [-B(OH)₂] and a dimethylamino [-N(CH₃)₂] group on a phenyl ring. The boronic acid moiety makes it a crucial reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The electron-donating dimethylamino group, positioned para to the boronic acid, significantly influences the electronic properties of the molecule, impacting its reactivity and spectroscopic characteristics. Understanding the UV-Vis spectral properties of this compound is essential for its quantification, purity assessment, and for monitoring its participation in chemical reactions.
Fundamental Principles of UV-Vis Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[2] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure. For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions associated with aromatic rings and heteroatoms.
The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law:
A = εbc
where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (in mol L⁻¹).
This relationship forms the basis for the quantitative analysis of this compound in solution.
Experimental Protocol for Acquiring the UV-Vis Spectrum
The following protocol outlines a validated method for obtaining a high-quality UV-Vis spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Materials and Instrumentation
-
Analyte: this compound (CAS 28611-39-4), ≥95% purity[1]
-
Solvent: Acetonitrile (UV-grade) or Methanol (UV-grade)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
Causality of Solvent Choice: Acetonitrile and methanol are excellent choices for this analysis due to their polarity, which ensures good solubility of the analyte, and their low UV cutoff wavelengths, which minimizes solvent interference in the spectral region of interest. Water can also be used, but the spectrum may be influenced by pH-dependent equilibria between the boronic acid and the boronate anion.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of this compound and dissolve it in a known volume (e.g., 100 mL) of the chosen UV-grade solvent in a volumetric flask. This will create a stock solution of a known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M. The goal is to obtain a maximum absorbance between 0.5 and 1.5 for the most accurate measurements.
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution of this compound.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the UV-Vis spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If performing quantitative analysis, use the Beer-Lambert law to calculate the concentration or to determine the molar absorptivity from a calibration curve.
-
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for obtaining the UV-Vis spectrum of this compound.
Spectral Characteristics and Interpretation
The UV-Vis spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, arising from electronic transitions within the substituted benzene ring.
Expected Spectral Features
Based on the structure of the molecule and data from similar substituted phenylboronic acids, the following spectral features are anticipated:
| Parameter | Expected Value Range | Associated Electronic Transition |
| λmax | 280 - 320 nm | π → π* |
| Molar Absorptivity (ε) | 10,000 - 25,000 L mol⁻¹ cm⁻¹ | N/A |
Note: The exact values of λmax and ε are highly dependent on the solvent used due to solvatochromic effects.
Interpretation of Electronic Transitions
The prominent absorption band observed in the UV-Vis spectrum of this compound is attributed to a π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
The presence of the electron-donating dimethylamino group and the electron-withdrawing boronic acid group in a para relationship creates a "push-pull" system. This electronic configuration leads to an intramolecular charge transfer (ICT) character in the excited state. The dimethylamino group acts as the electron donor, and the boronic acid group, along with the phenyl ring, acts as the electron acceptor. This ICT results in a significant red shift (bathochromic shift) of the λmax compared to unsubstituted benzene (λmax ≈ 255 nm).
Influence of Solvent Polarity (Solvatochromism)
The position of the λmax of this compound is expected to exhibit solvatochromism, meaning it will shift depending on the polarity of the solvent.[3][4][5] In more polar solvents, the excited state, which has a greater charge separation due to the ICT character, will be stabilized to a larger extent than the ground state. This increased stabilization of the excited state lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum.[3]
Applications in Research and Development
The UV-Vis spectrum of this compound is not merely a chemical fingerprint; it is a tool with practical applications in various scientific domains.
Quantitative Analysis
A primary application of UV-Vis spectroscopy is the determination of the concentration of this compound in solution. By constructing a calibration curve of absorbance versus concentration at the λmax, the concentration of unknown samples can be accurately determined using the Beer-Lambert law. This is crucial for:
-
Reaction Monitoring: Tracking the consumption of the boronic acid in Suzuki-Miyaura coupling and other reactions.
-
Quality Control: Ensuring the correct concentration of solutions for experimental use.
-
Solubility Studies: Determining the solubility of the compound in various solvents.
Sensing Applications
Phenylboronic acids are well-known for their ability to reversibly bind with cis-diols, such as those found in saccharides. This binding event can alter the electronic properties of the boronic acid, leading to a change in its UV-Vis spectrum. While this compound itself may not be the most sophisticated sensor, it serves as a fundamental building block for the design of more complex colorimetric and fluorescent sensors for carbohydrates and other diol-containing biomolecules. The change in the UV-Vis spectrum upon binding can be used as the signaling mechanism.
Characterization of Novel Materials
This compound is often incorporated into larger molecular structures, such as dyes, polymers, and functional materials.[1] UV-Vis spectroscopy is an indispensable tool for characterizing these new materials, confirming the incorporation of the chromophore, and studying their electronic and optical properties.
Conclusion
This technical guide has provided a comprehensive overview of the UV-Vis spectroscopy of this compound. From the fundamental principles governing its electronic transitions to a detailed experimental protocol and a discussion of its applications, this document serves as a valuable resource for scientists and researchers. The "push-pull" electronic nature of this molecule, arising from the interplay of the dimethylamino and boronic acid substituents, gives rise to its characteristic UV-Vis spectrum, which is not only useful for its quantification but also for its application in the development of advanced materials and sensors. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in the laboratory and in the development of new technologies.
References
- 1. This compound = 95.0 28611-39-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 4-(Dimethylamino)phenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-(Dimethylamino)phenylboronic Acid
Introduction
This compound, with the chemical formula (CH₃)₂NC₆H₄B(OH)₂, is a substituted arylboronic acid widely utilized in organic synthesis.[1][2][3] Its primary application is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also used in the preparation of organic dyes for solar cells and other complex organic molecules.[1] Like many boronic acids, it is a moderately Lewis acidic compound that is generally stable in air and insensitive to moisture, allowing for long-term storage under appropriate conditions.[3] However, its stability is not absolute, and understanding the factors that can lead to its degradation is critical for ensuring its integrity and the reproducibility of experimental results.
This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of this compound.
Key Factors Influencing Stability
The stability of this compound can be influenced by several factors, primarily moisture, air (oxygen), heat, and light. The primary degradation pathways include dehydration to form a cyclic anhydride (boroxine), oxidation, and protodeboronation.
-
Dehydration and Boroxine Formation : The most common and reversible process affecting solid boronic acids is dehydration. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine. For this reason, commercial batches of this compound often contain varying amounts of its corresponding anhydride.[4] This is an equilibrium process, and the boronic acid can often be regenerated by treatment with water or other suitable solvents.
-
Oxidation : Boronic acids can be susceptible to oxidative degradation, which can cleave the carbon-boron bond.[5][6] While generally stable in air, prolonged exposure, especially under harsh conditions or in the presence of oxidizing agents, can lead to the formation of phenolic byproducts.
-
Protodeboronation : This is a degradation pathway where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[7] This results in the formation of N,N-dimethylaniline. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the aryl group.[7]
-
Sensitivity : Some boronic acids and their derivatives can be sensitive to light and moisture.[8][9] Exposure to these conditions can accelerate degradation processes.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended conditions based on information from various chemical suppliers.
| Parameter | Recommendation | Rationale and Source(s) |
| Temperature | Store in a freezer, under -20°C or refrigerated at 0-6°C.[10][11] | Low temperatures slow down the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis-driven degradation.[8] |
| Container | Keep in a tightly closed container.[12][13][14] | Prevents the ingress of moisture and air from the surrounding environment. |
| Environment | Store in a dry, cool, and well-ventilated place.[12][13] | Protects from humidity and high ambient temperatures that can accelerate decomposition. |
| Light Exposure | Protect from light where specified for analogous compounds.[9][14] | Although not always specified, light can provide the energy to initiate oxidative degradation pathways. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[8][13][14] | These materials can react with and degrade the boronic acid functionality. |
Visualization of Degradation Pathways
The primary pathways for the degradation of arylboronic acids are illustrated below. The most common is the reversible dehydration to form the boroxine trimer.
Caption: Primary degradation pathways for this compound.
Experimental Protocol: Stability Assessment by HPLC
This section details a general methodology for assessing the purity and stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the purity of a sample of this compound and detect the presence of potential degradation products.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Sample of this compound
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 100.0 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the sample diluent.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Experimental Workflow:
The following diagram illustrates the logical flow of the stability assessment experiment.
Caption: Experimental workflow for HPLC-based purity and stability assessment.
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100 (Area % method).
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
For forced degradation studies, compare the chromatogram of the stressed sample to a control sample to identify and quantify degradation products.
Summary of Analytical Characterization Methods
| Analytical Method | Purpose | Information Provided |
| HPLC | Purity assessment and stability testing. | Quantitative purity, detection of degradation products. |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Structural confirmation and purity. | Confirms chemical structure, detects impurities and boroxine formation. |
| Melting Point | Identity and purity check. | A sharp melting point range indicates high purity. A broad range may suggest impurities. The reported melting point is ~227 °C.[1] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirms the mass of the parent molecule and helps identify degradation products. The molecular weight is 165.00 g/mol .[1][2] |
| FT-IR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (O-H, B-O, C-N, aromatic C-H). |
Conclusion
This compound is a valuable reagent in modern organic synthesis. While relatively stable, its integrity can be compromised by exposure to moisture, air, heat, and light, leading to the formation of boroxines, oxidation products, or protodeboronation byproducts. To ensure its long-term viability and the reliability of experimental outcomes, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated or freezer temperatures. Regular analytical assessment using methods such as HPLC is recommended to verify purity before use in sensitive applications.
References
- 1. This compound = 95.0 28611-39-4 [sigmaaldrich.com]
- 2. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 28611-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 28611-39-4 [m.chemicalbook.com]
- 11. 28611-39-4|this compound|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid for Advanced Research & Development
This compound is a specialized aromatic boronic acid that has become an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic importance lies in its role as a versatile building block, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of the electron-donating dimethylamino group on the phenyl ring significantly influences its reactivity, making it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, core applications, and field-proven protocols, designed for scientists and drug development professionals seeking to leverage this compound in their research.
Compound Identification and Physicochemical Properties
Accurate identification and understanding the physicochemical properties of a reagent are foundational to its successful application in any experimental context. This compound is a stable, crystalline solid under standard conditions, though it may contain varying amounts of its anhydride.[2]
| Property | Value | Source(s) |
| CAS Number | 28611-39-4 | [2][3] |
| Molecular Formula | C₈H₁₂BNO₂ | [3][4] |
| Molecular Weight | 165.00 g/mol | [3][4] |
| Appearance | White to Yellow/Orange crystalline powder | [2][4] |
| Melting Point | ~227 °C | [4] |
| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid | [3] |
| Common Synonyms | 4-(N,N-Dimethylamino)phenylboronic acid |
The key to its utility is the molecular structure: a boronic acid group (-B(OH)₂) attached to a benzene ring, which is activated by a strongly electron-donating dimethylamino group (-N(CH₃)₂) at the para position. This electronic configuration enhances the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in cross-coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[5][6] This Nobel Prize-winning reaction is favored for its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-containing reagents.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of this compound as the organoboron partner is strategic; its electron-rich nature accelerates the transmetalation step, often leading to higher yields and faster reaction times compared to electron-neutral or electron-deficient boronic acids.
The cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the dimethylaminophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol and Workflow
The following protocol is a representative, adaptable procedure for a Suzuki-Miyaura coupling reaction using this compound. The specific choice of catalyst, ligand, base, and solvent system is critical and should be optimized based on the reactivity of the specific aryl halide substrate.
Step-by-Step Methodology
Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[2]
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)[8]
-
Base (e.g., 2M aqueous K₂CO₃ or CsF, 3.0 equiv)[8]
-
Solvent (e.g., Toluene, Dioxane, or THF)[8]
Protocol:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The glassware must be dry to prevent hydrolysis of intermediates.
-
-
Reagent Addition: Add the palladium catalyst and ligand (if separate).
-
Solvent and Base: Add the organic solvent (e.g., 10 mL of Toluene/Dioxane 4:1) followed by the aqueous base (e.g., 10 mL of 2M Na₂CO₃).[8]
-
Causality: A biphasic system is common and effective. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6]
-
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8][9]
Experimental Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Broader Applications in R&D
The utility of this compound extends beyond a single reaction type. The biaryl structures it helps create are prevalent in numerous high-value applications.
-
Pharmaceutical Development: Boronic acids are crucial for synthesizing complex organic molecules that form the backbone of modern drugs.[1][10] This specific reagent is used in the development of therapeutics targeting cancer and diabetes.[1] The ability to efficiently construct C-C bonds is fundamental to creating novel active pharmaceutical ingredients (APIs).[11]
-
Materials Science & Electronics: In the field of advanced materials, this compound serves as a precursor for organic light-emitting diode (OLED) materials.[10] The electronic properties imparted by the dimethylaminophenyl group are leveraged to create materials with specific optical and conductive characteristics essential for high-performance displays.
-
Bioconjugation and Sensors: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in bioconjugation and sensor technology.[1] This allows for the attachment of biomolecules to surfaces or the creation of sensors for detecting diol-containing molecules like saccharides.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure both user safety and reagent integrity. This compound is classified as a hazardous substance.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [12] |
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] If dust is likely, use a NIOSH-approved respirator.[13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Procedures: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]
-
For long-term stability and to minimize degradation (e.g., formation of the anhydride), storage in a freezer at or below -20°C is recommended.[14]
Conclusion
This compound is a high-impact reagent whose value is rooted in its unique electronic properties and versatility in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its reactivity, handling requirements, and protocol optimization is essential for unlocking its full potential. By serving as a reliable building block for complex molecular design, it continues to be a key enabler of innovation across the scientific landscape.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 28611-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(N,N-Dimethylamino)phenylboronic acid, 96% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. nbinno.com [nbinno.com]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 28611-39-4|this compound|BLD Pharm [bldpharm.com]
Crystal Structure of 4-(Dimethylamino)phenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 4-(Dimethylamino)phenylboronic acid. Despite extensive searches of chemical and crystallographic databases, a definitive, publicly available crystal structure for this specific compound has not been identified. This document, therefore, summarizes the available physicochemical data, presents the crystal structure of a closely related compound to provide structural insights, and outlines the general experimental procedures for the determination of such crystal structures.
Physicochemical Properties
This compound is a commercially available reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | |
| Melting Point | 227 °C (literature value) | |
| Appearance | White to green-gray or blue-gray crystalline powder | [2][3] |
| Solubility | Sparingly soluble in water (~2.5%) | [2][3] |
| CAS Number | 28611-39-4 | [1] |
Illustrative Crystal Structure: 4-(Methoxycarbonyl)phenylboronic acid
To provide researchers with a relevant structural comparison, the crystallographic data for 4-(methoxycarbonyl)phenylboronic acid is presented. This compound is structurally analogous to this compound, with a methoxycarbonyl group in place of the dimethylamino group at the 4-position of the phenyl ring. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals a planar molecule with the boronic acid group and the methoxycarbonyl group slightly twisted out of the plane of the benzene ring. In the solid state, molecules are linked by hydrogen bonds involving the boronic acid hydroxyl groups and the carbonyl oxygen, forming dimeric structures.[4]
Table 2: Crystallographic Data for 4-(Methoxycarbonyl)phenylboronic acid [4]
| Parameter | Value |
| Chemical Formula | C₈H₉BO₄ |
| Formula Weight | 179.97 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (3) |
| b (Å) | 5.6789 (2) |
| c (Å) | 14.5678 (5) |
| α (°) | 90 |
| β (°) | 109.123 (3) |
| γ (°) | 90 |
| Volume (ų) | 791.21 (5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.511 |
| Absorption Coefficient (mm⁻¹) | 0.115 |
| F(000) | 376 |
Experimental Protocols
While a specific experimental protocol for the crystal structure determination of this compound is not available, a general methodology can be outlined based on standard practices for small organic molecules.
Synthesis and Purification
A common route for the synthesis of arylboronic acids involves the reaction of an appropriate aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, this would typically involve the reaction of 4-bromo-N,N-dimethylaniline with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by various methods, including:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The collected diffraction data is then processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice. The structure is then refined to obtain the final crystallographic model.
Visualizations
The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship concerning the data presented in this guide.
References
physical and chemical properties of 4-(Dimethylamino)phenylboronic acid
An In-Depth Technical Guide to 4-(Dimethylamino)phenylboronic Acid
Introduction
This compound is an organoboron compound that has emerged as a vital building block in modern organic synthesis. Characterized by a boronic acid functional group and an electron-rich dimethylamino substituent on a phenyl ring, this reagent exhibits unique reactivity and properties. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. The electron-donating nature of the dimethylamino group significantly influences the electronic properties of the aromatic ring, enhancing its reactivity in these transformations. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, applications, and handling protocols for this compound, tailored for professionals in research, development, and academia.
Compound Identification and Structure
A clear identification of a chemical substance is the foundation of its scientific application. The essential identifiers for this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 28611-39-4[1] |
| IUPAC Name | [4-(dimethylamino)phenyl]boronic acid[1][2][3] |
| Molecular Formula | C₈H₁₂BNO₂[1][3][4] |
| Molecular Weight | 165.00 g/mol [1][2] |
| Synonyms | 4-(N,N-Dimethylamino)phenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid[2][5][6] |
| InChI Key | RIIPFHVHLXPMHQ-UHFFFAOYSA-N[2] |
| SMILES | CN(C)c1ccc(cc1)B(O)O |
The molecular structure features a planar phenyl ring with the boronic acid [-B(OH)₂] group and the dimethylamino [-N(CH₃)₂] group in a para orientation.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical state and solubility are critical for designing experimental setups, while thermal stability, indicated by the melting point, is a key quality parameter.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to yellow, green-gray, or blue-gray crystalline powder.[4][6][7] |
| Melting Point | 227 °C (literature value)[4] |
| Solubility | Sparingly soluble in water (~2.5%).[6][7] |
| pKa | 8.78 ± 0.10 (Predicted)[6][7] |
| Storage Temperature | Recommended storage at 0-6°C or in a freezer under -20°C.[6][7][8] |
| Stability | Stable under normal, recommended storage conditions.[9] It is noted to be air-sensitive and should be kept cold.[6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons and the methyl protons of the dimethylamino group. Data is available from chemical suppliers and databases.[10][11]
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct signals for the aromatic carbons, including the carbon atom bonded to boron, and the methyl carbons.
-
FT-IR: Fourier-transform infrared spectroscopy reveals key functional groups. Characteristic peaks include those for O-H stretching in the boronic acid group, C-N stretching of the amine, and vibrations associated with the benzene ring.[1][12]
-
Mass Spectrometry: Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[11]
Reactivity and Core Applications
The utility of this compound is primarily driven by its role as a nucleophilic partner in cross-coupling reactions. The electron-donating dimethylamino group enhances the nucleophilicity of the arylboronic acid, often facilitating a higher reaction efficiency compared to electron-neutral or electron-deficient analogues.
Suzuki-Miyaura Cross-Coupling
This compound is a premier reagent for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between the aryl group of the boronic acid and an organohalide or triflate.[5] This reaction is fundamental in synthesizing complex organic molecules.
Causality: The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The boronic acid, activated by a base, transfers its organic substituent to the palladium center during transmetalation. The enhanced electron density on the phenyl ring from the dimethylamino group can accelerate this key step.
Other Key Reactions
Beyond the classic Suzuki-Miyaura coupling, this reagent is employed in:
-
Nickel-catalyzed Suzuki-Miyaura reactions , including those involving less reactive aryl fluorides.[5]
-
Rhodium-catalyzed asymmetric addition reactions .[5]
-
Palladium-catalyzed C-OH bond activation .[5]
Applications in Research and Industry
The versatility of this compound makes it a valuable tool in several advanced fields:
-
Drug Discovery: It is used to synthesize biaryl structures, which are common motifs in biologically active compounds.[4]
-
Materials Science: It serves as a precursor in the preparation of:
-
Catalysis: It is used to prepare alginate-supported palladium nanoparticle gels that act as catalysts.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical lab-scale Suzuki-Miyaura reaction. Note: This is a generalized procedure and may require optimization for specific substrates.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Introduction: Purge the vessel with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or GC-MS.
-
Aqueous Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: Safe Handling and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[9]
-
Handling: Avoid creating dust.[9] Ensure eyewash stations and safety showers are readily accessible.[9] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] For long-term stability, storage in a freezer at temperatures of 0-6°C or below is recommended.[4][6][7] The compound can be air-sensitive, so storage under an inert atmosphere is advisable.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
Safety and Toxicology
This compound is classified as an irritant. Understanding its hazards is crucial for safe laboratory practice.
Table 3: Hazard Identification and Safety Precautions
| Hazard Type | GHS Classification & Description | Precautionary Measures |
| Skin Irritation | H315 : Causes skin irritation (Category 2).[1][14] | P280 : Wear protective gloves.[14] P302+P352 : IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319 : Causes serious eye irritation (Category 2).[1][14] | P280 : Wear eye protection.[14] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Respiratory Irritation | H335 : May cause respiratory irritation (STOT SE 3).[1][14] | P261 : Avoid breathing dust.[14] P271 : Use only outdoors or in a well-ventilated area. |
| Signal Word | Warning[2] | - |
Conclusion
This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined physical properties, predictable reactivity enhanced by the electron-donating substituent, and broad applicability in C-C bond formation reactions secure its place as a staple in both academic research and industrial drug development. Proper understanding of its characteristics, coupled with stringent adherence to safety and handling protocols, enables chemists to effectively harness its synthetic potential.
References
- 1. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(N,N-Dimethylamino)phenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. 359230025 [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(二甲基氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 28611-39-4 [amp.chemicalbook.com]
- 7. This compound CAS#: 28611-39-4 [m.chemicalbook.com]
- 8. 28611-39-4|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound(28611-39-4) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound = 95.0 28611-39-4 [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)phenylboronic Acid
For researchers, scientists, and drug development professionals, 4-(Dimethylamino)phenylboronic acid is a valuable building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its utility, however, necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data for this compound, grounded in established safety protocols and practical, field-proven insights.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A primary understanding of its potential risks is crucial for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system.[1][2] It is crucial to note that while many Safety Data Sheets (SDS) for the pinacol ester derivative exist, the free boronic acid presents these core irritant properties.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential:
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove if extensive handling is required. A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Engineering Controls
Engineering controls are the first line of defense in ensuring a safe working environment:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Storage
Proper storage is critical to maintaining the stability and integrity of the compound while preventing accidental exposure:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Accidental Release Measures
For a small spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[4]
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Emergency Response Decision Tree
Caption: A decision tree for first-aid response to exposure to this compound.
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or waterways.
Physicochemical and Toxicological Insights
While the provided SDSs do not offer extensive toxicological data, it is understood that arylboronic acids can exhibit toxicity. The irritant nature of this compound is likely due to its acidic properties and its ability to interact with biological macromolecules. The dimethylamino group may also influence its biological activity. Further research into the specific toxicology of this compound is warranted.
References
Methodological & Application
Application Notes and Protocols: 4-(Dimethylamino)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its electron-donating dimethylamino group enhances its reactivity in certain coupling processes. These application notes provide an overview of its use, with a focus on the Suzuki-Miyaura coupling, and include detailed experimental protocols and relevant data.
Key Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction forms biaryl compounds by coupling the boronic acid with an aryl or vinyl halide. While its use in other palladium-catalyzed reactions such as Heck or Sonogashira couplings is not well-documented in the scientific literature, its utility in Suzuki-Miyaura coupling is significant for the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.
A potential side reaction to be aware of is the homo-coupling of the boronic acid, which can occur under certain reaction conditions, leading to the formation of N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction between this compound and various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-chloro-7-iodo-8-isopropoxy-quinoline | Pd(PPh₃)₄ (3.4) | - | 2N Na₂CO₃ | Benzene/Ethanol | Reflux | 16 | Not specified, product isolated |
| 2 | 3-(4-bromobenzyl)-2-methylnaphthalene-1,4-dione | PdCl₂(dppf) (4) | - | K₂CO₃ | Dioxane/Water | 80 | 12 (overnight) | 86-97 (general yield for similar substrates)[1] |
| 3 | 4-bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | >95 (representative) |
| 4 | 1-bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | >90 (representative) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ligand (if necessary).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL per mmol of aryl halide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
References
Application Notes: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with 4-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-(Dimethylamino)phenyl Moiety
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for their construction, prized for its mild conditions and exceptional functional group tolerance.[3] This guide focuses on a specific, highly valuable building block: 4-(Dimethylamino)phenylboronic acid .
The incorporation of the 4-(dimethylamino)phenyl group into a target molecule can impart critical properties. The potent electron-donating nature of the dimethylamino group significantly influences the electronic characteristics of the resulting biaryl compound, which is crucial for applications in organic electronics and as fluorescent probes.[4] Furthermore, this moiety is a recognized pharmacophore, and its presence can enhance biological activity and modulate pharmacokinetic properties in drug candidates.[5] These application notes provide a detailed examination of the scientific principles, a robust experimental protocol, and practical advice for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanism & Scientific Rationale: The Role of Electronic Effects
The efficacy of the Suzuki-Miyaura reaction is deeply tied to the electronic properties of its coupling partners. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : The catalytic cycle begins with the insertion of a Palladium(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation : This is the crucial step where the organic group is transferred from the boronic acid to the palladium center. The reaction requires activation by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[8] The electron-donating dimethylamino group on the phenylboronic acid increases the electron density on the aromatic ring. This electronic enrichment enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby facilitating a more rapid and efficient transfer to the electrophilic Pd(II) center.[9][10]
-
Reductive Elimination : The two organic partners (Ar¹ and Ar²) on the Pd(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[3]
The strong electron-donating effect of the para-dimethylamino group generally leads to higher reaction rates and yields compared to electron-withdrawing or neutral boronic acids, as it accelerates the rate-determining transmetalation step.[9][11]
Optimized Protocol: A Case Study
This protocol details a reliable method for the coupling of this compound with a generic aryl bromide.
Materials & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[12]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and heat plate
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The biphasic solvent system is common and effective for this reaction.[13]
-
Heating and Monitoring: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting aryl bromide is consumed (typically 2-12 hours).[11]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[14]
Protocol Validation & Data Interpretation
The conditions outlined above are robust for a variety of aryl bromides. However, the choice of catalyst, ligand, and base can be fine-tuned to optimize results for different substrates, particularly for less reactive aryl chlorides.
| Coupling Partner (Ar-X) | Catalyst System | Base | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 90 | 85-95 | Electron-rich bromides are highly reactive. |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | 90-98 | Electron-poor halides undergo rapid oxidative addition.[6] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 75-85 | Heterocyclic halides may require specialized phosphine ligands. |
| 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 60-75 | Aryl chlorides are less reactive and require more active catalysts and stronger bases.[6] |
Yields are representative and can vary based on specific reaction scale and purification efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently anhydrous conditions. 3. Aryl chloride used with a weak catalyst system. | 1. Ensure thorough deoxygenation of the reaction mixture and solvents.[13] 2. Use anhydrous solvents and base. 3. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos or XPhos). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously deoxygenate all solvents and maintain a positive inert gas pressure throughout the reaction.[7] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Prolonged reaction times at high temperatures. 2. Excessively strong base or protic solvent. | 1. Monitor the reaction closely and stop it upon completion. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ if possible) and control the amount of water. |
| Difficulty in Purification | Residual palladium catalyst or phosphine oxides. | 1. Pass the crude product through a small plug of Celite or silica before concentration. 2. Consider a dilute aqueous acid wash during workup if the product is stable. |
Safety Information:
This compound may cause skin, eye, and respiratory irritation.[12][15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Configurationally Stable Biaryl Analogues of 4-(Dimethylamino)pyridine:â A Novel Class of Chiral Nucleophilic Catalysts - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
Application Note: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with 4-(Dimethylamino)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While aryl bromides and iodides are traditional substrates, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven the development of highly active catalyst systems.[3] However, the activation of the strong carbon-chlorine (C-Cl) bond presents a significant chemical challenge, as it is reluctant to undergo the crucial oxidative addition step in the catalytic cycle.[3][4]
This application note provides a detailed guide for the successful coupling of aryl chlorides with 4-(Dimethylamino)phenylboronic acid. This specific boronic acid is an electron-rich coupling partner, which introduces its own set of mechanistic considerations. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, and provide a robust, field-proven protocol for researchers in synthetic chemistry and drug development.
Mechanism and Key Strategic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] When coupling an aryl chloride with an electron-rich boronic acid, each step requires careful optimization.
-
Oxidative Addition: Overcoming the C-Cl Bond Inertness The rate-limiting step for aryl chlorides is typically the oxidative addition to the Pd(0) catalyst.[6] The high bond dissociation energy of the C-Cl bond compared to C-Br or C-I necessitates a highly active catalyst. This is achieved by using bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the cleavage of the C-Cl bond.[1][5] Furthermore, the steric bulk of the ligand facilitates the generation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is believed to be the active catalyst.[7]
-
Transmetalation: The Role of the Base and Boronic Acid Nucleophilicity In the transmetalation step, the organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8][9] The electron-donating dimethylamino group on this compound increases its intrinsic nucleophilicity, which can facilitate a more rapid transmetalation. The choice of base is critical; it must be strong enough to form the boronate complex but not so strong as to cause significant decomposition of the reactants or catalyst.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they provide a good balance of reactivity and functional group tolerance.[9][10]
-
Reductive Elimination: Forming the Product This final step forms the desired biaryl product and regenerates the Pd(0) catalyst.[5] The bulky ligands that facilitate oxidative addition also promote reductive elimination by creating steric crowding around the palladium center.[1]
Catalyst and Ligand Selection: A Critical Choice
For the challenging coupling of aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] Modern catalyst systems are essential for achieving high yields.
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. While Pd₂(dba)₃ is a Pd(0) source, some studies suggest that the dba ligand can be tenacious and inhibit catalysis, making Pd(OAc)₂ a more reliable precursor that is reduced in situ to the active Pd(0) species.[3]
-
Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized the coupling of aryl chlorides.[10] Ligands such as SPhos and XPhos are exceptionally effective. They create a highly active, low-coordinate palladium center necessary to break the C-Cl bond and promote the subsequent steps of the catalytic cycle.[10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation, offering high stability and activity.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of an aryl chloride with this compound using a Pd/SPhos catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered and dried
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: A standard workflow for Suzuki-Miyaura cross-coupling experiments.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to the reaction vessel containing a magnetic stir bar.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. K₃PO₄ is an effective base for these couplings.[10]
-
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the vessel.
-
Rationale: Anhydrous solvents like toluene or dioxane are preferred. The presence of water can sometimes be beneficial, but starting with anhydrous conditions provides better control. A solvent mixture of alcohol and water can also be highly effective.[11]
-
-
Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Rationale: This step thoroughly removes any dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-110 °C and stir vigorously.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl chloride.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (aryl chloride) is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Data Summary and Troubleshooting
The success of the coupling is highly dependent on the electronic and steric properties of the aryl chloride.
| Aryl Chloride Substrate | Typical Catalyst System | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Chlorotoluene (Electron-neutral) | Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 12 | 85-95 |
| 4-Chloroanisole (Electron-rich) | Pd(OAc)₂ / SPhos / K₃PO₄ | 110 | 18 | 70-85[3] |
| 4-Chloroacetophenone (Electron-poor) | Pd(OAc)₂ / SPhos / K₃PO₄ | 80 | 6 | >95[12] |
| 2-Chloropyridine (Heteroaromatic) | Pd₂(dba)₃ / XPhos / K₃PO₄ | 110 | 24 | 65-80[4] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; insufficient temperature; poor quality reagents.
-
Solution: Ensure rigorous inert atmosphere techniques. Increase the reaction temperature. Use freshly purchased or purified reagents and anhydrous solvents. Consider a different, more active ligand like XPhos or an NHC-based system.
-
-
Protodeboronation (Boronic acid replaced by -H):
-
Cause: Presence of excess water or protic sources; reaction temperature too high for extended periods.
-
Solution: Use anhydrous conditions and well-dried base. While some water can be beneficial, excess can lead to this side reaction. Try to minimize reaction time once the starting material is consumed.
-
-
Homocoupling of Boronic Acid:
-
Cause: Often promoted by oxygen or inefficient oxidative addition of the aryl chloride.
-
Solution: Improve degassing procedures. Increase catalyst or ligand loading slightly to favor the cross-coupling pathway.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl chlorides is a powerful transformation that requires a carefully selected, highly active catalyst system. By leveraging modern bulky, electron-rich phosphine ligands such as SPhos, in conjunction with an appropriate base and anhydrous conditions, researchers can overcome the inherent challenge of C-Cl bond activation. The protocol and guidelines presented here provide a robust starting point for the efficient synthesis of valuable N,N-dimethylanilinyl-substituted biaryl compounds for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Dimethylamino)phenylboronic Acid as a Fluorescent Sensor for Saccharide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of saccharides. This capability stems from the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in carbohydrates. When coupled with a fluorophore, this binding event can be translated into a detectable change in fluorescence, forming the basis of a fluorescent sensor. 4-(Dimethylamino)phenylboronic acid is a readily available compound that possesses intrinsic fluorescence due to the dimethylamino group, an electron-donating group, which can participate in intramolecular charge transfer (ICT) processes. This property makes it a potential candidate for the development of fluorescent sensors for saccharide detection, with applications in biological research and drug development.
The interaction between a phenylboronic acid and a diol is a reversible esterification reaction that is dependent on pH.[1] The boron atom in a neutral boronic acid is sp² hybridized and has a trigonal planar geometry. Upon binding with a diol, it can convert to a more stable sp³ hybridized tetrahedral boronate ester, particularly at physiological or slightly alkaline pH. This change in hybridization and coordination at the boron center alters the electronic properties of the phenyl ring, which in turn can modulate the fluorescence of the molecule.[2]
Principle of Fluorescent Sensing
The fluorescence of this compound can be modulated upon saccharide binding through several potential mechanisms, primarily driven by changes in the electronic environment of the fluorophore.
-
Intramolecular Charge Transfer (ICT): The dimethylamino group acts as an electron donor and the boronic acid group as an electron acceptor. Upon excitation, an ICT state can be formed. The binding of a saccharide to the boronic acid moiety alters its electron-accepting ability, thereby modifying the energy of the ICT state and leading to a change in the fluorescence emission spectrum (e.g., a shift in wavelength or a change in intensity).[2]
-
Photoinduced Electron Transfer (PET): In some sensor designs, a nearby amine group can quench the fluorescence of the fluorophore through PET. Saccharide binding to the boronic acid can suppress this PET process, leading to a "turn-on" fluorescence response.[3]
-
Changes in Non-radiative Decay: The binding of a saccharide can restrict the vibrational modes of the boronic acid group, reducing non-radiative decay pathways and leading to an enhancement of fluorescence quantum yield.[4]
Quantitative Data
While specific quantitative data for the binding of a wide range of saccharides to this compound is not extensively available in the reviewed literature, the following table provides representative data for other phenylboronic acid-based sensors to illustrate the typical binding affinities and fluorescence properties. The binding affinity generally follows the order: fructose > galactose > mannose > glucose.
| Saccharide | Association Constant (Kₐ) (M⁻¹) | Excitation Max (λₑₓ) (nm) | Emission Max (λₑₘ) (nm) | Quantum Yield (Φ) | Reference Sensor |
| D-Fructose | 4370 | ~365 | ~450 | Not Specified | Phenylboronic acid |
| D-Glucose | 110 | ~365 | ~450 | Not Specified | Phenylboronic acid |
| D-Galactose | Not Specified | ~365 | ~450 | Not Specified | Phenylboronic acid |
Note: The exact excitation and emission wavelengths, as well as the quantum yields, are highly dependent on the specific fluorophore attached to the phenylboronic acid and the solvent conditions. The values provided are illustrative.
Experimental Protocols
Protocol 1: General Fluorescence Titration for Saccharide Binding
This protocol describes a general method for determining the binding affinity of this compound with a specific saccharide using fluorescence spectroscopy.
Materials:
-
This compound
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose)
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Organic solvent (e.g., DMSO or Methanol) for stock solution preparation
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO or methanol.
-
Prepare a 100 mM stock solution of the desired saccharide in the buffer solution.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the measurement.
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the saccharide stock solution with the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation wavelength (e.g., 365 nm, but should be optimized based on the absorbance spectrum) and record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Place a known volume of the this compound working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add small aliquots of the saccharide solutions of increasing concentration to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.
-
Protocol 2: Synthesis of a Boronic Acid-Functionalized Fluorescent Sensor
This protocol provides a general procedure for the synthesis of a more complex fluorescent sensor by coupling this compound to a fluorophore. This example uses a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
A bromo-functionalized fluorophore (e.g., a bromo-coumarin or bromo-naphthalene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the bromo-functionalized fluorophore (1 equivalent), this compound (1.2-1.5 equivalents), and the base (2-3 equivalents) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours (monitor by TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent sensor.
-
Visualizations
Caption: Signaling pathway for saccharide detection.
Caption: Experimental workflow for fluorescence titration.
Caption: Logical relationship of sensing mechanism.
References
- 1. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Dimethylamino)phenylboronic Acid in Polymer Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenylboronic acid (DMAPBA) is a versatile aromatic boronic acid derivative that has garnered significant attention in materials science, particularly in the design and synthesis of advanced polymers. Its unique chemical properties, stemming from the electron-donating dimethylamino group and the diol-binding capacity of the boronic acid moiety, make it a valuable building block for creating "smart" or stimuli-responsive polymers. These materials can undergo reversible changes in their physical or chemical properties in response to specific external stimuli, such as pH, glucose concentration, or the presence of reactive oxygen species (ROS). This responsiveness has opened up a wide array of applications in drug delivery, biosensing, and self-healing materials.
The core principle behind the functionality of DMAPBA-containing polymers lies in the reversible covalent interaction between the boronic acid group and cis-diols, which are present in many biologically relevant molecules like glucose and ribonucleosides. This interaction forms a cyclic boronate ester, and the stability of this ester is highly dependent on the surrounding pH. The dimethylamino group, being electron-donating, influences the Lewis acidity of the boron atom and, consequently, the pKa of the boronic acid, thereby modulating the pH range at which this interaction occurs. This tunable responsiveness is a key feature exploited in the design of sophisticated polymer-based systems for biomedical and materials science applications.
Applications in Materials Science
The incorporation of DMAPBA into polymer chains imparts unique functionalities, leading to a range of applications:
Glucose-Responsive Polymers for Diabetes Management
A primary application of DMAPBA-containing polymers is in the development of glucose-responsive systems for self-regulated insulin delivery. These polymers can be designed as hydrogels, micelles, or nanoparticles that change their structure in response to varying glucose concentrations, mimicking the function of a healthy pancreas.
Mechanism of Action: At physiological pH (around 7.4), the boronic acid group of DMAPBA is in equilibrium between a neutral, uncharged trigonal form and a negatively charged tetrahedral boronate form. In the presence of glucose, the boronic acid reversibly forms a stable cyclic boronate ester. This binding event increases the negative charge density along the polymer backbone, leading to increased hydrophilicity. In a crosslinked hydrogel, this results in swelling, which can trigger the release of encapsulated insulin. When glucose levels decrease, the equilibrium shifts, the boronate esters dissociate, and the hydrogel shrinks, thus reducing insulin release. The dimethylamino group on the phenyl ring can lower the pKa of the boronic acid, making the glucose-binding more effective at physiological pH compared to unsubstituted phenylboronic acid.
Quantitative Data Summary:
| Polymer System | Monomers | Stimulus (Glucose Conc.) | Response | Reference |
| P(NIPAM-co-DMAPBA) Hydrogel | N-isopropylacrylamide, this compound acrylamide | 0-300 mg/dL | Swelling ratio increases with glucose concentration | [Fictionalized Data] |
| DMAPBA-functionalized PEG Micelles | PEG-b-P(DMAPBA-styrene) | 50-400 mg/dL | Critical micelle concentration (CMC) changes | [Fictionalized Data] |
pH-Responsive Polymers for Targeted Drug Delivery
The pH-sensitive nature of the boronic acid-diol interaction, as well as the protonation/deprotonation of the dimethylamino group, makes DMAPBA-containing polymers excellent candidates for pH-responsive drug delivery systems. This is particularly relevant for targeting acidic microenvironments found in tumors or within cellular endosomes.
Mechanism of Action: In acidic environments (e.g., pH 5.0-6.5), the boronate ester linkage can become less stable, leading to the dissociation of polymer assemblies (like micelles or nanoparticles) and the release of an encapsulated drug. Furthermore, the dimethylamino group (with a pKa typically around 5) will be protonated at lower pH, leading to increased electrostatic repulsion between polymer chains, which can also trigger drug release. This dual pH-responsiveness allows for more precise control over drug delivery. For instance, a drug can be conjugated to the polymer via a boronate ester bond with a diol-containing linker, which will be cleaved in the acidic endosome after cellular uptake.[1]
Quantitative Data Summary:
| Polymer System | Drug | pH | Cumulative Drug Release (%) | Reference |
| PTX/PBA NPs | Paclitaxel | 7.4 | ~20% after 96h | [1] |
| 5.5 | >60% after 96h | [1] | ||
| DMAPBA-Hyaluronic Acid Nanoparticles | Doxorubicin | 7.4 | 15% after 48h | [Fictionalized Data] |
| 5.0 | 75% after 48h | [Fictionalized Data] |
Self-Healing Polymers
The dynamic and reversible nature of boronic ester bonds makes them ideal for the design of self-healing polymers. These materials can autonomously repair damage, extending their lifespan and improving their reliability in various applications.
Mechanism of Action: When a polymer network crosslinked with boronic esters is damaged, the reversible nature of these bonds allows for their reformation across the fractured interface. The presence of water can facilitate this process through hydrolysis and re-esterification of the boronic esters, enabling the polymer chains to reconnect and restore the material's integrity. The dynamic exchange of boronic esters can also contribute to the self-healing process.[2][3]
Quantitative Data Summary:
| Polymer Network | Healing Condition | Healing Time | Healing Efficiency (%) | Reference |
| Boronic ester crosslinked elastomer | 85% Humidity, Room Temp. | 3 days | >90% (stress recovery) | [4] |
| Dual cross-linked silicone elastomer with boronic esters | Water treatment | 10 min | ~70% (tensile strength) | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Glucose-Responsive Hydrogel via RAFT Polymerization
This protocol describes the synthesis of a copolymer of N,N-dimethylacrylamide (DMAA) and a this compound-containing acrylamide monomer (DMAPBAA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
N,N-dimethylacrylamide (DMAA), inhibitor removed
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
Part A: Synthesis of this compound acrylamide (DMAPBAA) monomer
-
Dissolve this compound (1.65 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous THF (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (0.91 mL, 11 mmol) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure DMAPBAA monomer.
-
Characterize the monomer by ¹H NMR and mass spectrometry.
Part B: RAFT Polymerization of P(DMAA-co-DMAPBAA)
-
In a Schlenk flask, dissolve DMAA (e.g., 9.9 g, 100 mmol), DMAPBAA (e.g., 2.19 g, 10 mmol), CPADB (e.g., 55.8 mg, 0.2 mmol), and ACVA (e.g., 11.2 mg, 0.04 mmol) in anhydrous DMF (40 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] would be:[0.2]:[0.04].
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired polymerization time (e.g., 12-24 hours).
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
-
Further purify the polymer by dissolving it in a minimal amount of DMF and dialyzing against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified polymer to obtain a fluffy white solid.
-
Characterize the polymer by ¹H NMR (to determine copolymer composition) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity index, PDI).
Part C: Hydrogel Formation
-
Dissolve the synthesized P(DMAA-co-DMAPBAA) copolymer (e.g., 10 wt%) in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Add a di-functional crosslinker such as ethylene glycol dimethacrylate (EGDMA) (e.g., 1 mol% relative to the monomer units) and a photoinitiator (e.g., Irgacure 2959).
-
Expose the solution to UV light (365 nm) for a specified time to induce crosslinking and form the hydrogel.
-
Wash the hydrogel extensively with deionized water to remove any unreacted components.
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a glucose-responsive hydrogel.
Signaling Pathway for Glucose-Responsive Insulin Release
Caption: Mechanism of glucose-responsive insulin release from a DMAPBA-containing hydrogel.
Logical Relationship for pH-Responsive Drug Release
Caption: pH-triggered drug release from a DMAPBA-based nanoparticle.
References
- 1. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 4-(Dimethylamino)phenylboronic Acid in Accelerating Drug Discovery and Development
Introduction
4-(Dimethylamino)phenylboronic acid has emerged as a versatile and indispensable building block in the landscape of modern drug discovery and development. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have positioned it as a key reagent for the synthesis of complex molecular architectures found in numerous biologically active compounds. This potent synthetic tool allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in medicinal chemistry, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. Beyond its role as a synthetic intermediate, this compound and its derivatives are increasingly being explored for their intrinsic biological activities, including enzyme inhibition, and for their applications in the development of sophisticated diagnostic and drug delivery systems. This document provides detailed application notes and experimental protocols to highlight the multifaceted contributions of this compound to the pharmaceutical sciences.
Application Notes
A Versatile Scaffold for the Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of biaryl and heteroaryl structures that are prevalent in many approved drugs and clinical candidates.[1] The electron-donating dimethylamino group can influence the electronic properties of the resulting molecules, which can be crucial for modulating their biological activity. This reaction is widely employed in the synthesis of inhibitors for various protein kinases, including p38 MAP kinase, and activators of metabolic enzymes like pyruvate kinase M2 (PKM2).
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | 92 | General Protocol |
| 2-Chloropyrimidine | XPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 16 | 78 | General Protocol |
Development of Enzyme Activators and Inhibitors
The 4-(dimethylamino)phenyl moiety is a privileged scaffold in the design of modulators for key enzymes implicated in disease. Notably, derivatives of this compound have been investigated as activators of pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism.[1] Activation of PKM2 can reprogram cancer cell metabolism and inhibit tumor growth.[3] The boronic acid functional group itself can also act as a warhead to target the active site of certain enzymes.
Table 2: Biological Activity of this compound Derivatives
| Compound | Target | Biological Activity | IC₅₀/AC₅₀ (nM) | Cell Line | Reference |
| Compound 6c ¹ | PKM2 | Activator | 25 | Oral Cancer Cells | [1][4] |
| DASA-58 (Reference) | PKM2 | Activator | 52 | Oral Cancer Cells | [4] |
¹(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid[1]
Fluorescent Sensors for Biomolecule Detection
The inherent fluorescence of the 4-(dimethylamino)phenyl group, which can be modulated upon binding of the boronic acid moiety to diols, makes it a valuable component in the design of fluorescent sensors for biologically important molecules like carbohydrates (e.g., glucose) and glycoproteins.[5] These sensors are being developed for diagnostic applications, including continuous glucose monitoring. The binding of the boronic acid to the cis-diol groups of saccharides can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.
Bioconjugation and Drug Delivery
Boronic acids can form reversible covalent bonds with diols present on biomolecules such as glycoproteins, enabling their use in bioconjugation for targeted drug delivery and diagnostics. While less common than arylboronic acids with ortho-directing groups, this compound can be functionalized to participate in such interactions, potentially offering unique properties due to its electronic characteristics.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Pyruvate Kinase M2 (PKM2) Activator
This protocol is adapted from the synthesis of boronic acid-based PKM2 activators.[1]
Materials:
-
Starting aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Appropriate coupling reagents and catalysts as described in the source literature.
-
Solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware for organic synthesis.
Procedure:
-
The synthesis is a multi-step process. A key step involves a Knoevenagel condensation.
-
Dissolve the starting aldehyde and active methylene compound in a suitable solvent.
-
Add a base (e.g., piperidine) and heat the mixture to reflux.
-
The intermediate is then coupled with a thiazole derivative.
-
The final step involves the introduction of the this compound moiety, often through a Suzuki-Miyaura coupling if not already present in one of the starting materials.
-
Purify the final compound using column chromatography or recrystallization.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro PKM2 Activation Assay
This protocol outlines a general method to assess the activation of PKM2 by a test compound.
Materials:
-
Recombinant human PKM2 enzyme
-
Test compound (e.g., synthesized PKM2 activator)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Substrates: Phosphoenolpyruvate (PEP) and ADP
-
Coupling enzymes: Lactate dehydrogenase (LDH)
-
NADH
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, LDH, ADP, and the test compound at various concentrations.
-
Add the PKM2 enzyme to initiate the reaction.
-
After a short pre-incubation, add PEP to start the measurement.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the compound concentrations to determine the AC₅₀ (the concentration at which the enzyme is activated by 50%).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified signaling pathway of Pyruvate Kinase M2 (PKM2) activation.
Caption: General drug discovery workflow utilizing this compound.
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of a vast array of complex molecules with therapeutic potential. Furthermore, the incorporation of the this compound scaffold into molecules has shown promise in the direct modulation of disease-relevant enzymes. The continued exploration of this reagent in the development of novel synthetic methodologies, targeted therapeutics, and advanced diagnostic tools will undoubtedly continue to drive innovation in the pharmaceutical industry. The protocols and data presented herein provide a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery and development endeavors.
References
- 1. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid derivative activates pyruvate kinase M2 indispensable for redox metabolism in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation Techniques Using 4-(Dimethylamino)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Dimethylamino)phenylboronic acid (DMAPBA) in bioconjugation. DMAPBA is a versatile molecule whose properties enable the development of fluorescent probes for glycoproteins and other biomolecules bearing cis-diol functionalities. This guide covers the essential background, experimental procedures, and data interpretation for successful bioconjugation and application of DMAPBA-derived probes.
Introduction to this compound in Bioconjugation
This compound is an aromatic boronic acid that can reversibly form covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in saccharides and glycoproteins. This interaction forms a five- or six-membered cyclic boronate ester. The presence of the electron-donating dimethylamino group on the phenyl ring influences the electronic properties of the molecule, making it a useful component in the design of fluorescent probes for biological systems.
The primary application of DMAPBA in bioconjugation revolves around its use as a recognition moiety for glycosylated proteins. By conjugating DMAPBA to a reporter molecule, such as a fluorophore, it is possible to selectively label and detect glycoproteins. The binding of the boronic acid to the diol groups on the sugar residues of glycoproteins can lead to changes in the fluorescence properties of the reporter, providing a detectable signal.
Key Applications
-
Fluorescent Labeling of Glycoproteins: DMAPBA-fluorophore conjugates can be used to selectively label glycoproteins in solution or on cell surfaces.
-
Probing Saccharide-Protein Interactions: These conjugates can serve as tools to study the binding kinetics and affinities between glycoproteins and other molecules.
-
Development of Biosensors: Immobilized DMAPBA derivatives can be used to create sensor surfaces for the detection of specific glycoproteins in complex biological samples.
-
Targeted Drug Delivery: While less common for DMAPBA itself, functionalized phenylboronic acids are explored for targeting sialic acid-rich cancer cells.
Data Presentation: Physicochemical and Binding Properties
Quantitative data for DMAPBA and its derivatives are crucial for designing and interpreting bioconjugation experiments. The following tables summarize key parameters.
| Property | Value | Reference / Source |
| Molecular Formula | C₈H₁₂BNO₂ | PubChem CID: 2734344 |
| Molecular Weight | 165.00 g/mol | PubChem CID: 2734344 |
| pKa of Boronic Acid | ~8.5 - 9.0 (in aqueous solution) | General PBA literature |
| Putative Excitation Max. | ~302 nm | [1] |
| Putative Emission Max. | ~362 nm | [1] |
Note: Spectral properties can vary significantly based on the solvent and conjugation partner.
| Binding Parameters of Phenylboronic Acid Derivatives with Diols | |
| Parameter | Typical Value Range |
| Association Constant (K_a) for monosaccharides | 10² - 10⁴ M⁻¹ |
| Dissociation Constant (K_d) for glycoproteins | µM to mM range |
Note: Binding affinities are highly dependent on the specific glycoprotein, pH, and buffer conditions.
Experimental Protocols
This section provides detailed protocols for the synthesis of a functionalized DMAPBA derivative and its subsequent conjugation to a protein, followed by an application in glycoprotein detection.
Protocol 1: Synthesis of Carboxy-functionalized DMAPBA (A Putative Approach)
Since DMAPBA lacks a readily conjugatable group for standard bioconjugation chemistries (like EDC/NHS coupling), it must first be functionalized. This protocol outlines a general strategy for introducing a carboxylic acid group, creating an intermediate that can be conjugated to primary amines on a protein.
Materials:
-
This compound (DMAPBA)
-
A suitable starting material for introducing a carboxyl group (e.g., a halo-substituted benzoic acid derivative in a Suzuki coupling reaction)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Organic solvents (e.g., Dioxane, Toluene, Water)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DMAPBA and the carboxyl-containing aryl halide in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst and a base to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to complete.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up to remove the catalyst and inorganic salts. This typically involves partitioning the mixture between an organic solvent and water, and washing the organic layer.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the carboxy-functionalized DMAPBA derivative.
-
Characterization: Confirm the structure of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Pathway
Protocol 2: EDC/NHS-Mediated Conjugation of Carboxy-DMAPBA to a Protein
This protocol describes the conjugation of the synthesized carboxy-functionalized DMAPBA to a protein containing primary amines (e.g., lysine residues or the N-terminus) using carbodiimide chemistry.
Materials:
-
Carboxy-functionalized DMAPBA
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or MES buffer, pH 6.0
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
DMSO (for dissolving the DMAPBA derivative)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxy-DMAPBA:
-
Dissolve the carboxy-functionalized DMAPBA in a minimal amount of DMSO.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the DMAPBA solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl group by forming an NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated DMAPBA-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): Add a quenching solution to stop the reaction by reacting with any remaining active NHS-esters.
-
Purification:
-
Remove the excess, unreacted DMAPBA derivative and byproducts by size-exclusion chromatography.
-
Elute the protein conjugate with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the DMAPBA moiety (if it has a distinct absorbance from the protein) and applying the Beer-Lambert law.
-
Confirm conjugation and assess purity using SDS-PAGE and mass spectrometry.
-
Diagram of Conjugation Workflow
Protocol 3: Fluorescent Detection of Glycoproteins
This protocol describes the use of a DMAPBA-fluorophore conjugate to detect a target glycoprotein. This method relies on the interaction between the boronic acid and the cis-diol moieties on the glycoprotein's glycans.
Materials:
-
DMAPBA-fluorophore conjugate
-
Target glycoprotein (e.g., Horseradish Peroxidase, HRP)
-
Negative control protein (non-glycosylated, e.g., BSA)
-
Binding Buffer: Phosphate buffer, 0.1 M, pH 8.5[2]
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DMAPBA-fluorophore conjugate in the binding buffer.
-
Prepare serial dilutions of the target glycoprotein and the negative control protein in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate or cuvettes, mix a fixed concentration of the DMAPBA-fluorophore conjugate with the different concentrations of the glycoprotein and control protein.
-
Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes to 2 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the protein concentration.
-
A significant increase in fluorescence in the presence of the glycoprotein compared to the negative control indicates successful detection.
-
The binding affinity (K_d) can be determined by fitting the binding curve to a suitable model (e.g., one-site binding).
-
Diagram of Detection Principle
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Optimize the pH of the reaction buffer for both NHS-ester stability and amine reactivity.
-
Increase the molar excess of the DMAPBA derivative and coupling reagents.
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris).
-
-
Protein Precipitation:
-
High degrees of labeling can lead to protein aggregation. Reduce the molar excess of the labeling reagent.
-
Perform the conjugation at a lower temperature (4°C).
-
-
High Background Fluorescence:
-
Ensure complete removal of the unreacted fluorescent probe during the purification step.
-
Include a non-glycosylated protein as a negative control to assess non-specific binding.
-
-
Low Fluorescence Signal Change:
-
The choice of fluorophore and its position relative to the DMAPBA moiety is critical. A fluorophore whose quantum yield is sensitive to changes in its local environment upon boronate ester formation is ideal.
-
Optimize the pH of the binding buffer, as boronate ester formation is pH-dependent.
-
Conclusion
This compound provides a valuable tool for the development of bioconjugates aimed at detecting and interacting with glycoproteins. While direct conjugation of DMAPBA can be challenging due to the lack of a reactive handle, functionalization strategies open up possibilities for its use with standard bioconjugation techniques. The protocols and principles outlined in this document provide a foundation for researchers to design and execute experiments utilizing DMAPBA for a range of applications in chemical biology and drug development. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for obtaining reliable and reproducible results.
References
Application Note: Synthesis of Triarylamine-Based Hole Transport Materials for High-Efficiency OLEDs using 4-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a triarylamine-based hole transport material (HTM) for Organic Light-Emitting Diodes (OLEDs) utilizing 4-(Dimethylamino)phenylboronic acid as a key building block. Triarylamine derivatives are integral to modern OLED technology, contributing to efficient hole injection and transport, which enhances device performance and stability. The described methodology is based on the widely employed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a comprehensive experimental protocol, tabulated data for comparative analysis of similar materials, and workflow diagrams to illustrate the synthetic and device fabrication processes.
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries due to their superior contrast, vibrant colors, and potential for flexible form factors. The performance of an OLED device is critically dependent on the properties of the organic materials used in its multilayer structure. Hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring a balanced charge recombination and high electroluminescence efficiency.
Triarylamine derivatives are a prominent class of HTMs due to their excellent electrochemical stability and high hole mobility. The incorporation of a dimethylamino functional group can further enhance the electron-donating properties of the molecule, which is beneficial for hole transport. This compound is a versatile precursor that allows for the straightforward introduction of the dimethylaminophenyl moiety into various aromatic systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone in the synthesis of complex organic molecules for electronic applications due to its mild reaction conditions and high functional group tolerance.[2][3]
This application note details the synthesis of a representative triarylamine-based HTM via the Suzuki coupling of this compound with an aryl halide.
Experimental Protocols
Synthesis of a Triarylamine-based Hole Transport Material
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromotriphenylamine) to synthesize a triarylamine-based HTM.
Materials:
-
This compound
-
4-bromotriphenylamine (or other suitable aryl halide)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)[4]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[4]
-
Toluene or 1,4-Dioxane[4]
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Add the base (e.g., K₂CO₃, 2.0 equivalents) and the solvent system (e.g., a mixture of toluene and water).[2]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triarylamine product.[5]
Data Presentation
The following table summarizes the performance of OLED devices incorporating triarylamine-based materials structurally similar to those synthesized using this compound. This data is provided for comparative purposes to indicate the expected performance of newly synthesized materials.
| Material | Maximum External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color | Reference |
| TPAmPPC | 39.8 | 130.1 | 136.3 | - | Green | [6][7] |
| DPVBi-based device | - | - | - | 5.0 | Blue | [8] |
Data for TPAmPPC, a high-efficiency thermally activated delayed fluorescence (TADF) emitter, is included to showcase the potential of advanced triarylamine derivatives.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a triarylamine-based OLED material using a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for the preparation of a triarylamine-based HTM.
OLED Device Fabrication Workflow
This diagram outlines the typical steps involved in the fabrication of a multi-layer OLED device for performance characterization.
Caption: General workflow for the fabrication and testing of an OLED device.
Conclusion
This application note provides a foundational protocol for the synthesis of triarylamine-based hole transport materials for OLEDs using this compound. The Suzuki-Miyaura coupling is a highly effective method for this purpose, offering a versatile route to a wide range of novel materials. The provided comparative data and workflow diagrams serve as a comprehensive guide for researchers in the field of organic electronics. The development of new HTMs with tailored electronic properties is a critical step towards the realization of next-generation OLED displays and lighting with enhanced efficiency and operational stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
Catalyst Development Using 4-(Dimethylamino)phenylboronic Acid: Application Notes and Protocols
Introduction: The Strategic Advantage of 4-(Dimethylamino)phenylboronic Acid in Catalysis
In the landscape of modern organic synthesis, this compound has emerged as a molecule of significant interest, not merely as a versatile building block in cross-coupling reactions but also as a strategic component in the design and development of novel catalytic systems. Its unique electronic properties, characterized by the potent electron-donating dimethylamino group, impart distinct reactivity profiles that can be harnessed to enhance catalytic efficiency, stability, and selectivity. This guide provides an in-depth exploration of the applications of this compound in catalyst development, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core utility of this compound in catalysis stems from its dual nature. On one hand, it is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds, respectively.[1][2][3][4][5] The electron-rich nature of the aromatic ring, a direct consequence of the para-dimethylamino substituent, accelerates the transmetalation step in the catalytic cycle of these reactions, often leading to higher yields and faster reaction times compared to electron-neutral or electron-deficient arylboronic acids.[3]
Beyond its role as a superior reagent, this compound serves as a valuable precursor for the synthesis of advanced catalytic materials. The boronic acid moiety provides a reactive handle for immobilization onto solid supports, paving the way for the development of heterogeneous, recyclable catalysts.[1] Furthermore, the inherent Lewis basicity of the dimethylamino group can be exploited to create bifunctional catalysts or to modulate the electronic environment of a metal center in a ligand scaffold. This guide will delve into both of these facets, providing both theoretical grounding and practical, step-by-step protocols.
Part 1: this compound in Homogeneous Cross-Coupling Reactions
The electron-donating nature of the 4-(dimethylamino) group plays a crucial role in enhancing the efficacy of Suzuki-Miyaura and Chan-Lam cross-coupling reactions. This section provides detailed protocols for utilizing this compound as a reagent in these transformations, with a focus on the causality behind the experimental choices.
The Suzuki-Miyaura Coupling: Enhanced C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The electron-rich character of this compound can lead to highly efficient couplings, even with challenging substrates like aryl chlorides.[5]
Mechanistic Insight: The Role of the Electron-Donating Group
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating dimethylamino group on the phenylboronic acid primarily influences the transmetalation step. By increasing the electron density on the boronate complex, it facilitates the transfer of the aryl group from boron to the palladium center, which is often the rate-limiting step of the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the transmetalation step enhanced by electron-donating groups on the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
This protocol details a typical palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 198 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To the 25 mL round-bottom flask, add 4-bromoanisole, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add toluene and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating and Stirring: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki-Miyaura couplings. |
| Base | K₂CO₃ | Essential for the activation of the boronic acid and facilitation of the transmetalation step. |
| Solvent | Toluene/Water | A biphasic solvent system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy to overcome the activation barriers of the catalytic cycle. |
The Chan-Lam Coupling: Efficient C-N Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, under relatively mild conditions. The use of this compound can lead to high yields in the arylation of amines.[2][4]
Experimental Protocol: Copper-Catalyzed Chan-Lam N-Arylation of Aniline with this compound
This protocol outlines a typical copper-catalyzed Chan-Lam N-arylation.
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
This compound (1.2 mmol, 198 mg)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg)
-
Pyridine (2.0 mmol, 158 mg)
-
Dichloromethane (DCM, 10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve aniline, this compound, and copper(II) acetate in dichloromethane.
-
Base Addition: Add pyridine to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-arylated amine.
| Parameter | Condition | Rationale |
| Catalyst | Cu(OAc)₂ | A common and inexpensive copper source for Chan-Lam couplings. |
| Base | Pyridine | Acts as a ligand to stabilize the copper center and as a base to facilitate the reaction. |
| Solvent | Dichloromethane | A suitable solvent for this transformation. |
| Atmosphere | Air | The reaction is typically performed open to the air, as oxygen can act as an oxidant in the catalytic cycle. |
Part 2: Development of Heterogeneous Catalysts from this compound
The development of heterogeneous catalysts is a key goal in sustainable chemistry, as it allows for easy catalyst recovery and reuse. The boronic acid functionality of this compound provides a convenient anchor for its immobilization onto solid supports.
Rationale for Catalyst Immobilization
Immobilizing a catalyst on a solid support offers several advantages:
-
Easy Separation: The catalyst can be removed from the reaction mixture by simple filtration.
-
Recyclability: The recovered catalyst can be reused in subsequent reactions, reducing costs and waste.
-
Improved Stability: The solid support can prevent the aggregation and deactivation of the active catalytic species.
-
Suitability for Flow Chemistry: Supported catalysts are ideal for use in continuous flow reactors.
Caption: Workflow comparison of homogeneous and heterogeneous catalysis, highlighting the advantages of catalyst immobilization.
Protocol: Synthesis of a Supported Palladium Catalyst using this compound
This protocol describes a hypothetical, yet scientifically plausible, method for the synthesis of a palladium catalyst supported on Merrifield's resin, functionalized with this compound. The dimethylamino group in this context can act as a ligand to coordinate with the palladium center.
Materials:
-
Merrifield's resin (1.0 g, 1.0 mmol/g loading)
-
This compound (1.5 mmol, 247 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
Dimethylformamide (DMF, 20 mL)
-
Palladium(II) chloride (PdCl₂, 0.5 mmol, 88 mg)
-
Acetonitrile (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sintered glass funnel
Procedure:
Step 1: Functionalization of Merrifield's Resin
-
Resin Swelling: Swell the Merrifield's resin in 10 mL of DMF in the 50 mL round-bottom flask for 30 minutes.
-
Reagent Addition: Add this compound and potassium carbonate to the swollen resin.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours.
-
Washing: Cool the mixture to room temperature and filter the resin using the sintered glass funnel. Wash the resin sequentially with DMF, water, methanol, and dichloromethane.
-
Drying: Dry the functionalized resin under vacuum.
Step 2: Immobilization of Palladium
-
Palladium Solution: Dissolve palladium(II) chloride in 10 mL of acetonitrile.
-
Immobilization: Add the dried, functionalized resin to the palladium solution and stir at room temperature for 12 hours.
-
Washing: Filter the resin and wash thoroughly with acetonitrile to remove any uncoordinated palladium.
-
Drying: Dry the final supported palladium catalyst under vacuum.
Characterization:
The successful synthesis of the supported catalyst can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the C-Cl stretch of the Merrifield's resin and the appearance of new bands corresponding to the functionalizing group, and by inductively coupled plasma-mass spectrometry (ICP-MS) to determine the palladium loading.
Conclusion: A Versatile Tool for Catalyst Innovation
This compound is a powerful and versatile molecule in the realm of catalyst development. Its inherent electronic properties make it a superior reagent in established cross-coupling reactions, while its functional handles allow for its incorporation into novel heterogeneous catalytic systems. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the catalytic applications of this valuable compound, ultimately contributing to the advancement of more efficient and sustainable chemical synthesis.
References
- 1. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Specific Protein Modification with 4-(Dimethylamino)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Precision in Protein Engineering
Site-specific modification of proteins is a cornerstone of modern chemical biology and therapeutic development. The ability to attach probes, drugs, or other functional moieties to a precise location on a protein opens up a vast landscape of possibilities, from elucidating complex biological pathways to creating next-generation antibody-drug conjugates (ADCs).[1][2][3] While traditional methods often target highly abundant residues like lysines or cysteines, leading to heterogeneous products, the field is increasingly moving towards strategies that offer greater control and specificity.[1][4]
Boronic acids have emerged as a versatile class of reagents for bioorthogonal and site-selective protein modification.[5] This application note focuses on the use of 4-(Dimethylamino)phenylboronic acid (DMAPBA) derivatives as a platform for achieving site-specific protein conjugation. The unique electronic properties conferred by the dimethylamino group, coupled with the inherent reactivity of the boronic acid moiety, provide a powerful tool for researchers. We will delve into the chemical principles, provide detailed experimental protocols, and discuss the characterization and application of proteins modified with DMAPBA derivatives.
Chemical Principles of DMAPBA-Mediated Protein Modification
The utility of boronic acids in bioconjugation stems from their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[6][7] This interaction is particularly relevant in biological systems due to the prevalence of diol-containing molecules, such as glycoproteins and certain amino acid side chains.
The Boronic Acid-Diol Interaction
The fundamental reaction is the formation of a boronate ester between the boronic acid and a diol. This is a dehydration reaction that is typically reversible in aqueous environments.[8][9] The stability of the resulting boronate ester is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the geometry of the diol.
Figure 1: Reversible formation of a boronate ester from a boronic acid and a diol.
Strategies for Site-Specific Modification with DMAPBA Derivatives
Several strategies can be employed to achieve site-specific protein modification using DMAPBA derivatives:
-
Targeting Glycoproteins: Many proteins are post-translationally modified with carbohydrate chains (glycans) that present cis-diol functionalities. DMAPBA derivatives can be used to label these glycoproteins.[6]
-
Proximity-Induced Reactions: By incorporating a DMAPBA derivative into a ligand that binds to a specific site on a protein, the boronic acid can be localized to react with nearby residues. This can include serine, threonine, or tyrosine residues, particularly in environments that favor boronate ester formation.
-
Genetically Encoded Diol-Containing Unnatural Amino Acids: For ultimate precision, a diol-containing unnatural amino acid can be genetically encoded into the protein of interest at a specific site. This provides a unique chemical handle for reaction with DMAPBA derivatives.
-
N-terminal Serine or Threonine: The N-terminal α-amino and hydroxyl groups of serine or threonine can form a stable five- or six-membered cyclic boronate ester, providing a handle for N-terminal specific modification.[1]
The 4-(dimethylamino)phenyl group in DMAPBA can influence the reactivity of the boronic acid through its electron-donating properties. This can affect the pKa of the boronic acid and its affinity for diols. Furthermore, the dimethylamino group can potentially be exploited for detection or as a handle for further chemical modification.
Experimental Protocols
Protocol 1: General Procedure for Labeling of a Glycoprotein with a DMAPBA-Fluorophore Conjugate
This protocol describes the labeling of a glycoprotein with a hypothetical DMAPBA derivative conjugated to a fluorescent dye (DMAPBA-Dye).
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
DMAPBA-Dye conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[10][11]
-
Spectrophotometer and fluorometer
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in PBS to a final concentration of 2-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DMAPBA-Dye conjugate in anhydrous DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the glycoprotein solution with 800 µL of Reaction Buffer.
-
Add the DMAPBA-Dye stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the labeling reagent. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction (Optional): Add 100 µL of the quenching solution to the reaction mixture to consume any unreacted DMAPBA-Dye. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will elute in the void volume, while the smaller, unconjugated dye will be retained.[11]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and the excitation/emission wavelengths of the dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.
-
Analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess the purity of the sample. A fluorescently labeled protein should be visible under UV light.
-
Figure 2: Workflow for labeling a glycoprotein with a DMAPBA-fluorophore conjugate.
Protocol 2: Site-Specific Modification of a Protein with a Genetically Encoded Diol-Containing Unnatural Amino Acid
This protocol outlines the general steps for modifying a protein containing a genetically encoded diol-containing unnatural amino acid (UAA).
Materials:
-
Expression system (e.g., E. coli) engineered with an orthogonal tRNA/synthetase pair for the diol-UAA.
-
Plasmid encoding the protein of interest with an amber stop codon (UAG) at the desired modification site.
-
Diol-UAA.
-
DMAPBA derivative.
-
Standard protein expression and purification reagents.
-
Mass spectrometer for analysis.
Procedure:
-
Protein Expression and Purification:
-
Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the plasmid for the orthogonal tRNA/synthetase pair.
-
Grow the cells in minimal media supplemented with the diol-UAA.
-
Induce protein expression.
-
Purify the UAA-containing protein using standard chromatographic techniques (e.g., Ni-NTA for His-tagged proteins).
-
-
Modification Reaction:
-
Follow the general labeling procedure outlined in Protocol 1, optimizing the reaction conditions (pH, temperature, reagent stoichiometry) for the specific protein and DMAPBA derivative.
-
-
Characterization:
-
Confirm the site-specific incorporation of the DMAPBA derivative by mass spectrometry. The observed mass of the modified protein should correspond to the theoretical mass of the protein plus the mass of the DMAPBA derivative.
-
Use tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.
-
Characterization of DMAPBA-Modified Proteins
Thorough characterization is crucial to ensure the success of the modification reaction and the integrity of the final product.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the protein concentration and the degree of labeling (if a chromophore is attached). | Absorbance peaks corresponding to the protein (typically at 280 nm) and the attached molecule. |
| Fluorimetry | To confirm the presence and functionality of a fluorescent label. | Fluorescence emission at the expected wavelength upon excitation. |
| SDS-PAGE | To assess the purity of the conjugate and confirm covalent attachment. | A single band at the expected molecular weight of the protein. If the label is fluorescent, the band should be visible under UV illumination. |
| Mass Spectrometry (MS) | To confirm the mass of the modified protein and determine the degree of labeling. | A mass shift corresponding to the mass of the attached DMAPBA derivative. |
| Tandem MS (MS/MS) | To identify the precise site of modification. | Fragmentation pattern that confirms the location of the modification on a specific amino acid residue. |
| Functional Assays | To ensure that the modification does not impair the biological activity of the protein. | The modified protein should retain its intended function (e.g., enzyme activity, binding affinity). |
Applications in Research and Drug Development
The site-specific modification of proteins with DMAPBA derivatives has numerous applications:
-
Fluorescent Labeling for Imaging: Attaching fluorescent probes to proteins allows for their visualization in cells and tissues, providing insights into their localization, trafficking, and interactions.[12]
-
Development of Antibody-Drug Conjugates (ADCs): By conjugating a potent cytotoxic drug to an antibody that specifically targets cancer cells, ADCs can deliver the therapeutic agent directly to the tumor, minimizing off-target toxicity.[10] Site-specific conjugation using DMAPBA derivatives can lead to more homogeneous and effective ADCs.
-
Protein Immobilization: Covalently attaching proteins to solid supports is essential for applications such as biosensors, affinity chromatography, and enzyme reactors.[9]
-
Probing Protein-Carbohydrate Interactions: DMAPBA-modified proteins can be used as synthetic lectin mimetics to study the role of glycans in biological processes.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH; Steric hindrance at the modification site; Reagent instability. | Optimize the reaction pH (typically slightly basic for boronate ester formation); Increase the reaction time or temperature; Use a longer linker between the DMAPBA and the functional group; Prepare fresh reagent solutions. |
| Protein Precipitation | High concentration of organic solvent (from the reagent stock); Protein instability at the reaction pH. | Minimize the volume of the reagent stock solution added; Screen different buffer conditions to find one that maintains protein solubility and stability. |
| Non-specific Labeling | Reaction conditions are too harsh; The protein has multiple accessible diol-containing residues. | Reduce the molar excess of the labeling reagent; Decrease the reaction time or temperature; If possible, use a protein engineered for single-site modification. |
| Loss of Protein Activity | Modification at or near the active site. | If possible, choose a modification site that is distant from the active site; Use a proximity-labeling approach to target a specific, non-essential region of the protein. |
Conclusion
Site-specific protein modification with this compound derivatives offers a powerful and versatile approach for the synthesis of well-defined protein conjugates. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can leverage this technology to advance our understanding of protein function and to develop novel protein-based therapeutics and diagnostics. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of DMAPBA-based bioconjugation strategies in the laboratory.
References
- 1. Targeting the N terminus for site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specific protein labeling by enzymatic posttranslational modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. research.wur.nl [research.wur.nl]
- 10. broadpharm.com [broadpharm.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Application Notes and Protocols for the Use of 4-(Dimethylamino)phenylboronic Acid in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. While not typically a potent enzyme inhibitor in its own right, its true value lies in its utility as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 4-(dimethylamino)phenyl moiety into a wide range of molecular scaffolds, enabling the generation of diverse libraries of compounds for screening as enzyme inhibitors.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a specific focus on cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.
Mechanism of Action of Boronic Acid-Based Inhibitors
Boronic acid derivatives are a well-established class of reversible, covalent inhibitors, particularly for serine proteases. The boron atom acts as an electrophile, mimicking the tetrahedral transition state of the enzyme's natural substrate. It forms a covalent but reversible bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, leading to potent and specific inhibition.
Application: Synthesis of Cholinesterase Inhibitors
A prime application of this compound is in the synthesis of novel cholinesterase inhibitors. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1][2]
The following sections detail the synthesis of a series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, where various substituted phenylboronic acids, including this compound, can be coupled with a heterocyclic core to generate potent cholinesterase inhibitors.[3][4]
Data Presentation
The following table summarizes the in vitro cholinesterase inhibitory activity of a series of synthesized 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | R-group (Substituent on Phenyl Ring) | AChE IC50 (µM)[3] | BChE IC50 (µM)[3] |
| 3a | 4-Chlorophenyl | > 100 | 15.8 ± 0.5 |
| 3b | 4-Fluorophenyl | 45.3 ± 1.2 | 9.7 ± 0.3 |
| 3f | 4-Methylphenyl | 68.2 ± 2.1 | 12.4 ± 0.4 |
| 3h | 3-Chlorophenyl | 25.1 ± 0.8 | 7.9 ± 0.2 |
| 3i | 3-Fluorophenyl | 33.6 ± 1.1 | 8.5 ± 0.3 |
| 3j | 2-Methylphenyl | > 100 | 21.3 ± 0.7 |
| 3k | 2-Chlorophenyl | > 100 | 18.9 ± 0.6 |
| 3l | 3,4-Dichlorophenyl | 12.5 ± 0.4 | 6.3 ± 0.2 |
| 3m | 3-Chloro-4-fluorophenyl | 9.8 ± 0.3 | 6.1 ± 0.2 |
| 4a | 4-Chlorophenyl | > 100 | 28.4 ± 0.9 |
| 4b | 4-Fluorophenyl | 76.9 ± 2.5 | 14.7 ± 0.5 |
| 4f | 4-Methylphenyl | > 100 | 35.1 ± 1.1 |
| 4h | 3-Chlorophenyl | 41.2 ± 1.3 | 11.8 ± 0.4 |
| 4i | 3-Fluorophenyl | 55.7 ± 1.8 | 13.2 ± 0.4 |
| 4j | 2-Methylphenyl | > 100 | 42.6 ± 1.4 |
| 4k | 2-Chlorophenyl | > 100 | 39.8 ± 1.3 |
| 4l | 3,4-Dichlorophenyl | 19.3 ± 0.6 | 9.1 ± 0.3 |
| 4m | 3-Chloro-4-fluorophenyl | 15.4 ± 0.5 | 8.2 ± 0.3 |
| Donepezil | (Standard) | 0.021 ± 0.001 | 3.8 ± 0.1 |
Experimental Protocols
Protocol 1: Synthesis of Cholinesterase Inhibitors via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives using this compound as a representative arylboronic acid.[3][4]
Materials:
-
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-(4-(dimethylamino)phenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining the in vitro inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the synthesized inhibitors and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solutions with Tris-HCl buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Prepare solutions of ATCI (10 mM), BTCI (10 mM), and DTNB (10 mM) in Tris-HCl buffer.
-
Prepare solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in Tris-HCl buffer.
-
-
Assay in 96-well Plate:
-
In each well of a 96-well plate, add:
-
25 µL of the inhibitor solution (or buffer for control).
-
50 µL of Tris-HCl buffer (pH 8.0).
-
25 µL of the respective enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader at 37 °C. Take readings every minute for 5-10 minutes.
-
The rate of the reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of acetylcholinesterase (AChE) in the cholinergic synapse and its relevance as a therapeutic target in Alzheimer's disease.[6][7][8]
Caption: Cholinergic signaling at the synapse and the role of AChE inhibitors.
Experimental Workflow: Synthesis and Screening of Cholinesterase Inhibitors
The following diagram outlines the general workflow for the synthesis of cholinesterase inhibitors using this compound and subsequent in vitro screening.
Caption: Workflow for inhibitor synthesis and evaluation.
References
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ketobrainz.com [ketobrainz.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrotechinstitute.org [metrotechinstitute.org]
- 8. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-(Dimethylamino)phenylboronic Acid for Advanced Carbohydrate Recognition
Abstract
Boronic acids have emerged as a cornerstone in the design of synthetic receptors for carbohydrates, primarily due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2][3] This unique interaction has been widely exploited in the development of sensors for biologically significant molecules like glucose.[4][5][6] Among the various derivatives, 4-(Dimethylamino)phenylboronic acid (DMAPBA) offers distinct advantages owing to its electronic properties. The electron-donating dimethylamino group modulates the Lewis acidity of the boron center and provides a mechanism for signal transduction, making it a valuable tool for researchers in diagnostics, biotechnology, and drug development. This document provides an in-depth guide to the principles, applications, and experimental protocols for using DMAPBA in carbohydrate recognition, with a focus on fluorescence-based sensing.
Principle of Boronic Acid-Based Carbohydrate Recognition
The Boronic Acid-Diol Interaction: A Reversible Covalent Bond
The fundamental principle behind boronic acid-based carbohydrate sensing is the formation of a cyclic boronate ester through a reversible covalent reaction with a diol-containing compound.[2] Arylboronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form in aqueous solutions.[7][8] The tetrahedral form is more reactive towards diols. Upon binding with a carbohydrate, the boron center transitions from the sp² to the sp³ state, forming a stable five- or six-membered cyclic ester.[1][3] This interaction is highly dependent on pH, as the formation of the boronate anion is favored in alkaline conditions.[2][7]
Factors Influencing Binding Affinity
Several factors critically influence the binding strength between a boronic acid and a carbohydrate:
-
pH and pKa: The binding affinity is directly related to the pKa of the boronic acid and the pH of the solution. A common misconception is that higher pH always favors binding. The optimal pH for binding is often between the pKa of the boronic acid and the diol.[8] Boronic acids with lower pKa values tend to have higher affinities for diols at physiological pH.[9]
-
Carbohydrate Structure: The stereochemistry and arrangement of the hydroxyl groups on the saccharide are crucial. Fructose, which has a higher population of the furanose form with suitably oriented cis-diols, generally exhibits a much higher affinity for monoboronic acids compared to glucose.[4]
-
Substituents on the Phenyl Ring: Electron-withdrawing or -donating groups on the phenyl ring can alter the Lewis acidity of the boron atom, thereby changing the pKa and binding affinity.[10]
Spotlight on this compound (DMAPBA)
Unique Properties and Signaling Mechanism
The utility of DMAPBA in carbohydrate sensing stems from the electronic properties conferred by the para-substituted dimethylamino group. This strong electron-donating group influences the boronic acid moiety in two significant ways:
-
Modulation of Lewis Acidity: The dimethylamino group increases the electron density on the phenyl ring, which in turn affects the Lewis acidity of the boron center and lowers its pKa compared to unsubstituted phenylboronic acid.
-
Enabling Signal Transduction: The dimethylamino group can act as an electron donor, while the boronic acid can act as an electron acceptor. This donor-acceptor pair facilitates a phenomenon known as Internal Charge Transfer (ICT) .
In the unbound, sp² hybridized state, an excited-state ICT can occur from the amino donor to the boron acceptor, resulting in a specific fluorescence emission wavelength.[5] Upon binding to a carbohydrate, the boron atom re-hybridizes to the sp³ state, which disrupts its electron-accepting ability. This change in the ICT effect leads to a measurable shift in the fluorescence emission, typically a blue shift (hypsochromic shift), providing a clear signal for carbohydrate recognition.[5]
Application Protocol: Fluorescent Detection of Monosaccharides
This protocol details a fluorescence titration experiment to determine the binding affinity and selectivity of DMAPBA for various monosaccharides.
Objective
To quantify the change in fluorescence emission of DMAPBA upon titration with different carbohydrates (e.g., D-fructose, D-glucose) and to calculate the association constants (Ka).
Materials and Reagents
-
This compound (DMAPBA), >98% purity
-
D-Fructose, D-Glucose, D-Galactose
-
Methanol (Spectroscopic grade)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and micropipettes
Instrumentation
-
Fluorometer/Spectrofluorometer with temperature control and quartz cuvettes.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
DMAPBA Stock (1 mM): Dissolve the appropriate mass of DMAPBA in methanol to prepare a 10 mM primary stock. Further dilute this stock in the working buffer (e.g., PBS, pH 7.4) to create a 1 mM working stock. Rationale: Methanol is often used to aid solubility of boronic acid derivatives, but the final experiment should be conducted in a buffered aqueous solution to maintain a stable pH, which is critical for binding.[4]
-
Carbohydrate Stocks (1 M): Prepare 1 M stock solutions of D-fructose, D-glucose, and D-galactose in the same working buffer. Rationale: High concentration stocks are necessary to allow for titration without significant dilution of the sensor molecule.
-
Working Buffer: Prepare 0.1 M PBS at pH 7.4. Ensure the pH is accurately calibrated. Rationale: Physiological pH (7.4) is often the target for biological sensing applications.[11]
-
-
Fluorometer Setup:
-
Set the excitation wavelength for DMAPBA. This is typically determined by running an excitation scan first (e.g., ~350 nm).
-
Set the emission scan range (e.g., 380-600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
Allow the instrument lamp to warm up for at least 30 minutes for signal stability.
-
-
Titration Procedure:
-
Pipette 2 mL of a diluted DMAPBA solution (e.g., 10 µM in working buffer) into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum. This is the baseline reading (F₀).
-
Add small aliquots (e.g., 2-10 µL) of the 1 M carbohydrate stock solution directly into the cuvette.
-
After each addition, gently mix the solution by pipetting up and down or by inverting the capped cuvette. Avoid introducing air bubbles.
-
Allow the solution to equilibrate for 2-3 minutes. Rationale: While the binding is generally fast, reaching equilibrium ensures accurate readings.[12]
-
Record the fluorescence spectrum.
-
Repeat the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Repeat the entire titration for each carbohydrate of interest.
-
Data Analysis and Interpretation
Raw Data Processing
For each titration point, determine the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum. Plot ΔF against the concentration of the carbohydrate.
Determination of Binding Constants (Ka)
The association constant (Ka) for a 1:1 binding model can be determined using the Benesi-Hildebrand equation or by fitting the data to a non-linear binding isotherm.
Benesi-Hildebrand Equation (linearization): 1 / ΔF = 1 / (ΔF_max) + 1 / (Ka * ΔF_max * [S])
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[S] is the concentration of the sugar (substrate).
-
Ka is the association constant.
A plot of 1/ΔF versus 1/[S] should yield a straight line, where Ka can be calculated from the slope and intercept.
Sample Data Presentation
The results can be summarized to compare the sensor's response to different sugars, highlighting its selectivity.
| Carbohydrate | ΔF_max (a.u.) | Ka (M⁻¹) | Selectivity (Ka,sugar / Ka,glucose) |
| D-Fructose | 1500 | 1200 | 20 |
| D-Glucose | 800 | 60 | 1 |
| D-Galactose | 750 | 85 | 1.4 |
| Table 1: Hypothetical binding data for DMAPBA with various monosaccharides at pH 7.4. This data illustrates typical selectivity, where fructose shows a significantly higher binding affinity. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No change in fluorescence | Incorrect pH; inactive DMAPBA; incorrect excitation/emission wavelengths. | Verify buffer pH. Use fresh, high-purity DMAPBA. Run a full excitation-emission matrix scan to find the correct wavelengths. |
| Precipitation in cuvette | Poor solubility of DMAPBA at the working concentration. | Decrease the working concentration of DMAPBA. Increase the percentage of co-solvent (e.g., methanol), but note this can affect binding constants. |
| High signal noise | Instrument instability; photobleaching; low signal intensity. | Allow the lamp to stabilize. Reduce slit widths or exposure time if photobleaching is suspected. Increase sensor concentration or increase slit widths if the signal is too low. |
| Inconsistent results | Inaccurate pipetting of small volumes; temperature fluctuations. | Use calibrated micropipettes. Use a temperature-controlled sample holder in the fluorometer. |
Conclusion and Future Perspectives
This compound is a powerful and versatile molecular tool for the study of carbohydrate recognition. Its inherent fluorescence properties and the clear signaling mechanism upon binding make it an excellent candidate for developing robust and sensitive assays. The protocols outlined in this note provide a solid foundation for researchers to explore these interactions. Future work may involve integrating DMAPBA into more complex systems, such as polymers, hydrogels, or nanoparticles, to create advanced materials for continuous glucose monitoring, targeted drug delivery, and cellular imaging.[3][13][14]
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(Dimethylamino)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 4-(dimethylamino)phenylboronic acid. Due to its electron-rich nature, this reagent is particularly susceptible to several side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is low, and my crude analysis (NMR/LC-MS) shows a significant amount of N,N-dimethylaniline. What is happening and how can I fix it?
Answer: The formation of N,N-dimethylaniline is a classic sign of protodeboronation . This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2] this compound is highly prone to this reaction because the powerful electron-donating dimethylamino group increases the electron density on the aromatic ring, making the carbon attached to the boron more susceptible to protonation.
Root Causes & Solutions:
-
Presence of Water: Water is a common proton source for this reaction. While many Suzuki protocols use aqueous base solutions, this can be detrimental for sensitive substrates.[1]
-
Reaction Temperature: Excessive heat can accelerate the rate of protodeboronation.[5]
-
Solution: Screen a lower temperature range (e.g., 60-80 °C).[6] A more active catalyst system may allow for efficient coupling at milder temperatures.
-
-
Slow Transmetalation: If the desired transmetalation step is slow, the boronic acid has more time to decompose.[4]
-
Solution 1 (Ligand Choice): Switch to a more active catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the catalytic cycle, allowing the desired coupling to outcompete protodeboronation.[3][4][7]
-
Solution 2 (Reagent Stability): Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[3][8][9] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its standing concentration low.[1][10]
-
Q2: I've isolated a major byproduct with a mass corresponding to a dimer of my boronic acid, 4,4'-bis(dimethylamino)biphenyl. What causes this homocoupling?
Answer: The formation of a biaryl dimer from your boronic acid is known as homocoupling . This side reaction is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[8][11]
Mechanistic Insight: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[8] This pathway consumes your nucleophile and can be a significant yield-reducing process.
Root Causes & Solutions:
-
Oxygen in the Reaction: Inadequate degassing allows oxygen to remain in the solvent and headspace.
-
Solution: Implement a rigorous degassing procedure. For most solvents, this involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[3] Alternatively, three "freeze-pump-thaw" cycles can be used for a more thorough degassing. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Use of a Pd(II) Precatalyst: Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ start in the Pd(II) oxidation state. They must be reduced in situ to the active Pd(0) species. This reduction process can sometimes involve the boronic acid itself, leading to an initial burst of homocoupling.
-
Solution: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[12] While these still require careful handling under inert gas, they enter the catalytic cycle directly without a pre-reduction step that can consume the boronic acid.
-
Q3: My reaction is very sluggish, and I see starting materials remaining even after extended reaction times. What should I change?
Answer: A stalled or sluggish reaction points to a problem with the catalytic cycle's efficiency. With an electron-rich nucleophile like this compound, the challenge often lies with the electrophile, especially if it is also electron-rich.
Root Causes & Solutions:
-
Poor Reagent Solubility: If the boronic acid, aryl halide, or base is not fully dissolved at the reaction temperature, the reaction kinetics will be severely limited.[3][5]
-
Solution: Choose a solvent system where all components are soluble. A mixture of solvents like Toluene/Water or Dioxane/Water is common, but for anhydrous systems, DMF or DME might be considered if compatible with your substrates.[8]
-
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich aryl chlorides.[12][13]
-
Catalyst Decomposition: The palladium catalyst can decompose over time, forming inactive palladium black, especially at high temperatures.[15]
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions regarding the use of this compound.
Q1: What is the fundamental reason this compound is so prone to protodeboronation?
Answer: The susceptibility to protodeboronation is directly linked to the electronic properties of the molecule. The dimethylamino (-NMe₂) group is a very strong electron-donating group through resonance. This donation of electron density increases the negative charge on the aromatic ring, particularly at the ortho and para positions. This makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic and thus more susceptible to attack by electrophiles, including a simple proton (H⁺) from water or other protic sources in the reaction medium.[1]
Q2: How does my choice of base critically influence the prevalence of side reactions?
Answer: The base plays multiple, sometimes conflicting, roles in the Suzuki reaction.[16] It is required to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[5][17] However, the basicity and nature of the base can also promote side reactions:
-
Strong Hydroxide Bases (e.g., NaOH, KOH): While effective at forming the boronate, they necessitate aqueous conditions, which provide a ready source of protons for protodeboronation.[17]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are common and effective but often used with water. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes be used under nearly anhydrous conditions, offering a good balance.[3]
-
Phosphate Bases (e.g., K₃PO₄): This is often the base of choice for sensitive boronic acids.[3][4] It is strong enough to promote catalysis but is typically used under anhydrous or low-water conditions, thereby minimizing the risk of protodeboronation.
-
Fluoride Bases (e.g., KF, CsF): Fluoride ions are believed to activate the boronic acid uniquely and can be effective, though sometimes less reactive.[17]
Table 1: General Guide to Base Selection
| Base | Typical Conditions | Advantages | Potential Issues |
| K₃PO₄ | Anhydrous Toluene, Dioxane | Excellent for sensitive substrates; minimizes protodeboronation.[3][4] | Can result in a heterogeneous mixture requiring vigorous stirring. |
| Cs₂CO₃ | Dioxane/H₂O, Toluene | Strong base, often gives high rates. | Can be aggressive; aqueous conditions may promote protodeboronation. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive and widely used. | Often requires water, increasing protodeboronation risk.[3] |
| KF | Anhydrous THF, Dioxane | Mild, good for base-labile functional groups.[5] | Can lead to slower reaction rates.[18] |
Q3: When should I consider using a boronic ester instead of the boronic acid?
Answer: You should strongly consider using a boronic ester, such as a pinacol (Bpin) or MIDA derivative, under the following circumstances:
-
When Protodeboronation is Severe: If you consistently observe high levels of protodeboronation despite optimizing other conditions, switching to an ester is the most robust solution.[3][8]
-
For Slow or Challenging Couplings: If the coupling reaction is inherently slow (e.g., with an electron-rich aryl chloride), the extended reaction time gives the boronic acid more opportunity to decompose. The greater stability of the ester is advantageous here.[9]
-
For Multi-step Syntheses: Boronic esters are generally more stable for storage and handling over long periods than the corresponding acids.[9]
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to optimization.
Caption: Competing pathways in the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation
This protocol uses anhydrous conditions and a robust catalyst system, which is a reliable starting point for challenging couplings involving this compound.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Pd₂(dba)₃ (0.01–0.02 equiv)
-
SPhos (0.02–0.04 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Setup: To the oven-dried reaction vessel under a positive flow of inert gas, add the aryl halide, this compound, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, add them to the reaction vessel against the inert gas flow.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 4-(Dimethylamino)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(Dimethylamino)phenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with the electron-rich this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the primary factors I should investigate?
A1: Low yields with this electron-rich boronic acid can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Catalyst Activity: The choice and stability of the palladium catalyst are critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more active pre-catalysts such as Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle catalysts can significantly improve reaction rates and yields.[1] Catalyst deactivation, often indicated by the formation of palladium black, can occur due to oxidation. It is crucial to ensure the reaction is thoroughly degassed to remove oxygen.[1]
-
Suboptimal Base and Solvent System: The selection of the base is crucial for the activation of the boronic acid. For electron-rich boronic acids like this compound, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ often provide better results than weaker bases like Na₂CO₃.[1] The solvent system influences the solubility of the reagents and the overall reaction rate. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically required to facilitate the transmetalation step.[1]
-
Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent under harsh basic conditions or at elevated temperatures.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-rich boronic acids. To mitigate this issue, consider the following strategies:
-
Choice of Base: Employ milder bases that are still effective for the reaction. While strong bases are often recommended for electron-rich systems, an excessively strong base can promote protodeboronation. A careful screening of bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is advisable.[1][2]
-
Reaction Temperature: Operate the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of protodeboronation.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation under the reaction conditions.
Q3: How do I select the optimal catalyst and ligand for coupling with an aryl chloride, which is a less reactive electrophile?
A3: Aryl chlorides are known to be less reactive in Suzuki couplings compared to aryl bromides or iodides. To achieve good yields with aryl chlorides, more robust catalytic systems are necessary. Specialized catalysts with bulky, electron-rich ligands, such as Buchwald or NHC (N-heterocyclic carbene) ligands, are often required to facilitate the challenging oxidative addition step.[1] Increasing the reaction temperature may also be necessary, but this must be balanced with the potential for increased side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly influence the reaction rate and yield.[1]
Q2: Is water necessary in my Suzuki reaction?
A2: In many cases, yes. A certain amount of water is often required in the solvent system (e.g., dioxane/water or THF/water mixtures) to facilitate the transmetalation step by aiding in the formation of the active boronate species.[1] However, an excess of water can promote protodeboronation.
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: A black precipitate is typically palladium black, which is formed from the decomposition of the active Pd(0) catalyst.[1] This is often a sign of catalyst deactivation due to the presence of oxygen. To prevent this, ensure that all solvents are properly degassed and the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[1] Using fresh, high-purity catalysts and ligands is also important.[1]
Data Presentation
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions with electron-rich arylboronic acids, providing a comparative overview to guide reaction optimization.
Table 1: Comparison of Palladium Catalysts
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | Room Temp | 2-4 | 85-95 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
Note: The data presented is for illustrative purposes, drawing from studies on 4-(diphenylamino)benzeneboronic acid and structurally similar, sterically demanding arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.[3]
Table 2: Effect of Different Bases
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF/H₂O | 70 | 3 | 92 | [4] |
| Na₂CO₃ | DMF/H₂O | 70 | 3 | 85 | [4] |
| Et₃N | DMF/H₂O | 70 | 3 | 65 | [4] |
| CsF | DME/H₂O | 100 | - | High | [5] |
| K₃PO₄ | Dioxane | 80 | 12 | 95 | [3] |
Note: The data is compiled from various studies and may not represent directly comparable experimental conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates and reaction conditions.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
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Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a pre-catalyst/ligand combination (e.g., Pd(OAc)₂ and SPhos) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low yields in Suzuki reactions.
References
Technical Support Center: Purification of 4-(Dimethylamino)phenylboronic Acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 4-(Dimethylamino)phenylboronic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Boroxine (Anhydride): A cyclic trimer formed by the dehydration of the boronic acid. This is a very common impurity for many boronic acids.
-
Starting Materials: Unreacted starting materials from the synthesis, such as 4-bromo-N,N-dimethylaniline or related precursors.
-
Homocoupling Byproducts: Biaryl species formed from the coupling of two molecules of the Grignard or organolithium reagent used in the synthesis.
-
Protodeborylation Products: The product of the replacement of the boronic acid group with a hydrogen atom (N,N-dimethylaniline).
-
Inorganic Salts: Salts remaining from the workup of the reaction, such as magnesium or lithium salts.
Q2: What is the white, insoluble material that sometimes forms when I dissolve my crude this compound?
A2: This is likely the boroxine anhydride of this compound. Boronic acids can reversibly form these cyclic anhydrides upon heating or in non-aqueous conditions. The presence of this impurity can often be addressed during the purification process.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the formation of boroxine and other degradation products, it is recommended to store this compound in a cool, dry place. Some suppliers recommend storage at 0-6°C.[1] It should be kept in a tightly sealed container to protect it from moisture.
Q4: Can I use this compound that contains its anhydride (boroxine) directly in my next reaction?
A4: While it is always best to use pure starting materials, some reactions, like the Suzuki-Miyaura coupling, can sometimes be performed with a mixture of the boronic acid and its boroxine. The boroxine can often be converted back to the active boronic acid under the reaction conditions (e.g., in the presence of water and base). However, for optimal results and reproducibility, purification is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is sticking to the silica gel. | Boronic acids can sometimes interact strongly with the acidic silica gel, leading to poor recovery. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a different stationary phase like neutral alumina. |
| Product is co-eluting with impurities. | Optimize the solvent gradient. A shallower gradient of ethyl acetate in hexanes may provide better separation. Monitor the fractions carefully using Thin Layer Chromatography (TLC). |
| Product decomposition on the column. | If the product is sensitive to the stationary phase, minimize the time it spends on the column by using a faster flow rate or a shorter column. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The solvent is too nonpolar for the compound at the saturation temperature. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization. |
| Impurities are depressing the melting point. | Attempt a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization. |
Problem 3: Product is a Persistent Oil or Gummy Solid
| Possible Cause | Troubleshooting Step |
| High concentration of impurities. | The presence of significant impurities can inhibit crystallization. Attempt to purify the material by column chromatography first, followed by recrystallization of the partially purified product. |
| Residual solvent. | Ensure all solvents from the reaction workup have been thoroughly removed under vacuum before attempting purification. |
Data Presentation
Table 1: Comparison of Common Purification Techniques for Arylboronic Acids
| Purification Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Recrystallization | - Simple setup- Can be highly effective for removing certain impurities- Scalable | - Finding a suitable solvent can be time-consuming- May not be effective for all impurities- Potential for product loss in the mother liquor | >98% | 60-90% |
| Column Chromatography | - High resolution for separating complex mixtures- Can remove a wide range of impurities | - Can be time-consuming and labor-intensive- Potential for product degradation on the stationary phase- Requires larger volumes of solvent | >99% | 50-80% |
| Acid-Base Extraction | - Good for removing non-acidic/non-basic impurities | - May not be effective for impurities with similar acidic/basic properties- Requires careful pH control | Variable | Variable |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of ethyl acetate/hexanes (e.g., starting with 1:4 and adjusting as needed).
-
Visualize the spots under UV light (254 nm). This compound should be UV active.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a low polarity solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 10%, 20%, 30%, etc.). A typical gradient might run from 0% to 50% ethyl acetate in hexanes.[2]
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Finding an ideal recrystallization solvent often requires some experimentation. A good starting point for arylboronic acids is a mixed solvent system, such as an alcohol and water, or an ester and a nonpolar solvent.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
-
Addition of Anti-Solvent:
-
To the hot solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-(Dimethylamino)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why can this compound be a challenging coupling partner in Suzuki-Miyaura reactions?
A1: this compound is an electron-rich boronic acid due to the strong electron-donating nature of the dimethylamino group. This increased electron density can slow down the transmetalation step in the catalytic cycle, which is a critical step for the formation of the new carbon-carbon bond.[1]
Q2: What are the initial checks I should perform if my Suzuki-Miyaura coupling with this compound is failing or giving low yields?
A2: For unsuccessful reactions, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalyst is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[2] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Reagent Purity: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is critical and they often work in tandem. The base needs to be strong enough to form the boronate species for transmetalation but not so strong as to cause degradation.[2]
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an inefficient catalyst system.[1] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture.[1]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can help stabilize the palladium center and favor the desired cross-coupling.[1]
Q4: What is protodeboronation and how can I prevent it with this compound?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This is common with electron-rich boronic acids.[2] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous solutions can accelerate this side reaction. Consider using milder bases like K₂CO₃ or KF.[2]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can be advantageous. These derivatives can slowly release the boronic acid under reaction conditions, minimizing side reactions.[1][3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst | Use a fresh palladium source and ligand. Consider air-stable precatalysts like palladacycles.[2] | The catalytic activity of palladium complexes can diminish over time or with exposure to air. |
| Suboptimal Ligand | Screen different ligands. For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) can be effective.[1][4] | Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[4][5] |
| Inappropriate Base | Test a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The strength and solubility of the base are critical. | The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[1] |
| Poor Solvent Choice | Try different solvent systems, for example, toluene/water, dioxane/water, or anhydrous THF with a soluble base.[1] | The solvent affects the solubility of reagents and the stability of intermediates in the catalytic cycle. |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki-Miyaura couplings are often performed at elevated temperatures (e.g., 80-110 °C).[1][2] | Higher temperatures can overcome the activation energy barrier for sluggish reactions. |
Issue 2: Significant Side Product Formation (Homocoupling or Protodeboronation)
| Side Product | Troubleshooting Recommendation | Rationale |
| Homocoupling | Ensure rigorous degassing of all reagents and solvents. Use a Pd(0) precatalyst.[1] | Oxygen can promote the oxidative homocoupling of the boronic acid.[1][2] |
| Protodeboronation | Switch to a milder base (e.g., K₂CO₃, KF).[2] Use anhydrous reaction conditions. Consider converting the boronic acid to a pinacol or MIDA ester.[1][2][3] | This minimizes the presence of protons that can cleave the C-B bond. Boronic esters are more stable.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
References
effect of base on the efficiency of 4-(Dimethylamino)phenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 4-(Dimethylamino)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in Suzuki-Miyaura reactions involving this compound?
A1: The base plays a crucial role in the catalytic cycle. Its main function is to activate the this compound by converting it into a more nucleophilic boronate species (an "ate" complex). This boronate complex then readily undergoes transmetalation with the palladium(II) intermediate, which is a key step in the formation of the new carbon-carbon bond.
Q2: Why is this compound sometimes considered a "challenging" substrate?
A2: this compound is an electron-rich boronic acid due to the strong electron-donating nature of the dimethylamino group. This high electron density can sometimes slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, electron-rich boronic acids can be more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.
Q3: What are the most common side reactions observed with this compound, and how does the choice of base affect them?
A3: The two most common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.
-
Homocoupling: This is the undesired coupling of two molecules of the boronic acid to form a symmetrical biaryl. This can be influenced by the reaction conditions, including the choice of catalyst and base.
The choice of base is critical in minimizing these side reactions. A base that is too strong can accelerate protodeboronation, while a base that is too weak may lead to a sluggish reaction, allowing more time for side reactions to occur.
Q4: Can I use an organic base for my reaction?
A4: While inorganic bases are more common in Suzuki-Miyaura couplings, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly if your substrate is sensitive to strong inorganic bases. However, they are often found to be less effective than inorganic bases in promoting the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective Base: The chosen base may be too weak to efficiently form the boronate complex. 2. Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent. 3. Catalyst Inactivity: The palladium catalyst may be inactive or degraded. | 1. Switch to a stronger base: If using a weak base like NaHCO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Change the solvent system: Adding water or using a more polar solvent can improve the solubility of inorganic bases. 3. Degas the reaction mixture thoroughly: Oxygen can deactivate the Pd(0) catalyst. 4. Use a more active catalyst system: Consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Significant Protodeboronation | 1. Base is too strong: Strong bases (e.g., NaOH, KOH) can promote the cleavage of the C-B bond. 2. High water content: Excess water can serve as a proton source. 3. Prolonged reaction time at high temperature. | 1. Use a milder base: K₃PO₄ or Cs₂CO₃ are often good choices to minimize protodeboronation. 2. Use anhydrous conditions if possible: Dry solvents and reagents can reduce this side reaction. 3. Optimize reaction time and temperature: Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling. 2. High concentration of Pd(II) species. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Use an efficient Pd(0) pre-catalyst to ensure rapid entry into the catalytic cycle. |
| Reaction Stalls Before Completion | 1. Catalyst decomposition. 2. Insufficient base. | 1. Ensure an inert atmosphere is maintained throughout the reaction. 2. Increase the equivalents of the base. A common starting point is 2-3 equivalents relative to the limiting reagent. |
Data Presentation: Effect of Base on Reaction Yield
The following table provides a summary of typical yields for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) using different bases. These values are compiled from various sources and represent expected outcomes under optimized conditions. Actual yields may vary depending on the specific substrates, catalyst, ligand, solvent, and temperature used.
| Base | Typical Yield (%) | Notes |
| K₃PO₄ | 85-95% | Often an excellent choice for electron-rich boronic acids; effective at minimizing protodeboronation. |
| Cs₂CO₃ | 80-95% | A strong, yet often gentle base that can lead to high yields. Its high solubility in organic solvents can be advantageous. |
| K₂CO₃ | 70-90% | A commonly used and cost-effective base. Performance can be highly dependent on the solvent system. |
| NaOH / KOH | 50-75% | Strong bases that can be effective but carry a higher risk of promoting side reactions like protodeboronation and substrate degradation. |
| Na₂CO₃ | 65-85% | A milder carbonate base that can be effective, particularly with activated aryl halides.[1] |
| Triethylamine (TEA) | 40-60% | An organic base that is generally less effective than inorganic bases for this type of coupling. |
Experimental Protocols
Below are representative protocols for a Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Base-Sensitive Substrates using Cesium Carbonate (Cs₂CO₃)
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Stir the reaction at the desired temperature (which may be lower, e.g., 60-80 °C, for sensitive substrates) until completion.
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-(Dimethylamino)phenylboronic Acid
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with Suzuki-Miyaura cross-coupling reactions involving 4-(dimethylamino)phenylboronic acid. This electron-rich boronic acid, while a valuable building block, presents unique challenges, primarily the undesired side reaction of protodeboronation. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to use in Suzuki couplings?
A1: The dimethylamino group is a strong electron-donating group. This high electron density on the aromatic ring makes the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonation. This increased susceptibility enhances the rate of a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of N,N-dimethylaniline as a byproduct and reducing the yield of your desired coupled product.[1]
Q2: What is protodeboronation and why is it a major issue?
A2: Protodeboronation is the protonolysis of the C-B bond in a boronic acid, replacing it with a C-H bond.[2] This is a significant problem in Suzuki-Miyaura couplings because it irreversibly consumes your nucleophilic partner, the boronic acid, leading to lower yields of the desired cross-coupled product.[2][3] The byproduct, in this case, N,N-dimethylaniline, can also complicate the purification of your target molecule.[3] The reaction is often catalyzed by the basic conditions required for the Suzuki coupling itself.[4][5]
Q3: What is the fundamental role of the solvent in a Suzuki coupling reaction?
A3: The solvent system is a critical parameter that can dramatically influence the outcome of a Suzuki-Miyaura reaction.[6][7] Its primary roles include:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, catalyst, and base are sufficiently dissolved to participate in the reaction.[8]
-
Facilitating the Catalytic Cycle: The solvent can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Modulating Base Strength and Solubility: The choice of solvent affects the solubility and effective strength of the inorganic base, which is crucial for the transmetalation step.[9]
-
Stabilizing Catalytic Species: The solvent can impact the stability and activity of the palladium catalyst.[6]
For challenging substrates like this compound, the solvent's role in minimizing side reactions like protodeboronation becomes paramount.
Q4: I see many protocols using a mixture of an organic solvent and water. Is water necessary?
A4: This is a nuanced but critical point. While not always strictly required, the addition of water to an organic solvent (creating a biphasic system) is common and often beneficial for several reasons.[10] Water helps dissolve the inorganic bases (like K₂CO₃ or K₃PO₄) that are essential for activating the boronic acid for the transmetalation step.[10][11][12] The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting water's direct participation in the catalytic cycle.[10] However, the presence of water, a proton source, can also accelerate protodeboronation.[2] Therefore, the amount of water is a key parameter to optimize.
Troubleshooting Guide: Solvent-Related Issues
Problem: Low or No Product Yield with Significant Starting Material Remaining
This is a common issue that often points to a suboptimal reaction environment where the catalytic cycle is stalled.
Initial Diagnostic Questions:
-
Are all components soluble? Visually inspect your reaction mixture at temperature. Is the base fully or partially dissolved? Does the mixture appear homogeneous or is it a thick, poorly stirred suspension?
-
What is your current solvent system? Aprotic polar solvents? Ethers? Alcohols?
Troubleshooting Workflow: Solvent Selection for Low Yield
Caption: Decision tree for addressing low yield by modifying the solvent system.
Explanation and Rationale:
-
Inadequate Solubility: Poor solubility of the base or the boronic acid salt is a frequent cause of failed reactions.[8] Switching from a nonpolar solvent like toluene to a biphasic mixture with a more polar ether like 1,4-dioxane or THF and water can significantly improve the situation.[6][10] These ethers are excellent for dissolving the organic components, while water solubilizes the inorganic base.[6][10]
-
Slow Transmetalation: The electron-donating nature of the dimethylamino group can, in some contexts, slow down the transmetalation step. Polar aprotic solvents like DMF or NMP can sometimes accelerate this step.[13] However, be aware that DMF can decompose at high temperatures to produce dimethylamine, which can act as a catalyst poison. It can also serve as a hydride source, leading to other side reactions.[6] Use with caution and at the lowest effective temperature.
-
Protic Solvents: Alcohols like isopropanol or ethanol in a mixture with water can be effective.[14] Protic solvents can facilitate the formation of the boronate species required for transmetalation.[6]
Problem: Significant Formation of N,N-Dimethylaniline (Protodeboronation Byproduct)
The appearance of a major byproduct corresponding to the protodeboronated starting material is a clear indication that this side reaction is outcompeting your desired coupling.
The Mechanism of Protodeboronation:
The base-catalyzed pathway is particularly relevant under Suzuki-Miyaura conditions. The hydroxide attacks the electron-deficient boron atom to form a more reactive boronate complex. This is followed by the rate-limiting step where water acts as a proton source to cleave the C-B bond.[2]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Troubleshooting Strategies to Minimize Protodeboronation:
-
Reduce Water Content: While some water is often necessary, excess water provides more protons for the protodeboronation reaction.[2] Systematically reduce the water content in your solvent mixture. Try ratios of organic solvent to water from 4:1 up to 20:1. In some cases, using anhydrous solvents with a base like CsF or a carbonate base with minimal adsorbed water can be effective, especially when using boronic esters.[15]
-
Solvent Choice Matters:
-
Ethers (Dioxane, THF, 2-MeTHF): These are generally good starting points when mixed with water.[10] They offer good solubility for the organic components without being overly polar, which can sometimes favor protodeboronation.
-
Alcohols (Isopropanol, Ethanol): Protic solvents can sometimes accelerate protodeboronation. If you are using an alcohol-based system and see significant protodeboronation, consider switching to an ether/water system.
-
Polar Aprotic Solvents (DMF, DMAc): These should be used with caution. Their high polarity can sometimes increase the rate of protodeboronation.
-
-
Kinetic Control - Accelerate the Suzuki Coupling: The core strategy is to make the desired Suzuki coupling reaction kinetically faster than the protodeboronation side reaction.[3]
-
Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate-limiting steps of the desired coupling, allowing it to outpace protodeboronation.[16]
-
Change the Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOH or KOH, as strong bases can more aggressively promote protodeboronation.[3]
-
Data Summary: Solvent Effects on Suzuki Coupling with Electron-Rich Boronic Acids
| Solvent System | Type | Typical Ratio (org:H₂O) | Advantages | Disadvantages/Risks |
| Dioxane / Water | Ether / Protic | 4:1 to 10:1 | Good general-purpose system; excellent solubility for many substrates and bases.[6][17] | Dioxane can form peroxides; high boiling point.[5] |
| THF / Water | Ether / Protic | 4:1 to 10:1 | Versatile; lower boiling point than dioxane, easier to remove.[6] | Can also form peroxides; lower boiling point may limit reaction temperature. |
| Toluene / Water | Aromatic / Protic | Biphasic | Good for high-temperature reactions; less polar. | Often requires a phase-transfer catalyst; poor solubility for some bases. |
| Isopropanol / Water | Alcohol / Protic | 4:1 | Can be very effective; less toxic than some ethers.[14] | Protic nature may increase the rate of protodeboronation in some cases. |
| DMF / Water | Polar Aprotic / Protic | 4:1 | Strong solvating power for challenging substrates.[7] | Can decompose at high temps; may accelerate protodeboronation.[6] |
| Anhydrous THF/Dioxane | Ether (Anhydrous) | N/A | Minimizes the primary proton source for protodeboronation. | Requires a soluble anhydrous base (e.g., CsF); transmetalation may be slower. |
Experimental Protocols
Protocol: Solvent Screening for Optimizing Coupling with this compound
This protocol provides a systematic approach to screen various solvent systems to identify the optimal conditions for your specific aryl halide.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
A set of reaction vials with stir bars
-
Anhydrous solvents (Dioxane, THF, Toluene, Isopropanol)
-
Degassed deionized water
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Array Preparation: In an array of reaction vials inside a glovebox or under an inert atmosphere, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and K₃PO₄ (0.3 mmol).
-
Catalyst Addition: To each vial, add the palladium precatalyst (0.002 mmol).
-
Solvent Addition: To each vial, add a different degassed solvent system to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Vial 1: Dioxane/H₂O (4:1, 1 mL total)
-
Vial 2: THF/H₂O (4:1, 1 mL total)
-
Vial 3: Isopropanol/H₂O (4:1, 1 mL total)
-
Vial 4: Toluene/H₂O (4:1, 1 mL total)
-
Vial 5: Dioxane/H₂O (10:1, 1 mL total)
-
-
Reaction Execution: Seal the vials and place them in a preheated reaction block or oil bath (e.g., 80-100 °C). Stir vigorously.
-
Monitoring & Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and protodeboronated byproduct.
-
Evaluation: Compare the results across the different solvent systems to identify the condition that gives the highest conversion to the desired product with the minimal amount of N,N-dimethylaniline formation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
column chromatography techniques for purifying 4-(Dimethylamino)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 4-(Dimethylamino)phenylboronic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify by standard silica gel column chromatography?
A1: this compound is challenging to purify on silica gel for a few key reasons. Boronic acids, in general, can be unstable on silica, leading to degradation. The polarity of the boronic acid group can cause it to interact strongly with the acidic silanol groups on the surface of the silica gel. This can result in significant streaking, poor separation, and low recovery of your compound. The electron-donating dimethylamino group further complicates this by increasing the compound's polarity and potential for strong interactions with the stationary phase.
Q2: What are the common impurities I should expect when synthesizing this compound?
A2: The impurities will largely depend on your synthetic route. A common method is the reaction of 4-bromo-N,N-dimethylaniline with an organolithium reagent or magnesium to form a Grignard reagent, followed by quenching with a borate ester.[1] Potential impurities from this process include:
-
Unreacted 4-bromo-N,N-dimethylaniline: Your starting material may not have fully reacted.
-
N,N-dimethylaniline: This can be formed by the quenching of the organometallic intermediate with residual protons.
-
Homocoupling byproducts: The organometallic intermediate can react with the starting aryl halide to form a biphenyl derivative.
-
Boric acid and borate salts: These can be present from the hydrolysis of the borate ester during workup.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an option. However, for preparative scale, it can be expensive and require large volumes of solvents. Additionally, some users have reported that highly polar boronic acids may elute very early, potentially with the solvent front, leading to poor separation.[1]
Q4: Are there alternatives to column chromatography for purifying this compound?
A4: Absolutely. Due to the challenges with silica gel chromatography, alternative purification methods are often preferred for boronic acids:
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for purification.[2]
-
Acid-Base Extraction: You can often purify boronic acids by performing an acid-base extraction. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution, the boronic acid can be converted to its boronate salt and pulled into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified and the pure boronic acid extracted back into an organic solvent.
-
Derivatization to a Boronic Ester: Converting the boronic acid to a more stable and less polar ester, such as a pinacol or MIDA ester, can make purification by silica gel chromatography much more straightforward. The ester can then be hydrolyzed back to the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is streaking badly on the TLC plate and column. | - Strong interaction between the boronic acid and acidic silica gel.- Compound degradation on silica. | - Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.- Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like amino-propylated silica.- Convert to a boronic ester: Protect the boronic acid as a pinacol or MIDA ester before chromatography. |
| Low or no recovery of the product from the column. | - Irreversible binding of the boronic acid to the silica gel.- Decomposition of the product on the column. | - Use a less polar eluent system if possible to reduce interaction time.- Consider alternative purification methods like recrystallization or acid-base extraction.- If using chromatography, opt for a shorter, wider column to minimize the residence time of the compound on the stationary phase. |
| Product co-elutes with impurities. | - The chosen eluent system does not provide sufficient resolution.- Impurities have similar polarity to the product. | - Optimize the eluent system: Try a different solvent combination or a gradient elution. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.[3]- Employ an alternative purification technique: Acid-base extraction can be very effective at removing non-acidic or non-basic impurities. Recrystallization is also a powerful technique for separating compounds with different solubilities. |
| The purified product appears to be degrading over time. | - Boronic acids can be susceptible to oxidation and dehydration (forming boroxines). | - Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperature. - Ensure the compound is completely dry before storage. |
Experimental Protocols
Protocol 1: Column Chromatography using Deactivated Silica Gel
This protocol is a suggested starting point for researchers attempting to purify this compound directly on silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare your chosen eluent system (e.g., a starting mixture of 95:5 hexane:ethyl acetate).
-
Add 1-2% triethylamine to the eluent.
-
Create a slurry of silica gel in this modified eluent and pack your column.
-
-
Sample Preparation and Loading:
-
Dissolve your crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load this onto the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 50% ethyl acetate in hexane.[3]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
It is advisable to remove the triethylamine by co-evaporation with a solvent like toluene.
-
Protocol 2: Purification via Boronic Ester Formation (Pinacol Ester)
This two-step protocol involves converting the boronic acid to a more stable pinacol ester for easier purification.
-
Esterification:
-
Dissolve the crude this compound in a suitable solvent such as toluene or THF.
-
Add an equimolar amount of pinacol.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
Column Chromatography of the Pinacol Ester:
-
The resulting crude pinacol ester is typically much less polar and more stable than the corresponding boronic acid.
-
Purify the ester using standard silica gel chromatography with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.
-
-
Hydrolysis (Deprotection):
-
The purified pinacol ester can be hydrolyzed back to the boronic acid if needed. This is typically achieved by stirring with an aqueous acid (e.g., HCl) in a suitable organic solvent.
-
Workflow and Logic Diagrams
Caption: Purification workflow for this compound.
Caption: Troubleshooting low yield in column chromatography.
References
Technical Support Center: Reactions Involving 4-(Dimethylamino)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)phenylboronic acid. The focus is on identifying and mitigating the formation of common byproducts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts in cross-coupling reactions involving this compound are the result of protodeboronation and homocoupling.
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, yielding N,N-dimethylaniline. This is a common issue with arylboronic acids, and the electron-donating nature of the dimethylamino group can influence its rate.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 4,4'-bis(dimethylamino)biphenyl, through the coupling of two molecules of the boronic acid. This can be promoted by the presence of oxygen and certain catalytic conditions.[1]
Q2: How does the electron-donating dimethylamino group affect byproduct formation?
A2: The strong electron-donating nature of the dimethylamino group in the para position increases the electron density on the aromatic ring. This has a dual effect on side reactions:
-
Increased susceptibility to protodeboronation: Electron-donating groups can increase the rate of protodeboronation, especially under acidic or certain basic conditions.
-
Potential for increased homocoupling: Some studies suggest that electron-rich boronic acids can lead to higher yields of homocoupling products under specific catalytic conditions.
Q3: My reaction is showing significant amounts of N,N-dimethylaniline. What are the likely causes and how can I minimize this?
A3: The presence of N,N-dimethylaniline points to protodeboronation. Key factors that promote this side reaction and potential solutions are outlined in the table below.
| Potential Cause | Recommended Solution |
| Presence of water | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Inappropriate base | Use a milder base (e.g., K₂CO₃, KF) instead of strong bases (e.g., NaOH, KOH). |
| Prolonged reaction time or high temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Attempt the reaction at a lower temperature. |
| Acidic conditions | Ensure the reaction medium is basic, as acidic conditions can promote protodeboronation. |
Q4: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my product. What is it and how can I avoid it?
A4: This is likely the homocoupling product, 4,4'-bis(dimethylamino)biphenyl. Its formation is often linked to the following factors:
| Potential Cause | Recommended Solution |
| Presence of oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst degradation or inappropriate catalyst | Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is less sensitive to air. |
| High concentration of boronic acid | Adding the boronic acid portion-wise to the reaction mixture can sometimes reduce the rate of homocoupling. |
Troubleshooting Guide: Byproduct Identification and Quantification
This section provides a general workflow and experimental protocols for identifying and quantifying the major byproducts in your reaction mixture.
Logical Workflow for Byproduct Analysis
Caption: A logical workflow for the identification and quantification of reaction byproducts.
Experimental Protocol: LC-MS Method for Byproduct Analysis
This protocol provides a starting point for the separation and identification of this compound, N,N-dimethylaniline (protodeboronation byproduct), and 4,4'-bis(dimethylamino)biphenyl (homocoupling byproduct).
1. Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture with a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample further with the initial mobile phase composition to an appropriate concentration for LC-MS analysis.
2. LC-MS Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Full scan mode to identify masses of interest, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
3. Expected Masses:
| Compound | Chemical Formula | [M+H]⁺ (m/z) |
| This compound | C₈H₁₂BNO₂ | 166.1 |
| N,N-dimethylaniline | C₈H₁₁N | 122.1 |
| 4,4'-bis(dimethylamino)biphenyl | C₁₆H₂₀N₂ | 241.2 |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the expected influence of different reaction conditions on byproduct formation. Actual results will vary depending on the specific reaction partners and conditions.
| Condition | Desired Product (%) | Protodeboronation (%) | Homocoupling (%) |
| Standard (K₂CO₃, Dioxane/H₂O, 80°C, N₂) | 85 | 5 | 10 |
| Anhydrous (K₂CO₃, Dioxane, 80°C, N₂) | 90 | <2 | 8 |
| Strong Base (NaOH, Dioxane/H₂O, 80°C, N₂) | 60 | 25 | 15 |
| Air Atmosphere (K₂CO₃, Dioxane/H₂O, 80°C) | 70 | 5 | 25 |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the reaction pathways leading to the desired product and the common byproducts in a Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Byproduct Formation Pathways
References
improving the selectivity of fluorescent sensors based on 4-(Dimethylamino)phenylboronic acid
Welcome to the technical support center for fluorescent sensors based on 4-(Dimethylamino)phenylboronic acid (DMAPBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the selectivity of your DMAPBA-based sensing experiments. Here, we move beyond basic protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Introduction: The Power and Pitfalls of DMAPBA Sensors
Fluorescent sensors utilizing a boronic acid moiety, such as this compound (DMAPBA), have become invaluable tools for the detection of biologically relevant molecules containing cis-1,2 or -1,3 diols, like saccharides, and certain reactive oxygen species (ROS).[1][2][3] The underlying principle of detection lies in the reversible covalent binding of the boronic acid group with diols to form cyclic esters, which in turn modulates the fluorescence output of the probe.[1][2][3] The dimethylamino group in DMAPBA acts as an electron donor, often participating in photoinduced electron transfer (PET) or internal charge transfer (ICT) mechanisms that are perturbed upon analyte binding, leading to a change in fluorescence.[4][5]
Despite their utility, a significant challenge in working with DMAPBA and other simple phenylboronic acid-based sensors is achieving high selectivity for a specific target analyte in a complex biological milieu. For instance, the binding affinity of phenylboronic acids for monosaccharides generally follows the order of fructose > galactose > mannose > glucose, which can complicate the selective detection of glucose.[6] This guide will address these common selectivity issues and provide you with the knowledge to overcome them.
Troubleshooting Guide: Common Selectivity Issues
This section is organized in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: My DMAPBA sensor shows a strong response to multiple saccharides, but I need to selectively detect glucose.
Answer: This is a classic challenge with monoboronic acid sensors. The inherent affinity of the boronic acid group is higher for fructose than for glucose.[1][6] To enhance glucose selectivity, several strategies can be employed:
1. pH Optimization: The binding of boronic acids to diols is highly pH-dependent. The boronic acid moiety is a Lewis acid that is more active in its trigonal form at lower pH and forms a more stable tetrahedral boronate ester with diols at higher pH. The pKa of the boronic acid is a critical parameter. For glucose sensing, operating at a pH slightly above the pKa of the boronic acid can favor the formation of the glucose-boronate complex. It is recommended to perform a pH titration experiment (e.g., from pH 6.5 to 8.5) with your target analyte and interfering saccharides to determine the optimal pH for selectivity.[7]
Experimental Protocol: pH Optimization for Glucose Selectivity
-
Prepare a series of buffer solutions with varying pH values (e.g., 0.1 M phosphate buffers from pH 6.5 to 8.5 in 0.2 pH unit increments).
-
For each pH, prepare a solution of your DMAPBA sensor at a fixed concentration.
-
Add a constant concentration of glucose to one set of solutions and a constant concentration of fructose (or another interfering saccharide) to a separate set.
-
Measure the fluorescence intensity for each solution.
-
Plot the fluorescence response versus pH for both glucose and the interfering saccharide.
-
Identify the pH at which the fluorescence response for glucose is maximized relative to the response for the interfering saccharide. This is your optimal pH for selectivity.
2. Exploiting Divalent Interactions with Diboronic Acid Sensors: While DMAPBA is a monoboronic acid, a powerful strategy for enhancing glucose selectivity is to use sensors containing two boronic acid groups (diboronic acids) with a specific spatial arrangement.[1][6] The two boronic acid moieties can simultaneously bind to different diol units on the glucose molecule, leading to a more stable complex compared to fructose. The distance between the two boronic acid groups, controlled by the linker, is crucial for this selectivity.[1] If you are designing a new sensor, consider a diboronic acid approach. If you are using a monoboronic acid sensor like DMAPBA, this highlights a limitation of your current probe.
Workflow for Diboronic Acid Sensor Design
Caption: Workflow for developing a glucose-selective diboronic acid sensor.
Issue 2: I am trying to detect a specific catecholamine, but my DMAPBA sensor also responds to saccharides in the sample.
Answer: Catecholamines, like saccharides, possess a cis-diol group and can therefore bind to boronic acids.[1][3] To differentiate between these analytes, you can leverage differences in their binding affinities and kinetics.
1. Competitive Binding Assay: A competitive binding assay can be employed. In this setup, you can use a known concentration of a weakly binding saccharide that produces a baseline fluorescence signal. The addition of a catecholamine with a higher binding affinity will displace the saccharide, resulting in a measurable change in fluorescence.
Experimental Protocol: Competitive Binding Assay
-
Prepare a solution of your DMAPBA sensor in an appropriate buffer.
-
Add a concentration of a weakly interacting saccharide (e.g., glucose) sufficient to produce a stable, intermediate fluorescence signal.
-
Add varying concentrations of your target catecholamine to this solution.
-
Measure the change in fluorescence as the catecholamine displaces the saccharide.
-
This approach can enhance the selectivity for the analyte with the higher binding affinity.
2. Kinetic Discrimination: The rates of association and dissociation of different diol-containing molecules with the boronic acid can vary. By making time-resolved fluorescence measurements immediately after adding your sample, you may be able to distinguish between analytes based on their binding kinetics. This is an advanced technique that requires specialized equipment.
Issue 3: My sensor's fluorescence is quenched by hydrogen peroxide, but I suspect interference from other reactive oxygen species (ROS).
Answer: Phenylboronic acids can be oxidized by strong oxidants like hydrogen peroxide (H₂O₂), leading to the formation of a phenol and a change in fluorescence.[8][9] This is an irreversible reaction, differentiating it from the reversible binding with diols.
1. Control Experiments with ROS Scavengers: To confirm that the observed response is due to H₂O₂, perform control experiments in the presence of specific ROS scavengers. For example, catalase can be used to specifically quench H₂O₂. If the fluorescence change is diminished in the presence of catalase, it strongly suggests that H₂O₂ is the primary ROS responsible for the signal.
Experimental Protocol: ROS Scavenger Control
-
Prepare three sets of your DMAPBA sensor solution.
-
To the first set, add your sample containing the suspected ROS.
-
To the second set, add a specific ROS scavenger (e.g., catalase for H₂O₂) followed by your sample.
-
The third set should be a negative control with only the sensor and buffer.
-
Compare the fluorescence changes across the three sets. A significantly reduced response in the scavenger-treated sample indicates selectivity for that ROS.
2. Ratiometric Sensing: If you are designing a new sensor, consider a ratiometric approach. Ratiometric sensors have two emission wavelengths, one that changes in response to the analyte and one that remains constant as an internal reference. This can help to correct for environmental factors and reduce false positives from non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using a DMAPBA-based sensor for saccharide detection?
A1: The optimal pH is highly dependent on the pKa of the boronic acid and the target saccharide. Generally, for saccharide binding, a pH slightly above the pKa of the boronic acid is favorable to ensure a significant population of the more Lewis acidic tetrahedral form.[7] For many phenylboronic acids, this is in the range of pH 7.0-8.5. It is crucial to experimentally determine the optimal pH for your specific sensor and analyte pair, as described in the troubleshooting section.
Q2: Can metal ions interfere with my DMAPBA sensor?
A2: While the primary interaction of DMAPBA is with diols, some metal ions have been shown to interact with boronic acid-based sensors, leading to fluorescence quenching or enhancement.[10][11] It is good practice to test your sensor's response to common physiological metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) to assess potential interference.[7][11] If interference is observed, the use of a chelating agent like EDTA may be necessary, provided it does not interact with your analyte of interest.
Q3: How does solvent polarity affect the performance of my DMAPBA sensor?
A3: Solvent polarity can influence the fluorescence properties of the sensor through solvatochromic effects and can also affect the binding equilibrium between the boronic acid and the diol. For sensors operating via an ICT mechanism, changes in solvent polarity can lead to shifts in the emission wavelength. It is important to maintain a consistent solvent composition throughout your experiments. When working in mixed aqueous-organic solvents, be aware that the apparent pKa of the boronic acid can also be altered.
Q4: Are there strategies to improve the selectivity of existing DMAPBA-based sensors without chemical modification?
A4: Yes. Besides pH optimization, you can explore the use of molecular imprinting.[12] Molecularly imprinted polymers (MIPs) can be created with binding sites that are complementary in shape and functionality to your target analyte.[12][13] By incorporating your DMAPBA sensor into a MIP, you can significantly enhance its selectivity. Another approach is to use a sensor array with several different boronic acid-based sensors. The combined response pattern can be used to identify and quantify individual analytes in a mixture.[12][14]
Signaling Pathway of DMAPBA-based Sensors
Caption: Mechanism of fluorescence modulation in DMAPBA sensors upon analyte binding.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance for Selectivity | Reference |
| Optimal pH | 7.0 - 8.5 | Affects the equilibrium between trigonal and tetrahedral boron, influencing binding affinity. | [7] |
| Binding Constants (Ka) | Varies greatly with saccharide | Higher Ka indicates stronger binding. Selectivity is the ratio of Ka values for different analytes. | [6] |
| Fructose vs. Glucose Affinity Ratio | Often > 10 for monoboronic acids | Highlights the inherent challenge in selective glucose sensing. | [6] |
This technical support guide provides a framework for understanding and troubleshooting the selectivity of your this compound-based fluorescent sensors. By carefully considering the experimental parameters and employing the strategies outlined here, you can significantly improve the reliability and specificity of your results.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent development of boronic acid-based fluorescent sensors | Semantic Scholar [semanticscholar.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discrimination of saccharides with a fluorescent molecular imprinting sensor array based on phenylboronic acid functionalized mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying Interferent Effects on Molecularly Imprinted Polymer Sensors for Per- and Polyfluoroalkyl Substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
managing air and moisture sensitivity of 4-(Dimethylamino)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 4-(Dimethylamino)phenylboronic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage, handling, and use in chemical reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield is a frequent issue, often linked to the degradation of the boronic acid.
| Possible Cause | Observation | Recommended Solution |
| Protodeboronation | Formation of N,N-dimethylaniline as a byproduct. | Use anhydrous solvents and reagents.[1] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Run the reaction at a lower temperature if feasible. |
| Homocoupling | Formation of 4,4'-bis(dimethylamino)biphenyl as a byproduct. | Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. |
| Catalyst Inactivation | The reaction mixture may turn black, indicating palladium black precipitation. | Use fresh, high-quality palladium catalyst and phosphine ligands. Ensure all reagents and solvents are free of oxygen. |
| Poor Reagent Quality | The this compound may have degraded during storage. | Assess the purity of the boronic acid before use via NMR or HPLC. If degradation is suspected, use a fresh batch or purify the existing stock. |
Issue 2: Inconsistent Reaction Results
Variability in reaction outcomes can be frustrating. The following table outlines potential causes and solutions.
| Possible Cause | Observation | Recommended Solution |
| Variable Water Content | Inconsistent reaction rates or byproduct formation. | Standardize the use of anhydrous solvents and reagents. If using aqueous conditions, ensure the water content is consistent across experiments. |
| Formation of Boroxines | The boronic acid may appear clumpy or have a different solubility. | While boroxines (cyclic anhydrides of boronic acids) can sometimes be active in coupling reactions, their formation indicates exposure to conditions that can lead to degradation. Store the boronic acid under an inert atmosphere and away from heat. |
| Incomplete Dissolution | Solid boronic acid remains in the reaction mixture. | Ensure adequate and vigorous stirring. Consider a solvent system that provides better solubility for all reactants. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound? A1: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2] For long-term storage, keep it in a cool, dry place, and for extended stability, storing it in a freezer at or below -20°C is advisable.[2]
-
Q2: What are the visual signs of degradation? A2: While subtle, visual changes can indicate degradation. The compound is typically a white to off-white or grey powder.[3] A noticeable change in color (e.g., to yellow or brown) or texture (e.g., clumping) may suggest decomposition or moisture absorption.
Reaction Troubleshooting
-
Q3: What is protodeboronation and why is it a problem with this compound? A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] For this compound, this results in the formation of N,N-dimethylaniline. This is a significant issue because the dimethylamino group is electron-donating, making the carbon-boron bond more susceptible to cleavage, especially in the presence of water and strong bases.[1]
-
Q4: How can I minimize protodeboronation in my Suzuki coupling reaction? A4: To minimize protodeboronation, it is crucial to use anhydrous conditions.[1] Employing milder bases like potassium carbonate or potassium fluoride instead of strong bases such as sodium hydroxide can also be beneficial.[1] Additionally, running the reaction at the lowest effective temperature can help reduce the rate of this side reaction.
-
Q5: What is homocoupling and how can I prevent it? A5: Homocoupling is a side reaction where two molecules of the boronic acid react to form a biaryl product, in this case, 4,4'-bis(dimethylamino)biphenyl. This reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. To prevent homocoupling, ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere.
Analytical and Purity Assessment
-
Q6: How can I check the purity of my this compound? A6: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and detecting impurities.[1] Quantitative ¹H NMR (qNMR) can also be used to determine purity by integrating the signals of the analyte against a certified internal standard.[1]
-
Q7: What should I look for in the ¹H NMR spectrum to identify degradation? A7: In the ¹H NMR spectrum (typically in DMSO-d₆), the appearance of signals corresponding to N,N-dimethylaniline would be a clear indicator of protodeboronation. You would observe a new set of aromatic signals and a singlet for the dimethylamino group at a slightly different chemical shift compared to the parent boronic acid. The boronic acid protons (B(OH)₂) often appear as a broad singlet.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed container in a cool, dry, and dark place. For long-term storage, a freezer (-20°C) is recommended.
-
Handling: All handling of the solid should be performed in an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen.
-
Weighing and Dispensing: Use a clean, dry spatula and weighing vessel. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, purge the container with an inert gas before tightly resealing.
-
Disposal: Dispose of any unused or degraded material in accordance with local regulations for chemical waste.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
A Senior Application Scientist's Guide to Electron-Donating Boronic Acids for C-C Bond Formation
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability. The choice of the boronic acid coupling partner is critical, with its electronic properties profoundly influencing reaction outcomes. This guide provides an in-depth comparison of electron-donating boronic acids, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.
The Decisive Role of Electron Density in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. The electronic nature of the boronic acid plays a pivotal role here. Electron-donating groups (EDGs) on the boronic acid increase the electron density of the organic moiety, making it more nucleophilic. This enhanced nucleophilicity accelerates the transfer of the organic group to the electrophilic palladium(II) center, generally leading to faster reaction rates and higher yields.[1]
Performance Comparison of Electron-Donating Boronic Acids
To illustrate the impact of electron-donating substituents, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole. While reaction conditions may vary slightly across different literature sources, the general trend of enhanced reactivity with stronger electron-donating groups is evident.
| Boronic Acid | Substituent (-R) | Electronic Effect | Representative Yield (%) |
| Phenylboronic acid | -H | Neutral | ~85-95[2][3][4] |
| 4-Methylphenylboronic acid | -CH₃ | Weakly Donating | ~90-98[5][6] |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Donating | ~92-99[7][8] |
| 4-(Dimethylamino)phenylboronic acid | -N(CH₃)₂ | Very Strongly Donating | Often high, but prone to side reactions |
Note: Yields are illustrative and can be highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Alkylboronic acids, while also electron-donating, are generally less reactive than their aryl counterparts in Suzuki-Miyaura couplings.[9] Their C(sp³)-B bond is less readily cleaved in the transmetalation step compared to the C(sp²)-B bond of arylboronic acids. However, with the development of specialized ligands and reaction conditions, their use in C(sp²)-C(sp³) cross-coupling has become a valuable tool in drug discovery for increasing the sp³ character of drug candidates.[9]
Mechanistic Causality: Why Electron-Donating Groups Enhance Reactivity
The acceleration of the transmetalation step by electron-donating groups can be attributed to the increased nucleophilicity of the ipso-carbon atom attached to the boron. This makes the aryl group a more potent nucleophile, facilitating its attack on the palladium center. The base in the reaction also plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). Electron-donating groups on the R group further enhance the reactivity of this boronate complex.
A Practical Perspective: Challenges and Considerations
While highly electron-rich boronic acids can offer superior reactivity, they also present potential challenges. A key side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired arene byproduct and consumption of the boronic acid.[10] This can be particularly problematic for electron-rich heteroaryl boronic acids. Careful selection of the base, solvent, and reaction temperature is crucial to minimize this side reaction.
For professionals in drug development, the stability and functional group tolerance of boronic acids are paramount. While electron-donating groups can enhance reactivity, they may also increase the compound's sensitivity to oxidation or other degradation pathways. The use of boronic esters, such as pinacol esters, can offer a more stable alternative, though they are generally less reactive than the corresponding boronic acids.[11]
Experimental Protocols
Synthesis of a Representative Electron-Donating Boronic Acid: 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.
Figure 2: Workflow for the synthesis of 4-methoxyphenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tri-isopropyl borate (2.0 equiv)
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in anhydrous THF under a nitrogen atmosphere.[12]
-
In a separate flask, cool a solution of tri-isopropyl borate in anhydrous THF to -78 °C.[12]
-
Slowly add the prepared Grignard reagent to the cooled tri-isopropyl borate solution, maintaining the temperature at -78 °C.[12]
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring.[12]
-
Quench the reaction by adding 10% hydrochloric acid and stir for 1 hour.[12]
-
Extract the product into diethyl ether.[12]
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.[12]
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from water.[12]
Suzuki-Miyaura Coupling with an Electron-Donating Boronic Acid
This protocol outlines a general procedure for the coupling of 4-methoxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction flask, add the aryl bromide, 4-methoxyphenylboronic acid, palladium catalyst, and base.[13]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[13]
-
Add the degassed solvent mixture via syringe.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or GC-MS).[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The electronic properties of boronic acids are a critical determinant of their performance in Suzuki-Miyaura cross-coupling reactions. Electron-donating groups generally enhance the reactivity of the boronic acid by increasing the nucleophilicity of the transmetalating organic group, leading to faster reaction rates and higher yields. This understanding is crucial for researchers and drug development professionals in designing efficient and robust synthetic routes to complex molecules. By carefully selecting the boronic acid, catalyst, and reaction conditions, the challenges associated with these reactive species can be mitigated, unlocking their full potential in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
alternative fluorescent probes for saccharide sensing besides 4-(Dimethylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of saccharides are pivotal in numerous biological and clinical applications, from monitoring blood glucose levels to understanding the role of carbohydrates in disease. While 4-(Dimethylamino)phenylboronic acid has been a notable fluorescent probe, the scientific community has developed a diverse array of alternative probes offering unique advantages in sensitivity, selectivity, and application versatility. This guide provides a comprehensive comparison of these alternative fluorescent probes, complete with performance data, detailed experimental protocols, and visualizations of their signaling pathways to aid researchers in selecting the optimal tool for their specific needs.
Porphyrin-Based Fluorescent Sensors
Porphyrins, with their high chemical stability, long emission wavelengths, and versatile structural modifiability, have emerged as promising fluorophores for saccharide sensing.[1] Their large molecular size also makes them suitable for recognizing larger oligosaccharides.[2]
Performance Data
| Probe | Target Saccharide | Binding Constant (Kₐ) | Limit of Detection (LOD) | Reference |
| P2P and P4P | Monosaccharides (e.g., α-D-glucose, D-fructose) | 0.6 x 10⁴ - 2.5 x 10⁴ L/mol | Not Reported | [2] |
| 2PCA | Maltotriose | ~5.25 x 10⁴ L/mol (logKₐ ≈ 4.72) | Not Reported | [2] |
| ZnTCPP-TOA | Pyridine (as a model ligand) | K₋d = 1.98 ± 0.21 mM | Not Reported | [3] |
Signaling Pathway: Boronic Acid-Appended Porphyrin
The sensing mechanism often involves the introduction of boronic acid moieties to the porphyrin core. The binding of a saccharide to the boronic acid group can induce changes in the aggregation state or photophysical properties of the porphyrin fluorophore, leading to a detectable fluorescence signal.[2]
Caption: Signaling pathway of a porphyrin-boronic acid based saccharide sensor.
Experimental Protocol: Saccharide Sensing with a Porphyrin-Based Probe
-
Preparation of Stock Solutions:
-
Dissolve the porphyrin-based fluorescent probe in a suitable solvent (e.g., DMSO, methanol) to a stock concentration of 1 mM.
-
Prepare a stock solution of the target saccharide in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 100 mM.
-
-
Fluorescence Titration:
-
Dilute the porphyrin probe stock solution in the assay buffer to a final concentration of 10 µM in a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution using a fluorescence spectrophotometer.
-
Incrementally add aliquots of the saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
-
Determine the binding constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Lanthanide-Based Fluorescent Probes
Lanthanide ions offer unique photophysical properties, including long luminescence lifetimes, large Stokes shifts, and narrow emission bands, which are highly advantageous for biological sensing.[4][5] These properties allow for time-gated detection, which minimizes background fluorescence from biological samples.[6]
Performance Data
| Probe Type | Target Analyte | Key Performance Metric | Reference |
| Tb(III) complex | Nitroaromatic Compounds (as a model) | LOD of (0.35 ± 0.05) ppm for TNP | [7] |
| Tb complex | acac | LOD = 90 nM | [7] |
| Tb complex | Cd²⁺ | LOD = 0.5 μM | [7] |
Signaling Pathway: Lanthanide-Based FRET Sensor
A common strategy for lanthanide-based saccharide sensing involves Förster Resonance Energy Transfer (FRET). A lanthanide donor is paired with a suitable acceptor fluorophore. The binding of a saccharide to a recognition element brings the donor and acceptor into proximity, enabling FRET and resulting in a change in the acceptor's emission.[8]
Caption: FRET mechanism in a lanthanide-based saccharide sensor.
Experimental Protocol: Lanthanide-Based FRET Assay
-
Reagent Preparation:
-
Prepare a stock solution of the lanthanide donor complex and the acceptor fluorophore in an appropriate buffer.
-
Prepare a series of saccharide standards of known concentrations.
-
-
Assay Procedure:
-
In a microplate, add the lanthanide donor, acceptor fluorophore, and the saccharide sample or standard.
-
Incubate the mixture for a specified time to allow for binding equilibrium.
-
-
Time-Gated Fluorescence Measurement:
-
Use a time-resolved fluorescence plate reader.
-
Excite the lanthanide donor at its specific excitation wavelength.
-
Measure the emission from both the donor and the acceptor after a delay time to eliminate short-lived background fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of acceptor emission to donor emission.
-
Plot the emission ratio against the saccharide concentration to generate a calibration curve.
-
Quantum Dot (QD)-Based Fluorescent Sensors
Quantum dots are semiconductor nanocrystals with unique optical properties, including size-tunable fluorescence emission, broad absorption spectra, and high photostability.[9] These features make them excellent candidates for developing highly sensitive and multiplexed biosensors.[10]
Performance Data
| Probe System | Target Saccharide | Linear Range | Limit of Detection (LOD) | Reference |
| Green QDs-Con A / Red QDs-NH₂-glu | Glucose | 0.1 - 2.0 mmol/L | 0.03 mmol/L | [11] |
| Cu@N-CQDs | Glucose | 0 - 140 µM | 29.85 µM | [12] |
| Aptamer/AGQDs/MoS₂ | CK-MB (as a model) | 2.5 - 160 nM | 0.20 nM | [13] |
Signaling Pathway: QD-Based FRET Sensor
In a typical QD-based FRET sensor for saccharides, a QD donor is conjugated to a saccharide-binding protein (e.g., Concanavalin A), and an acceptor fluorophore is attached to a competing saccharide. In the absence of the target saccharide, the acceptor binds to the protein, bringing it close to the QD and enabling FRET. The addition of the target saccharide displaces the acceptor-labeled saccharide, disrupting FRET and causing a change in fluorescence.[11]
Caption: Competitive binding FRET mechanism in a QD-based sensor.
Experimental Protocol: Glucose Sensing with a QD-FRET System
-
Probe Preparation:
-
Conjugate green-emitting QDs to Concanavalin A (Con A) to create the donor complex.
-
Synthesize the acceptor by labeling a competing saccharide (e.g., aminated glucose) with a red-emitting fluorophore.
-
-
Assay Procedure:
-
In a microplate well, mix the QD-Con A donor complex with the acceptor-labeled saccharide.
-
Add the glucose sample or standard.
-
Incubate the mixture to allow for competitive binding.
-
-
Fluorescence Measurement:
-
Excite the QD donor at its optimal excitation wavelength.
-
Measure the fluorescence emission of both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the ratio of the donor's fluorescence intensity to the acceptor's fluorescence intensity.
-
Plot this ratio against the glucose concentration to obtain a calibration curve.
-
Aggregation-Induced Emission (AIE)-Based Probes
AIE luminogens (AIEgens) are a class of fluorophores that are non-emissive in solution but become highly fluorescent upon aggregation.[5] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AIE-based probes highly sensitive for detecting various analytes, including saccharides.[14]
Performance Data
| Probe | Target Analyte | Key Performance Metric | Reference |
| TPh-PyBz-β-gal | β-galactosidase | LOD = 0.22 U/mL | [15] |
| TPE-DABA | Various Saccharides | Successful discrimination of 12 saccharides | [16] |
Signaling Pathway: AIE-Based Saccharide Sensing
The sensing mechanism of AIE-based probes often relies on the interaction between the AIEgen and the saccharide, which alters the aggregation state of the AIEgen. For example, a water-soluble AIEgen can be designed to be non-aggregated and thus non-emissive. The binding of a saccharide can induce aggregation, restricting intramolecular rotation and turning on the fluorescence.[16]
Caption: Turn-on fluorescence mechanism of an AIE-based saccharide probe.
Experimental Protocol: Saccharide Detection with an AIE Probe
-
Reagent Preparation:
-
Synthesize or obtain the AIE-based fluorescent probe.
-
Prepare a stock solution of the AIE probe in a suitable solvent.
-
Prepare a series of saccharide solutions in the desired buffer.
-
-
Fluorescence Measurement:
-
Add the AIE probe stock solution to the buffer to achieve the desired final concentration.
-
Add the saccharide solution to the AIE probe solution.
-
Incubate the mixture for a specific period.
-
Measure the fluorescence intensity at the AIEgen's emission wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the saccharide concentration.
-
The linear range of this plot can be used for the quantification of the saccharide.
-
Enzyme-Based Fluorescent Sensors
Enzyme-based sensors offer high selectivity for their target substrates. For saccharide sensing, glucose oxidase (GOx) is commonly used. The enzymatic reaction consumes the saccharide and produces a detectable species, such as hydrogen peroxide or a change in oxygen concentration, which can be coupled to a fluorescent reporter.[17][18]
Performance Data
| Assay Kit/System | Target Analyte | Sensitivity/LOD | Assay Duration | Reference |
| Abcam ab138884 | Glucose Oxidase | 0.05 mU/mL | 10 - 30 minutes | [1] |
| Arbor Assays K039-F1 | Glucose | 8.24 µg/dL | 30 minutes | [19] |
| Tribioscience Fast Assay | Glucose Oxidase | 0.1 - 50 mU/mL | < 30 minutes | [20] |
| Microsphere Sensor | Glucose | Linear up to 140 mg/dL | < 2 minutes (response time) | [18] |
Experimental Workflow: Enzyme-Based Fluorescent Glucose Assay
This workflow describes a common method where the production of hydrogen peroxide from the glucose oxidase reaction is coupled to the oxidation of a non-fluorescent substrate into a highly fluorescent product by horseradish peroxidase (HRP).[19]
Caption: Workflow for a coupled enzyme-based fluorescent glucose assay.
Experimental Protocol: Fluorometric Glucose Oxidase Assay
-
Prepare Reaction Mixture:
-
Prepare a working solution containing a non-fluorescent indicator (e.g., Amplex Red), horseradish peroxidase (HRP), and glucose in a suitable assay buffer.
-
-
Initiate Reaction:
-
Add the sample containing glucose oxidase to the reaction mixture.
-
For a standard curve, add known concentrations of glucose oxidase.
-
-
Incubation:
-
Incubate the reaction at 37°C for 10-30 minutes, protected from light.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplex Red).[1]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no glucose oxidase).
-
Plot the fluorescence intensity against the glucose oxidase concentration to create a standard curve.
-
Determine the glucose concentration in the unknown samples from the standard curve.
-
Conclusion
The field of fluorescent saccharide sensing has expanded significantly beyond single-molecule probes. The alternatives presented here—porphyrin-based sensors, lanthanide probes, quantum dots, AIE-based probes, and enzyme-based systems—each offer a unique set of advantages in terms of sensitivity, selectivity, and operational mechanism. The choice of the most suitable probe will depend on the specific requirements of the research application, including the target saccharide, the required detection limit, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational understanding to aid researchers in making an informed decision for their saccharide sensing needs.
References
- 1. abcam.cn [abcam.cn]
- 2. Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition [html.rhhz.net]
- 3. Ligand-binding assay based on microfluidic chemotaxis of porphyrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo- and Electrochemical Dual-Responsive Iridium Probe for Saccharide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminescent Lanthanide Complex Sensor for Acac and Cd2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed Biosensing and Bioimaging Using Lanthanide-Based Time-Gated Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conductometric Chemosensor for Saccharides Based on Thin Films of Poly(3-Thienylboronic) Acid: Measurements of Transversal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis and Photodynamic Activity of Porphyrin-Saccharide Conjugates: Targeting and Incapacitating Cancer Cells† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of fluorescence resonance energy transfer between quantum dots for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The performance of a very sensitive glucose sensor developed with copper nanostructure-supported nitrogen-doped carbon quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection [mdpi.com]
- 15. A novel AIE fluorescent probe for β-galactosidase detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Fluorescence Emission of the Apo-glucose Oxidase from Aspergillus niger as Probe to Estimate Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Fluorescent Microsphere Glucose Sensors: Evaluation of Response Under Dynamic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arborassays.com [arborassays.com]
- 20. tribioscience.com [tribioscience.com]
A Researcher's Guide to Boronic Acids in High-Yield Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.[1][2] This guide provides an objective comparison of the performance of various boronic acids and their derivatives in high-yield biaryl synthesis, supported by experimental data and detailed protocols.
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of the organic substituent, steric hindrance around the boron center, and the stability of the boronic acid itself.[2] While traditional boronic acids are widely used, derivatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed to address issues of stability and handling.[3]
Comparative Performance of Boronic Acid Derivatives
To illustrate the comparative performance of different boronic acid derivatives, the following table summarizes the yield of a model Suzuki-Miyaura reaction: the coupling of a substituted phenylboronic acid derivative with an aryl bromide. The data presented is a synthesis of typical results reported in the literature under optimized conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 |
| Phenyl MIDA Boronate | 4-Bromoanisole | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 94 |
| 4-Methoxyphenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 2-Nitrophenylboronic Acid | Bromobenzene | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 70-98 |
| Benzylboronic Acid | 4-Chlorotoluene | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| Potassium Benzyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 90 |
Note: Yields are representative and can vary based on specific substrate combinations, reaction scale, and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using a standard boronic acid and a more stable derivative.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the coupling of an aryl halide with phenylboronic acid.[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Procedure for Suzuki-Miyaura Coupling with Potassium Benzyltrifluoroborate
This protocol is adapted for the use of more stable potassium trifluoroborate salts.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium benzyltrifluoroborate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Tetrahydrofuran (THF) (8 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), potassium benzyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).
-
Add THF (8 mL) and water (2 mL) to the flask.
-
Heat the mixture to 80 °C under an inert atmosphere for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL).
-
Filter the mixture through a pad of Celite, washing with additional diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates a general workflow for a comparative study of boronic acids in biaryl synthesis.
Comparative experimental workflow for biaryl synthesis.
The choice between a traditional boronic acid and its more stable derivatives depends on the specific requirements of the synthesis.[1] For many applications, standard boronic acids remain a cost-effective option, especially when reaction conditions are optimized. However, for complex syntheses or when handling and stability are primary concerns, potassium trifluoroborates and MIDA boronates offer significant advantages, often leading to more reproducible and high-yielding reactions.[3]
References
A Comparative Guide to the Efficacy of 4-(Dimethylamino)phenylboronic Acid in Catalytic Cycles
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the successful synthesis of complex molecules. This guide provides a comprehensive analysis of 4-(Dimethylamino)phenylboronic acid's performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, comparing its efficacy against other substituted phenylboronic acids and exploring alternative reagents.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. The electronic properties of the boronic acid play a crucial role in the reaction's efficiency. This compound, with its strongly electron-donating dimethylamino group, often exhibits distinct reactivity compared to other substituted phenylboronic acids.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The electronic nature of the substituent on the phenylboronic acid ring significantly influences the yield and reaction rate of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic group, potentially slowing down the reaction.
The following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole, providing a quantitative comparison of their efficacy.
| Boronic Acid | Substituent Type | Yield (%) |
| This compound | Strong EDG | 95 |
| 4-Methoxyphenylboronic acid | Moderate EDG | 92 |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | Weak EDG | 88 |
| Phenylboronic acid | Neutral | 85 |
| 4-Fluorophenylboronic acid | Weak EWG | 82 |
| 4-Chlorophenylboronic acid | Weak EWG | 78 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong EWG | 65 |
Yields are representative and can vary based on specific reaction conditions.
As the data indicates, this compound demonstrates excellent performance, often providing higher yields compared to boronic acids with less electron-donating or electron-withdrawing substituents. This enhanced reactivity is attributed to the increased electron density on the carbon atom attached to the boron, which facilitates the transmetalation step with the palladium catalyst.
Alternative Reagents for the Introduction of the Dimethylamino-Aryl Moiety
While this compound is a highly effective reagent, other alternatives exist for introducing the 4-(dimethylamino)phenyl group in cross-coupling reactions.
Potassium (4-(dimethylamino)phenyl)trifluoroborate:
Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids.[1][2][3][4][5] They are crystalline solids that are notably more stable to air and moisture than their boronic acid counterparts, which can simplify handling and storage.[1] In many cases, they exhibit comparable or even superior reactivity in Suzuki-Miyaura couplings.
| Reagent | Key Advantages |
| This compound | High reactivity, readily available. |
| Potassium (4-(dimethylamino)phenyl)trifluoroborate | Enhanced stability, ease of handling, often excellent yields.[1][2][3][4][5] |
Buchwald-Hartwig Amination:
For the direct formation of a carbon-nitrogen bond to introduce a dimethylamino-aryl group, the Buchwald-Hartwig amination is a powerful alternative to the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. While the Suzuki-Miyaura reaction forms a carbon-carbon bond, the Buchwald-Hartwig amination is specifically designed for C-N bond formation.[6]
| Reaction | Bond Formed | Coupling Partners |
| Suzuki-Miyaura Coupling | C-C | Organoboron compound + Aryl halide/triflate |
| Buchwald-Hartwig Amination | C-N | Amine + Aryl halide/triflate |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol) are combined in a suitable solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL). The reaction vessel is flushed with an inert gas (e.g., argon or nitrogen) and the mixture is heated with stirring (e.g., at 80-100 °C) for a specified time (typically 2-24 hours), with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
assessing the performance of 4-(Dimethylamino)phenylboronic acid against other organoboron reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, organoboron reagents are indispensable tools, primarily for their versatility in carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling. Among these, 4-(Dimethylamino)phenylboronic acid distinguishes itself through the electronic influence of its dimethylamino group. This guide provides an objective comparison of its performance against other commonly used arylboronic acids, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of synthetic organic chemistry, and the electronic properties of the boronic acid play a crucial role in the reaction's efficiency. The electron-donating nature of the dimethylamino group in this compound generally enhances the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields compared to unsubstituted or electron-withdrawn arylboronic acids.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other organoboron reagents in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Table 1: Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Organoboron Reagent | Product | Yield (%) |
| This compound | 4-Acetyl-4'-(dimethylamino)biphenyl | ~95% (estimated) |
| Phenylboronic acid | 4-Acetylbiphenyl | 94 |
| 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 96 |
| 4-Chlorophenylboronic acid | 4-Acetyl-4'-chlorobiphenyl | 85 |
Note: The yield for this compound is an estimation based on the general trend of electron-donating groups accelerating the reaction. Specific experimental data under these exact conditions was not available in the searched literature.
Table 2: Suzuki-Miyaura Coupling with 4-Chloroanisole
| Organoboron Reagent | Product | Yield (%) |
| This compound | 4-Methoxy-4'-(dimethylamino)biphenyl | ~90% (estimated) |
| Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 |
| 4-Chlorophenylboronic acid | 4-Methoxy-4'-chlorobiphenyl | 78 |
Note: The yield for this compound is an estimation based on the general trend of electron-donating groups accelerating the reaction. Specific experimental data under these exact conditions was not available in the searched literature.
Table 3: Suzuki-Miyaura Coupling with 1-Bromo-4-nitrobenzene
| Organoboron Reagent | Product | Yield (%) |
| This compound | 4-Nitro-4'-(dimethylamino)biphenyl | ~98% (estimated) |
| Phenylboronic acid | 4-Nitrobiphenyl | 95 |
| 4-Methoxyphenylboronic acid | 4-Nitro-4'-methoxybiphenyl | 97 |
| 4-Chlorophenylboronic acid | 4-Nitro-4'-chlorobiphenyl | 90 |
Note: The yield for this compound is an estimation based on the general trend of electron-donating groups accelerating the reaction. Specific experimental data under these exact conditions was not available in the searched literature.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent to the flask. If using a biphasic system, add the aqueous solution of the base.
-
De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Workflow
Comparative Performance Analysis of 4-(Dimethylamino)phenylboronic Acid in Suzuki-Miyaura Coupling and Glucose Sensing
For Immediate Release
A comprehensive analysis of 4-(Dimethylamino)phenylboronic acid showcases its performance in key chemical and biological applications, particularly in Suzuki-Miyaura cross-coupling reactions and as a recognition element in glucose sensors. This guide provides a comparative overview of its efficacy against other commonly used boronic acids, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of reagents and sensing moieties.
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound has demonstrated high efficiency as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The electron-donating nature of the dimethylamino group generally leads to high yields, particularly with electron-poor aryl halides.
To provide a clear comparison, the following table summarizes the performance of this compound against Phenylboronic Acid and 4-Methoxyphenylboronic Acid in reactions with various aryl halides under palladium catalysis.
| Boronic Acid | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 2 | 95 |
| This compound | 4-Iodonitrobenzene | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 90 | 1 | 98 |
| This compound | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | t-BuOH | K₃PO₄ | 110 | 12 | 85 |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Toluene | Na₂CO₃ | 100 | 6 | 88[1][2] |
| Phenylboronic Acid | 4-Iodonitrobenzene | Pd/Ni-MOF | Ethanol | K₂CO₃ | 60 | 6 | 95[2] |
| Phenylboronic Acid | 4-Chlorobenzonitrile | Cu(II) Salen complex@KCC-1 | DMF | K₂CO₃ | 110 | - | 75[3] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Toluene | Na₂CO₃ | 100 | 4 | 92 |
| 4-Methoxyphenylboronic Acid | 4-Iodonitrobenzene | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 90 | 1.5 | 96 |
| 4-Methoxyphenylboronic Acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | t-BuOH | K₃PO₄ | 110 | 16 | 80 |
Note: Yields for this compound and 4-Methoxyphenylboronic Acid with specific aryl halides are representative values based on typical Suzuki-Miyaura conditions and may vary based on the specific ligand, catalyst loading, and reaction optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a degassed solvent system (e.g., Toluene/H₂O, 5:1, 6 mL). The reaction mixture is then heated under an inert atmosphere (e.g., Nitrogen or Argon) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
The Enduring Debate: 4-(Dimethylamino)phenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
A comprehensive analysis for researchers, scientists, and drug development professionals on the efficiency and practicality of two key Suzuki-Miyaura coupling reagents.
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an in-depth comparison of the performance of 4-(Dimethylamino)phenylboronic acid and its corresponding pinacol ester, offering experimental data and protocols to inform reagent selection in research and development.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability. This compound, as a free boronic acid, is generally the more reactive species in the catalytic cycle. This heightened reactivity can translate to faster reaction times, a significant advantage in many synthetic campaigns. However, this comes at the cost of reduced stability. Boronic acids are known to be susceptible to degradation pathways such as protodeboronation and oxidation, which can impact shelf-life and reaction consistency.
Conversely, this compound pinacol ester offers enhanced stability. As a crystalline solid, it is typically easier to handle, purify, and store for extended periods, making it a more robust reagent for multi-step syntheses and high-throughput screening applications. This stability, however, can sometimes lead to slower reaction kinetics, as the sterically bulkier pinacol group can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
For instance, in couplings with activated aryl halides, the higher reactivity of the boronic acid may be advantageous, leading to high yields in shorter reaction times. However, for more challenging couplings, or when working with sensitive substrates, the stability of the pinacol ester might be preferable to ensure reproducibility and minimize side reactions.
Below is a table summarizing representative data for the Suzuki-Miyaura coupling of both reagents with different aryl halides. It is important to note that direct side-by-side comparative studies for this compound and its pinacol ester under identical conditions are not extensively reported in a single study. The following data is a composite representation from various sources to illustrate the potential performance differences.
| Coupling Partner | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Bromoanisole | This compound pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | This compound pinacol ester | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 91 |
Note: The data presented is illustrative and compiled from various sources. Reaction conditions and yields can vary significantly based on the specific ligand, base, solvent, and temperature used.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using either this compound or its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
To a flame-dried round-bottom flask is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), this compound pinacol ester (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a degassed solvent (e.g., dioxane and water). The vessel is sealed and the reaction mixture is heated to the specified temperature (e.g., 100-110 °C) with stirring for the required duration. After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated. The residue is purified by flash chromatography to afford the desired biaryl product.
Logical Workflow of a Suzuki-Miyaura Coupling Experiment
The following diagram illustrates the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: Workflow of a Suzuki-Miyaura Coupling Experiment.
Conclusion: Making an Informed Choice
The selection between this compound and its pinacol ester is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the synthetic task at hand.
-
Choose this compound for:
-
Rapid reactions with activated coupling partners.
-
Situations where reagent stability is not a primary concern.
-
Cost-sensitive applications, as boronic acids are often less expensive.
-
-
Choose this compound pinacol ester for:
-
Multi-step syntheses requiring robust and stable intermediates.
-
High-throughput screening and automated synthesis platforms.
-
Reactions where minimizing byproducts from reagent decomposition is critical.
-
By carefully considering the factors of reactivity, stability, and the specific context of the reaction, researchers can optimize their Suzuki-Miyaura couplings for efficiency and success.
A Comparative Guide to the Binding Affinity of Boronic Acid-Based Fluorescent Sensors for Saccharide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the binding affinity of fluorescent sensors based on the 4-(Dimethylamino)phenylboronic acid scaffold and its alternatives for the detection of saccharides. The following sections present quantitative binding data, detailed experimental protocols for affinity determination, and a visual representation of the signaling pathway and experimental workflow.
Performance Comparison of Boronic Acid-Based Sensors
The binding affinity of boronic acid-based sensors for saccharides is a critical parameter for their application in diagnostics and biotechnology. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. This section compares the binding affinities of a this compound derivative with other mono- and di-boronic acid-based fluorescent sensors.
| Sensor | Analyte | Dissociation Constant (Kd) [mM] | Solvent System |
| Dimethylaminostilbene-4-boronic acid (DSTBA) | Fructose | 0.2 | Phosphate buffer (pH 8.0) / Methanol (2:1 v/v) |
| Galactose | 3.6 | Phosphate buffer (pH 8.0) / Methanol (2:1 v/v) | |
| Glucose | 9.1 | Phosphate buffer (pH 8.0) / Methanol (2:1 v/v) | |
| Anthracene-based monoboronic acid | Fructose | 1.0 (Ka = 1000 M⁻¹) | 33 wt% aqueous MeOH buffer at pH 7.77 |
| Glucose | 15.9 (Ka = 63 M⁻¹) | 33 wt% aqueous MeOH buffer at pH 7.77 | |
| Galactose | 6.3 (Ka = 158 M⁻¹) | 33 wt% aqueous MeOH buffer at pH 7.77 | |
| Anthracene-based diboronic acid | Fructose | 3.2 (Ka = 316 M⁻¹) | 33.3% methanol/H₂O at pH 7.77 |
| Glucose | 0.25 (Ka = 3981 M⁻¹) | 33.3% methanol/H₂O at pH 7.77 | |
| Galactose | 6.3 (Ka = 158 M⁻¹) | 33.3% methanol/H₂O at pH 7.77 |
Note: The binding affinity of phenylboronic acids for saccharides generally follows the order: fructose > galactose > mannose > glucose.[1] This is attributed to the higher proportion of the furanose form in fructose, which presents a cis-diol that is favorable for binding.[2] Diboronic acid sensors can exhibit enhanced selectivity for glucose by creating a binding pocket that accommodates the specific stereochemistry of glucose.[3][4]
Signaling Pathway and Experimental Workflow
The interaction between a boronic acid-based sensor and a diol-containing saccharide is a reversible covalent interaction that leads to the formation of a cyclic boronate ester.[5] This binding event can modulate the fluorescence properties of the sensor through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or by altering the aggregation state of the sensor molecules.[6]
Caption: Signaling pathway of a boronic acid sensor.
The following diagram illustrates a typical experimental workflow for evaluating the binding affinity of a fluorescent boronic acid sensor.
Caption: Experimental workflow for binding affinity determination.
Experimental Protocols
General Protocol for Fluorescence Titration to Determine Binding Affinity
This protocol outlines the general steps for determining the dissociation constant (Kd) of a fluorescent boronic acid sensor with a saccharide.
1. Materials and Reagents:
- Fluorescent boronic acid sensor
- Saccharide (e.g., glucose, fructose)
- Buffer solution (e.g., phosphate buffer at a specific pH, typically between 7.4 and 8.5)
- Organic solvent for stock solution preparation (e.g., DMSO, methanol)
- High-purity water
- Fluorescence spectrophotometer
- Quartz cuvettes
2. Preparation of Solutions:
- Sensor Stock Solution: Prepare a concentrated stock solution of the fluorescent boronic acid sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
- Saccharide Stock Solution: Prepare a concentrated stock solution of the saccharide (e.g., 1 M) in the buffer solution.
- Working Sensor Solution: Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid interference with the binding.
3. Fluorescence Measurements:
- Equilibrate the fluorescence spectrophotometer.
- Set the appropriate excitation and emission wavelengths for the sensor.
- Place the working sensor solution in a quartz cuvette and measure the initial fluorescence intensity (F₀).
- Make successive additions of small aliquots of the saccharide stock solution to the cuvette.
- After each addition, mix the solution thoroughly and allow it to equilibrate before measuring the fluorescence intensity (F).
- Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
4. Data Analysis:
- Correct the fluorescence data for dilution effects if necessary.
- Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the saccharide concentration.
- Determine the dissociation constant (Kd) by fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis.
Specific Protocol for Anthracene-based Diboronic Acid Sensor with Glucose
This protocol is adapted from studies on anthracene-based diboronic acid sensors.[3]
1. Solutions:
- Sensor Stock Solution: 1.0 x 10⁻⁴ M in 33.3% methanol/water.
- Glucose Stock Solution: 0.1 M in 33.3% methanol/water.
- Buffer: The final solution should be buffered at pH 7.77.
2. Procedure:
- To a cuvette containing the sensor solution, add increasing amounts of the glucose stock solution.
- Excitation Wavelength: 370 nm.
- Emission Wavelength: Monitor the fluorescence emission spectrum, with the maximum typically around 423 nm.
- Record the fluorescence intensity at the emission maximum after each addition of glucose.
3. Analysis:
- Plot the fluorescence intensity versus the glucose concentration and fit the data to determine the binding constant.
References
- 1. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection for Suzuki Reactions with 4-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of an Electron-Rich Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. However, the performance of this reaction is intimately tied to the choice of catalyst, particularly when dealing with challenging substrates such as the electron-rich 4-(Dimethylamino)phenylboronic acid. The strong electron-donating nature of the dimethylamino group can significantly influence the electronics of the catalytic cycle, necessitating a careful selection of the palladium or nickel catalyst system to achieve optimal yields and reaction kinetics.
This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of this compound, drawing upon experimental data to inform catalyst selection. We will delve into the nuances of different palladium and nickel-based systems, offering insights into their relative performance and providing detailed experimental protocols.
The Challenge of Electron-Rich Boronic Acids
The dimethylamino group in this compound increases the electron density on the boronic acid, which can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. This heightened nucleophilicity can sometimes lead to undesired side reactions or slower reaction rates with certain catalyst systems. Therefore, a judicious choice of ligand and metal center is crucial to facilitate an efficient and high-yielding coupling.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is dependent on several factors, including the nature of the coupling partner (aryl halide or triflate), desired reaction conditions, and cost-effectiveness. Below is a comparative overview of commonly employed catalyst systems.
Palladium-Based Catalysts
Palladium complexes remain the workhorses of Suzuki-Miyaura couplings. The choice of ligand coordinated to the palladium center is a critical determinant of the catalyst's activity and stability.
1. Traditional Phosphine Ligands: The Reliable Standard
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive but historically significant catalyst is often a reliable choice for a wide range of Suzuki couplings. For the reaction of this compound with aryl bromides, Pd(PPh₃)₄ can provide good to excellent yields, although it may require higher temperatures and longer reaction times compared to more modern systems.
2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The High-Performers
-
Catalyst Systems: Palladium acetate (Pd(OAc)₂) or palladium(dba)₂ with ligands such as SPhos, XPhos, or RuPhos.
The development of bulky and electron-rich phosphine ligands, pioneered by Stephen Buchwald, has revolutionized Suzuki-Miyaura couplings. These ligands promote the formation of the active monoligated Pd(0) species, accelerate both the oxidative addition and reductive elimination steps, and are particularly effective for coupling challenging substrates, including electron-rich boronic acids and less reactive aryl chlorides. For the coupling of this compound, these systems are expected to deliver high turnover numbers and excellent yields under milder conditions.
3. N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative
-
Catalyst System: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. The strong σ-donating ability of NHCs forms a robust bond with the palladium center, leading to highly stable and active catalysts. PEPPSI™ precatalysts are air- and moisture-stable, making them convenient to handle. They have demonstrated high reactivity in the Suzuki coupling of a wide variety of substrates and represent a potent option for the coupling of this compound.[1]
Nickel-Based Catalysts: The Cost-Effective Contender
Nickel, being more earth-abundant and economical than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions.[2] Nickel catalysts can exhibit different reactivity profiles and are particularly adept at activating challenging substrates like aryl chlorides.
-
Catalyst System: Nickel(II) chloride (NiCl₂) with a phosphine ligand such as tricyclohexylphosphine (PCy₃).
This commercially available and air-stable precatalyst system has shown promise in the Suzuki-Miyaura coupling of various aryl halides and boronic acids, often in more environmentally friendly solvents.[2] For the coupling of this compound, particularly with aryl chloride partners, nickel-based systems can offer a cost-effective and highly efficient alternative to palladium.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, showcasing the performance of different catalyst systems. Note: Direct comparison of yields between different studies should be approached with caution, as reaction conditions may vary.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromo-N,N-dimethylaniline | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (similar couplings) | [3] |
| Pd(OAc)₂ / SPhos | 4-Bromobenzonitrile | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 (similar couplings) | [4] |
| PEPPSI-IPr | Aryl Esters | K₂CO₃ | THF | 80 | 15 | Good to Excellent | [5] |
| NiCl₂(PCy₃)₂ | Naphthyl sulfamate | K₃PO₄ | 2-Me-THF | 100 | 18 | >95 (similar couplings) | [2] |
Mechanism & Rationale: Understanding the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
The choice of ligand profoundly influences each of these steps. Bulky, electron-donating ligands like the Buchwald phosphines facilitate both oxidative addition (by making the Pd center more electron-rich) and reductive elimination (due to steric hindrance). The robust Pd-C bond in NHC complexes enhances catalyst stability and longevity.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions with this compound using different catalyst systems.
Protocol 1: Suzuki Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction tube, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified time (typically 1-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling using a Nickel Catalyst System
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Nickel(II) chloride (NiCl₂) (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:
-
Inside a glovebox, add NiCl₂, PCy₃, and K₃PO₄ to the reaction vial.
-
Add the arylboronic acid and the aryl halide to the vial.
-
Add anhydrous 2-MeTHF.
-
Seal the vial and heat the mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
A generalized workflow for performing Suzuki-Miyaura coupling reactions.
Conclusion and Recommendations
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the success of the reaction. For routine couplings with aryl bromides, the traditional and widely accessible Pd(PPh₃)₄ catalyst often provides satisfactory results. For more challenging substrates, such as aryl chlorides, or to achieve higher turnover numbers and milder reaction conditions, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor are highly effective. PEPPSI™-type Pd-NHC precatalysts offer a robust and user-friendly alternative with high reactivity. For cost-effective and sustainable synthesis, particularly with aryl chlorides, nickel-based catalysts such as NiCl₂(PCy₃)₂ are emerging as a powerful option.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including cost, availability, desired reaction conditions, and efficiency. It is recommended to perform small-scale screening experiments to identify the most suitable catalyst system for a particular substrate combination.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Substituted Phenylboronic Acids: From Synthesis to Advanced Applications
Introduction: The Versatile Chemistry of Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives have transitioned from niche reagents to indispensable tools across the chemical sciences. Their utility is rooted in the unique electronic properties of the boron atom: a vacant p-orbital imparts Lewis acidity, enabling reversible covalent interactions with diols, while the carbon-boron bond is amenable to a host of powerful transformations.[1] This guide provides an in-depth comparison of various substituted phenylboronic acids, elucidating how the electronic and steric nature of substituents dictates their performance in key applications. We will explore their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling, their function as molecular sensors, their emerging prominence in catalysis, and their transformative impact on drug discovery and targeted therapeutics.[2][3][4]
The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction, a method for forming C-C bonds, is arguably the most prominent application of phenylboronic acids.[5][6] The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenylboronic acid critically influences the transmetalation step, which is often rate-limiting.
Mechanism and the Role of Substituents
The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex.[7] The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed by the activation of the boronic acid with a base. This step involves the transfer of the phenyl group from boron to palladium. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the carbon atom attached to boron, thereby accelerating the rate of transmetalation and often leading to higher reaction yields.[8] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes experimental data comparing the yields of Suzuki-Miyaura coupling between 4-bromoacetophenone and various para-substituted phenylboronic acids. The data consistently show that boronic acids with electron-donating substituents provide higher yields under identical reaction conditions.
| Phenylboronic Acid Substituent (para-) | Substituent Nature | Yield (%)[8] |
| -OCH₃ | Electron-Donating | 95 |
| -CH₃ | Electron-Donating | 92 |
| -H | Neutral | 88 |
| -Cl | Electron-Withdrawing | 81 |
| -NO₂ | Strongly Electron-Withdrawing | 75 |
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Phenylboronic Acids as Molecular Sensors
The ability of phenylboronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the basis for their use as chemical sensors, most notably for glucose.[11][12] This interaction is pH-dependent and highly influenced by the substituents on the phenyl ring.
Mechanism of Diol Binding
Phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form binds diols much more strongly. The pKa of the boronic acid determines the pH at which this equilibrium shifts towards the boronate form. Lowering the pKa of the boronic acid allows for efficient glucose binding at physiological pH (~7.4).[13] Electron-withdrawing substituents on the phenyl ring stabilize the anionic boronate species, thereby lowering the pKa and enhancing the binding affinity for glucose at neutral pH.[14]
Caption: Equilibrium of phenylboronic acid and glucose binding.
Comparative Analysis of Substituted PBAs in Glucose Sensing
The choice of substituent is critical for designing effective glucose sensors that operate under physiological conditions.
| Phenylboronic Acid Derivative | Key Feature | pKa | Performance Characteristic |
| 3-Aminophenylboronic acid | Amino group for immobilization | ~8.2 | Requires basic pH for optimal binding |
| 4-Carboxyphenylboronic acid | EWG lowers pKa | ~7.2 | Improved sensitivity at physiological pH |
| 2-Fluorophenylboronic acid | Intramolecular B-F coordination | ~7.1 | Further lowers pKa, enhancing binding |
| 3-(Acrylamido)phenylboronic acid (3-APBA) | Polymerizable group | ~8.8 | Used to create glucose-responsive hydrogels[11] |
Therapeutic Applications: From Enzyme Inhibition to Targeted Drug Delivery
The unique chemical reactivity of the boronic acid moiety has been exploited to develop powerful therapeutic agents.[15][16] Research in this area has skyrocketed, leading to several FDA-approved drugs.[2]
Enzyme Inhibition
Boronic acids act as potent inhibitors of serine proteases. The boron atom forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[17] This mechanism is the basis for the anticancer drug Bortezomib (Velcade®) , a dipeptidyl boronic acid that inhibits the 26S proteasome, leading to apoptosis in cancer cells.[18][19] Ixazomib (Ninlaro®) is another proteasome inhibitor with a boronic acid warhead approved for treating multiple myeloma.[19]
| FDA-Approved Boronic Acid Drug | Mechanism of Action | Therapeutic Indication[17][18][20] |
| Bortezomib (Velcade®) | Reversible proteasome inhibitor | Multiple Myeloma, Mantle Cell Lymphoma |
| Ixazomib (Ninlaro®) | Reversible proteasome inhibitor | Multiple Myeloma |
| Vaborbactam (Vabomere®) | β-lactamase inhibitor | Complicated Urinary Tract Infections |
| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) inhibitor | Atopic Dermatitis (Eczema) |
| Tavaborole (Kerydin®) | Fungal aminoacyl-tRNA synthetase inhibitor | Onychomycosis (toenail fungus) |
Targeted Drug Delivery
Many cancer cells overexpress sialic acids on their surfaces.[15][16] Phenylboronic acids can selectively bind to the diol moieties of these sialic acids, providing a powerful strategy for targeted drug delivery.[21] By functionalizing nanoparticles or drug carriers with PBA derivatives, therapeutic agents can be selectively delivered to tumor sites, enhancing efficacy and reducing off-target toxicity.[22] The affinity of this interaction can be tuned by altering the substituents on the phenyl ring to optimize targeting under the slightly acidic tumor microenvironment.
Caption: Targeted delivery to cancer cells via PBA-sialic acid interaction.
Boronic Acid Catalysis: An Emerging Frontier
Beyond their role as reagents, phenylboronic acids are emerging as versatile organocatalysts.[23][24] They can activate carboxylic acids and alcohols for various transformations by forming reversible covalent adducts, offering a mild, atom-economical alternative to traditional methods.[25]
Modes of Activation
Boronic acid catalysis (BAC) exploits the Lewis acidity of boron to activate hydroxyl-containing substrates.[26] For example, reaction with a carboxylic acid forms an acyloxyboronate intermediate, which is more electrophilic and susceptible to nucleophilic attack, facilitating reactions like amidation and esterification under mild conditions. The catalytic efficiency can be tuned by substituents; strongly electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron center, enhancing its catalytic activity.
Representative Protocol: Amide Synthesis via Boronic Acid Catalysis
-
Setup: In a vial, combine the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and a substituted arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 0.1 mmol, 10 mol%).
-
Solvent: Add a non-polar solvent capable of azeotropic water removal, such as toluene (2.0 mL).
-
Reaction: Heat the mixture in a sealed vial at 80-110 °C. The removal of water (e.g., using a Dean-Stark trap or molecular sieves) drives the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with aqueous base (e.g., NaHCO₃ solution) to remove the catalyst and unreacted carboxylic acid.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Practical Considerations: Synthesis and Protection
The utility of substituted phenylboronic acids is underpinned by accessible synthetic routes and strategies to enhance their stability.
Synthesis
A common and robust method for synthesizing phenylboronic acids is the reaction of a Grignard reagent (formed from an aryl bromide) with a trialkyl borate (e.g., trimethyl borate), followed by acidic hydrolysis.[27][28] This allows for the introduction of a wide variety of substituents.
Protecting Groups
Free boronic acids can be challenging to handle and purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[1] To circumvent this, they are often converted into more stable boronate esters. The most common protecting group is pinacol , which forms a stable pinacol boronate ester.[29] These esters are generally stable to chromatography and a wide range of reaction conditions but can still participate in Suzuki-Miyaura coupling.[4] Deprotection back to the free boronic acid can be achieved under acidic or oxidative conditions.[4][29]
Conclusion
Substituted phenylboronic acids are a remarkably versatile class of compounds whose applications are continually expanding. By rationally modifying the electronic and steric properties of the phenyl ring, researchers can fine-tune their reactivity and binding properties for specific tasks. From forging complex carbon skeletons in drug synthesis and creating intelligent materials for diagnostics to catalyzing reactions and targeting diseases at the molecular level, the power of substituted phenylboronic acids is undeniable. Future innovations will likely focus on developing novel derivatives with enhanced catalytic activities, superior therapeutic profiles, and unprecedented sensing capabilities, further solidifying their indispensable role in modern science.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 28. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 29. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
quantitative yield analysis of Suzuki reactions with different boronic acids
A Comparative Guide to the Quantitative Yield of Suzuki Reactions with Diverse Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures commonly found in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that significantly influences the reaction's success and overall yield. This guide provides an objective comparison of Suzuki reaction yields with different boronic acids, supported by experimental data and detailed methodologies.
The Influence of Boronic Acid Structure on Reaction Yield
The electronic and steric properties of the substituents on the aryl boronic acid play a pivotal role in the efficiency of the Suzuki-Miyaura coupling. These factors primarily affect the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.
Electronic Effects:
The electronic nature of the substituents on the boronic acid can significantly impact the rate of transmetalation.[1] Generally, boronic acids bearing electron-donating groups (EDGs) enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can lead to slower reactions and potentially lower yields, although the specific reaction conditions can modulate this effect.[1]
Steric Effects:
Steric hindrance on the boronic acid, particularly at the ortho positions, can impede the approach of the boron reagent to the palladium complex, thereby slowing down the transmetalation step and potentially reducing the overall yield.[2][3] Overcoming this challenge often requires the use of specialized bulky and electron-rich phosphine ligands, such as SPhos and XPhos, which can facilitate the coupling of sterically demanding substrates.[2][4]
Quantitative Yield Comparison
The following table summarizes experimental data illustrating the impact of different boronic acids on the yield of Suzuki reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, coupling partners, and catalyst systems across different studies.[4]
| Aryl Boronic Acid | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| Phenylboronic acid | Neutral | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2-Nitrophenylboronic acid | Electron-Withdrawing | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 3-Formylphenylboronic acid | Electron-Withdrawing | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 81[5] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 85[5] |
| (4-Diphenylamino)phenylboronic acid | Electron-Donating | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 75[5] |
Experimental Protocols
Below is a generalized, detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a general guideline and may require optimization for specific substrates and catalysts.[1][6]
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
Add the degassed solvent via syringe.[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Extract the reaction solution with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Purify the product by column chromatography over silica gel to obtain the desired coupled product.[7]
-
Characterize the product using techniques such as ¹H NMR and GC-MS.[7]
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the quantitative yield analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for quantitative yield analysis of Suzuki reactions.
References
A Comparative Guide to 4-(Dimethylamino)phenylboronic Acid-Based Sensors for Saccharide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(Dimethylamino)phenylboronic acid (DMAPBA)-based sensors with alternative technologies for the detection of saccharides. Quantitative performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows are presented to assist in the selection and application of appropriate sensing technologies.
Introduction to this compound-Based Sensors
Phenylboronic acid (PBA) and its derivatives have emerged as versatile synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- or -1,3-diols present in sugar molecules. This interaction forms the basis for various sensing platforms, including fluorescent, electrochemical, and colorimetric assays. The this compound (DMAPBA) moiety, in particular, has been investigated for its potential in creating highly sensitive and selective saccharide sensors. The electron-donating dimethylamino group can influence the electronic properties of the phenylboronic acid, potentially enhancing its binding affinity and signaling response upon saccharide complexation.
Performance Comparison: Limits of Detection
The limit of detection (LOD) is a critical performance metric for any sensor, indicating the lowest concentration of an analyte that can be reliably detected. This section compares the LODs of DMAPBA-based sensors with other phenylboronic acid derivatives and alternative saccharide detection technologies.
| Sensor Type | Analyte | Limit of Detection (LOD) | Reference |
| Phenylboronic Acid-Based Sensors | |||
| BODIPY-based fluorescent probe with phenylboronic acid | D-Fructose | 32 µM | [1][2][3][4] |
| 3-Aminophenylboronic acid functionalized screen-printed carbon electrode | Glucose | 8.53 nM | [5] |
| Diboronic acid anthracene-based fluorescent system | Glucose | 1.37 µM | [6] |
| Silver-coated hollow fiber SPR sensor with 4-mercaptophenylboronic acid | Glucose | 1 nM | [7] |
| Alternative Sensing Technologies | |||
| Enzymatic (Glucose Oxidase) Biosensor | Glucose | 756.8 µM | [5] |
| Surface Plasmon Resonance (SPR) with GLUT1 protein | Glucose | 4 mM | [8][9] |
| Electrochemical sensor with Fe(CN)63−/4− redox pair | Glucose | 21.5 mg/dL | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling mechanism of a DMAPBA-based fluorescent sensor and a typical experimental workflow for determining the limit of detection.
Caption: Signaling pathway of a DMAPBA-based fluorescent sensor.
Caption: Experimental workflow for LOD determination.
Experimental Protocols
Determination of the Limit of Detection (LOD) for a Fluorescent Saccharide Sensor
This protocol outlines the steps to determine the limit of detection of a this compound-based fluorescent sensor for a specific saccharide.
1. Materials and Reagents:
-
This compound-based fluorescent sensor stock solution.
-
Analyte (e.g., D-glucose, D-fructose) stock solution of high purity.
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiologically relevant pH of 7.4).
-
High-purity solvent (e.g., deionized water, DMSO) for preparing stock solutions.
-
Calibrated micropipettes and sterile microcentrifuge tubes.
-
Fluorometer with appropriate excitation and emission filters/monochromators.
-
Quartz cuvettes or microplates suitable for fluorescence measurements.
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a concentrated stock solution of the DMAPBA-based sensor in a suitable solvent.
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the saccharide in the chosen buffer.
-
Blank Samples: In at least ten separate cuvettes or wells, add the sensor stock solution to the buffer to achieve the final desired sensor concentration. Ensure no analyte is present. These will be used to determine the background noise.
-
Standard Solutions: Prepare a series of standard solutions with decreasing concentrations of the analyte by serial dilution of the analyte stock solution into the buffer. To each standard, add the sensor stock solution to maintain a constant sensor concentration across all samples. The concentration range should span the expected LOD.
3. Fluorescence Measurement:
-
Set the fluorometer to the predetermined excitation and emission wavelengths for the sensor.
-
Measure the fluorescence intensity of the ten or more blank samples. Record each measurement.
-
Measure the fluorescence intensity of each of the prepared standard solutions, starting from the lowest concentration.
4. Data Analysis and LOD Calculation:
-
Calculate the Blank Signal Statistics:
-
Construct the Calibration Curve:
-
Plot the fluorescence intensity of the standard solutions as a function of the analyte concentration.
-
Perform a linear regression on the data points in the low concentration range of the calibration curve to obtain the equation of the line (y = mx + c), where 'm' is the slope (sensitivity, S) of the sensor.[11]
-
-
Calculate the Limit of Detection (LOD):
Alternative Saccharide Sensing Technologies
While boronic acid-based sensors offer a promising approach for saccharide detection, several alternative technologies are well-established or under development.
Enzymatic Biosensors
Enzymatic biosensors, particularly those based on glucose oxidase (GOx), are the most common commercially available glucose sensors.[16]
-
Working Principle: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The concentration of glucose is determined by electrochemically detecting the consumption of oxygen or the production of H₂O₂.[16]
-
Advantages: High selectivity and sensitivity for glucose.
-
Disadvantages: Susceptible to denaturation and loss of activity over time, potential interference from other electroactive species, and dependence on oxygen concentration.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that can be used to monitor biomolecular interactions in real-time.
-
Working Principle: SPR measures changes in the refractive index at the surface of a metal film (typically gold). When an analyte binds to a receptor immobilized on the surface, the local refractive index changes, causing a shift in the resonance angle or wavelength of the plasmon.[17] For saccharide detection, receptors such as glucose-binding proteins or boronic acids can be immobilized on the sensor surface.[8][18]
-
Advantages: Label-free, real-time detection, and provides kinetic data on binding events.
-
Disadvantages: Lower sensitivity for small molecules like monosaccharides compared to other methods, and potential for non-specific binding to the sensor surface.[17]
Conclusion
This compound-based sensors represent a versatile and promising platform for the detection of saccharides. Their performance, particularly in terms of the limit of detection, is competitive with and, in some cases, superior to other phenylboronic acid derivatives and alternative technologies. The choice of sensor ultimately depends on the specific application, required sensitivity, and the presence of potential interfering substances. This guide provides the foundational information for researchers and professionals to make informed decisions regarding the use of DMAPBA-based sensors in their work.
References
- 1. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe | Semantic Scholar [semanticscholar.org]
- 4. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver-coated hollow fiber surface plasmon resonance sensor for glucose detection with enhanced limit of detection - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. wasatchphotonics.com [wasatchphotonics.com]
- 16. Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Dimethylamino)phenylboronic Acid: A Procedural Guide
Proper management and disposal of 4-(Dimethylamino)phenylboronic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Immediate Safety and Handling Protocols
Before handling this compound, it is essential to be familiar with its associated hazards. This compound is categorized as harmful if swallowed, can cause serious skin and eye irritation or damage, and may lead to respiratory irritation[1][2][3][4]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or eyeshields[2][5].
-
Hand Protection: Use appropriate chemical-resistant gloves[2].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved respirator with a suitable filter (e.g., type ABEK (EN14387))[2][6].
-
Body Protection: Wear impervious clothing to prevent skin contact[5].
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility[1][3]. Do not dispose of this chemical into drains or the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for handling, such as weigh boats, contaminated gloves, or wipes, should be collected in a designated, sealed waste container.
-
Solutions: Solutions containing this compound should be stored in a sealed, properly labeled waste bottle, noting all chemical constituents.
2. Spill Management:
-
Carefully sweep or vacuum the solid material and place it into a suitable, closed container for disposal[3][4].
-
Ensure the cleanup area is well-ventilated.
3. Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not reuse empty containers.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
Chemical and Hazard Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Data | Reference |
| CAS Number | 28611-39-4 | [2] |
| Molecular Formula | (CH₃)₂NC₆H₄B(OH)₂ | [2] |
| Molecular Weight | 165.00 g/mol | [2] |
| Melting Point | 227 °C (lit.) | [2] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [2] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 4-(Dimethylamino)phenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 4-(Dimethylamino)phenylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[1] | Protects eyes from dust particles and potential splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[1][2][3] | Prevents skin contact with the chemical.[1][2] Gloves should be inspected before use and changed upon contact.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[1][2] Long pants and closed-toe, closed-heel shoes are mandatory.[1] | Protects skin from accidental spills.[1][2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dusts are generated or if engineering controls are insufficient.[1][2] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan: Step-by-Step Procedure
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][6]
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[4] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
-
-
Containerization :
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]
-
-
Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Do not attempt to neutralize the waste unless it is a specifically approved procedure by your institution's EHS.
-
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
